molecular formula C8H5ClN2O B11912111 8-Chloroimidazo[1,2-a]pyridine-3-carbaldehyde

8-Chloroimidazo[1,2-a]pyridine-3-carbaldehyde

Cat. No.: B11912111
M. Wt: 180.59 g/mol
InChI Key: YHRDQDFTTYNOTR-UHFFFAOYSA-N
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Description

8-Chloroimidazo[1,2-a]pyridine-3-carbaldehyde (CAS 1019021-84-1) is a versatile chemical intermediate based on the imidazo[1,2-a]pyridine scaffold, a privileged structure in medicinal chemistry. This compound is characterized by a reactive aldehyde group and a chloro substituent, which serve as key sites for further synthetic modification to create diverse libraries of compounds for biological screening . While direct biological data for this specific isomer is limited in the searched literature, studies on highly similar analogs provide strong evidence of its research potential. For instance, novel 2-chloroimidazo[1,2-a]pyridine Schiff bases have demonstrated significant anticancer activity in vitro against human kidney (A-498) and lung (A-549) carcinoma cell lines, with one compound reporting a GI50 value of less than 10 µM . Furthermore, such derivatives have shown promising, moderate to good antimicrobial activity against a range of bacterial strains, including Staphylococcus aureus and Escherichia coli , as well as the fungal strain Candida albicans . The imidazo[1,2-a]pyridine core is also a subject of interest in computational chemistry and drug design. Molecular docking simulations suggest that these compounds can exhibit strong binding interactions with various cancerous and microbial target proteins, including kinases . In-silico analyses, including the study of Frontier Molecular Orbitals (FMOs) and global reactivity descriptors, help researchers predict the compound's reactivity and toxicity profile, aiding in the rational design of safer and more effective candidates . This product is intended for research purposes only and is not for human or veterinary diagnostic or therapeutic use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C8H5ClN2O

Molecular Weight

180.59 g/mol

IUPAC Name

8-chloroimidazo[1,2-a]pyridine-3-carbaldehyde

InChI

InChI=1S/C8H5ClN2O/c9-7-2-1-3-11-6(5-12)4-10-8(7)11/h1-5H

InChI Key

YHRDQDFTTYNOTR-UHFFFAOYSA-N

Canonical SMILES

C1=CN2C(=CN=C2C(=C1)Cl)C=O

Origin of Product

United States

Foundational & Exploratory

Technical Guide: Synthesis of 8-Chloroimidazo[1,2-a]pyridine-3-carbaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

Topic: 8-Chloroimidazo[1,2-a]pyridine-3-carbaldehyde Synthesis Protocol Content Type: In-depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals[1]

Executive Summary

8-Chloroimidazo[1,2-a]pyridine-3-carbaldehyde (CAS: 1019021-84-1) is a critical heterocyclic scaffold in medicinal chemistry, particularly for the development of GABA receptor modulators, antiviral agents, and oncology candidates.[1] The presence of the chlorine atom at the C8 position provides a distinct electronic and steric profile compared to the unsubstituted parent, influencing metabolic stability and binding affinity.

This guide details a robust, two-step synthetic protocol starting from commercially available 2-amino-3-chloropyridine.[1] The route prioritizes scalability, regiochemical fidelity, and operational safety, utilizing a Hantzsch-type condensation followed by a Vilsmeier-Haack formylation.

Retrosynthetic Analysis & Strategy

The strategic disconnection relies on the inherent nucleophilicity of the pyridine nitrogen and the exocyclic amine. The imidazo[1,2-a]pyridine core is constructed first, followed by electrophilic aromatic substitution at the C3 position, which is the most electron-rich site of the fused system.

Retrosynthesis Target 8-Chloroimidazo[1,2-a] pyridine-3-carbaldehyde Intermediate 8-Chloroimidazo[1,2-a] pyridine Target->Intermediate Formylation (C3) SM1 2-Amino-3-chloropyridine Intermediate->SM1 Cyclocondensation SM2 Chloroacetaldehyde (aq. or acetal) Intermediate->SM2 + Reagent Vilsmeier-Haack (POCl3 / DMF)

Figure 1: Retrosynthetic disconnection showing the construction of the fused bicycle followed by C3-functionalization.

Phase 1: Scaffold Construction

Objective: Synthesis of 8-chloroimidazo[1,2-a]pyridine. Reaction Type: Condensation / Cyclization.[1][2]

Mechanistic Insight

The reaction proceeds via the alkylation of the pyridine ring nitrogen (the most nucleophilic site) by the


-halocarbonyl, forming a pyridinium intermediate.[1] This is followed by intramolecular cyclization of the exocyclic amine onto the carbonyl carbon and subsequent dehydration. The 3-chloro substituent on the starting material exerts a steric influence but does not prevent cyclization.[1]
Experimental Protocol

Reagents:

  • 2-Amino-3-chloropyridine (1.0 equiv)[1]

  • Chloroacetaldehyde (40% aq.[1] solution, 1.5 equiv)

  • Sodium Bicarbonate (NaHCO

    
    , 2.5 equiv)[1]
    
  • Ethanol (EtOH, 10 mL/g of substrate)[1]

Step-by-Step Procedure:

  • Setup: In a round-bottom flask equipped with a reflux condenser, dissolve 2-amino-3-chloropyridine (e.g., 10.0 g, 77.8 mmol) in Ethanol (100 mL).

  • Addition: Add Chloroacetaldehyde (40% aq., ~23 mL) in a single portion.

  • Reaction: Heat the mixture to reflux (approx. 80°C) for 6–8 hours. Monitor by TLC (EtOAc/Hexane 1:1) or LC-MS.[1] The starting material (R

    
     ~0.[1]3) should disappear, and a new fluorescent spot (R
    
    
    
    ~0.[1]5) should appear.
  • Workup:

    • Cool the reaction mixture to room temperature.

    • Concentrate the solvent under reduced pressure to approx. 20% of the original volume.[1]

    • Dilute with water (100 mL) and neutralize with solid NaHCO

      
       until pH ~8. Evolution of CO
      
      
      
      will occur.[1]
    • Extract with Dichloromethane (DCM, 3 x 50 mL).[1]

  • Purification: Dry the combined organic layers over anhydrous Na

    
    SO
    
    
    
    , filter, and concentrate. The crude residue is typically a tan solid.[1] Recrystallize from Ethanol/Water or purify via flash column chromatography (0-5% MeOH in DCM) if high purity is required.[1]

Yield Expectation: 75–85%. Key Quality Attribute:


H NMR (400 MHz, CDCl

) should show the characteristic bridgehead proton (H5) as a doublet around

8.0–8.1 ppm.[1]

Phase 2: C3-Functionalization (Formylation)

Objective: Synthesis of 8-chloroimidazo[1,2-a]pyridine-3-carbaldehyde. Reaction Type: Vilsmeier-Haack Formylation.[1][3][4][5]

Mechanistic Pathway

The imidazo[1,2-a]pyridine ring is highly electron-rich at the C3 position.[1] The Vilsmeier reagent (chloroiminium ion), generated in situ from DMF and POCl


, acts as a potent electrophile.

VilsmeierMechanism Step1 DMF + POCl3 (0°C) Intermediate1 Chloroiminium Ion (Vilsmeier Reagent) Step1->Intermediate1 Step2 Nucleophilic Attack (C3 of Scaffold) Intermediate1->Step2 Intermediate2 Iminium Salt Intermediate Step2->Intermediate2 Step3 Hydrolysis (NaOAc/H2O) Intermediate2->Step3 Product Aldehyde Product Step3->Product

Figure 2: Stepwise mechanism of the Vilsmeier-Haack formylation.[1]

Experimental Protocol

Reagents:

  • 8-Chloroimidazo[1,2-a]pyridine (Intermediate from Phase 1, 1.0 equiv)[1]

  • Phosphorus Oxychloride (POCl

    
    , 3.0 equiv)[1]
    
  • N,N-Dimethylformamide (DMF, 5–10 volumes) – Dry solvent required.[1]

Step-by-Step Procedure:

  • Reagent Formation: In a dry flask under Argon/Nitrogen atmosphere, place anhydrous DMF (5 mL/g of substrate). Cool to 0°C (ice bath).

  • Activation: Add POCl

    
     dropwise via a syringe or addition funnel over 15–20 minutes. Maintain temperature < 5°C. Stir for an additional 30 minutes at 0°C to ensure formation of the Vilsmeier reagent (white/yellowish precipitate may form).[1]
    
  • Substrate Addition: Dissolve 8-chloroimidazo[1,2-a]pyridine in a minimal amount of DMF (or add solid if finely powdered) and add to the reaction mixture at 0°C.

  • Reaction:

    • Allow the mixture to warm to room temperature.

    • Heat to 60–70°C for 3–5 hours.

    • Checkpoint: Monitor by TLC.[1] The starting material is less polar than the aldehyde product.[1]

  • Quench & Hydrolysis (Critical Step):

    • Cool the mixture to room temperature.

    • Pour the reaction mixture slowly onto crushed ice (approx. 5x reaction volume) with vigorous stirring.

    • Neutralize the acidic solution carefully with saturated aqueous Sodium Acetate (NaOAc) or 2N NaOH to pH 7–8.[1] Caution: Exothermic reaction.

    • Stir for 1 hour to ensure complete hydrolysis of the iminium intermediate to the aldehyde. A precipitate typically forms.[1]

  • Isolation:

    • Filter the solid precipitate, wash with copious water, and dry under vacuum.

    • If no precipitate forms, extract with DCM (3x), wash with brine, dry over Na

      
      SO
      
      
      
      , and concentrate.

Yield Expectation: 70–80%. Appearance: Pale yellow to tan solid.[1]

Analytical Profile & Quality Control

To validate the synthesis, compare the isolated product against the following expected data.

ParameterSpecification / Expected ValueNotes
Appearance Pale yellow solidDarkens upon storage if not pure.[1]
Melting Point 160–165 °C (dec.)[1]Range varies slightly by crystal habit.[1]

H NMR (DMSO-d

)

~9.98 (s, 1H, CHO)
Aldehyde proton.[1]

~9.55 (d, 1H, H-5)
Strongly deshielded by C3-carbonyl.[1]

~8.60 (s, 1H, H-2)
Imidazole ring proton.[1]

~7.80 (d, 1H, H-7)

~7.20 (t, 1H, H-6)
LC-MS (ESI+) [M+H]

= 181.0 / 183.0
Characteristic 3:1 Chlorine isotope pattern.[1]

Interpretation: The most diagnostic feature is the downfield shift of the H-5 proton (approx.[1] 9.5 ppm).[1] In the non-formylated precursor, this proton appears around 8.0–8.5 ppm. The shift to >9.0 ppm confirms the successful installation of the carbonyl group at C3 due to the anisotropic deshielding effect.[1]

Safety & Scale-Up Considerations

Hazard Management[2]
  • Chloroacetaldehyde: Highly toxic and an alkylating agent.[1] Use gloves, goggles, and work in a fume hood. Decontaminate glassware with aqueous base.[1]

  • POCl

    
    :  Reacts violently with water to release HCl and phosphoric acid.[1] Quench reactions slowly onto ice.
    
  • DMF: Hepatotoxic.[1] Avoid skin contact.[1]

Scale-Up (>100g)
  • Exotherm Control: During the Vilsmeier reagent formation (DMF + POCl

    
    ), strict temperature control (0°C) is vital to prevent thermal runaway.[1]
    
  • Quenching: On a large scale, the quench into ice/water is extremely exothermic. Use internal temperature monitoring and add the reaction mixture to the water (not vice versa) at a controlled rate.

  • Purification: Recrystallization is preferred over chromatography for large batches.[1] Ethanol or Ethyl Acetate/Hexane mixtures are effective solvent systems.[1]

References

  • General Synthesis of Imidazo[1,2-a]pyridines

    • Source: Organic Chemistry Portal.[1][5] "Synthesis of imidazo[1,2-a]pyridines."

    • URL:[Link][1]

  • Vilsmeier-Haack Formylation Mechanism & Conditions

    • Source: Name-Reaction.com. "Vilsmeier-Haack reaction."[1][3][4][5]

    • URL:[Link][1]

  • Specific Analogous Protocols (2-Chloro & 6-Chloro derivatives)

    • Citation: Li, J., et al. "Transition-Metal-Free Regioselective C-H Halogenation of Imidazo[1,2-a]pyridines."[1] RSC Advances, 2018. (Provides NMR data for chlorinated scaffolds).

    • URL:[Link]

  • Physical Data Verification (SpectraBase)

    • Source: Wiley SpectraBase. "8-Chloroimidazo[1,2-a]pyridine-3-carbaldehyde."[1]

    • URL:[Link][1]

Sources

An In-Depth Technical Guide to 8-Chloroimidazo[1,2-a]pyridine-3-carbaldehyde: Synthesis, Properties, and Applications in Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the physicochemical properties, synthesis, and potential applications of 8-Chloroimidazo[1,2-a]pyridine-3-carbaldehyde, a key heterocyclic building block in medicinal chemistry. This document synthesizes technical data with practical insights to support researchers in leveraging this versatile compound for the development of novel therapeutics.

Molecular Overview and Physicochemical Properties

8-Chloroimidazo[1,2-a]pyridine-3-carbaldehyde belongs to the imidazo[1,2-a]pyridine class of fused nitrogen-containing heterocycles. This scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds. The presence of a chlorine atom at the 8-position and a reactive carbaldehyde (formyl) group at the 3-position makes it a valuable intermediate for further chemical modifications and the exploration of structure-activity relationships (SAR).

Key Identifiers:

  • CAS Number: 1019021-84-1

  • Molecular Formula: C₈H₅ClN₂O

  • Molecular Weight: 180.59 g/mol

While specific experimental data for the melting point, boiling point, and solubility of 8-Chloroimidazo[1,2-a]pyridine-3-carbaldehyde are not widely reported in the available literature, data from closely related analogs suggest it is a solid at room temperature. Its solubility is expected to be low in water but good in common organic solvents such as dichloromethane, chloroform, and ethyl acetate, which are often used in its synthesis and purification.

Table 1: Physicochemical Properties of 8-Chloroimidazo[1,2-a]pyridine-3-carbaldehyde and Related Analogs

Property8-Chloroimidazo[1,2-a]pyridine-3-carbaldehyde2-Chloroimidazo[1,2-a]pyridine-3-carbaldehyde8-bromoimidazo[1,2-a]pyridine-3-carbaldehyde
Molecular Formula C₈H₅ClN₂OC₈H₅ClN₂OC₈H₅BrN₂O
Molecular Weight 180.59180.59225.04
Physical Form Solid (predicted)White Solid[1]Not specified
Melting Point Not available138 °C[1]Not available
Solubility Soluble in common organic solvents (inferred)Not specifiedNot specified

Synthesis and Reaction Mechanisms

The primary and most efficient method for the synthesis of 8-Chloroimidazo[1,2-a]pyridine-3-carbaldehyde is the Vilsmeier-Haack reaction . This reaction introduces a formyl group onto an electron-rich aromatic or heteroaromatic ring.

The Vilsmeier-Haack Reaction: A Mechanistic Insight

The Vilsmeier-Haack reaction involves two key stages:

  • Formation of the Vilsmeier Reagent: The reaction is initiated by the activation of a substituted amide, typically N,N-dimethylformamide (DMF), with an acid chloride, most commonly phosphorus oxychloride (POCl₃). This forms a highly electrophilic chloroiminium salt known as the Vilsmeier reagent.

  • Electrophilic Aromatic Substitution: The electron-rich 8-chloroimidazo[1,2-a]pyridine attacks the electrophilic Vilsmeier reagent. The resulting iminium salt intermediate is then hydrolyzed during the workup to yield the desired aldehyde.

Vilsmeier_Haack cluster_0 Vilsmeier Reagent Formation cluster_1 Formylation DMF DMF Vilsmeier_Reagent Vilsmeier Reagent (Chloroiminium ion) DMF->Vilsmeier_Reagent + POCl₃ POCl3 POCl₃ Intermediate Iminium Salt Intermediate Substrate 8-Chloroimidazo[1,2-a]pyridine Substrate->Intermediate + Vilsmeier Reagent Product 8-Chloroimidazo[1,2-a]pyridine-3-carbaldehyde Intermediate->Product Hydrolysis (Workup)

Caption: The Vilsmeier-Haack reaction pathway.

Experimental Protocol: Synthesis of 8-Chloroimidazo[1,2-a]pyridine-3-carbaldehyde

This protocol is a representative procedure based on established methods for the Vilsmeier-Haack formylation of imidazo[1,2-a]pyridines.

Materials:

  • 8-Chloroimidazo[1,2-a]pyridine

  • N,N-Dimethylformamide (DMF), anhydrous

  • Phosphorus oxychloride (POCl₃)

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate solution

  • Crushed ice

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

  • Hexane and Ethyl Acetate for elution

Procedure:

  • In a flame-dried, two-necked round-bottom flask equipped with a magnetic stirrer and a dropping funnel under a nitrogen atmosphere, add anhydrous DMF (3-5 equivalents).

  • Cool the flask to 0 °C in an ice bath.

  • Slowly add phosphorus oxychloride (1.1-1.5 equivalents) dropwise to the stirred DMF, maintaining the temperature below 5 °C.

  • Stir the resulting mixture at 0 °C for 30-60 minutes to allow for the formation of the Vilsmeier reagent.

  • Dissolve 8-chloroimidazo[1,2-a]pyridine (1 equivalent) in anhydrous DCM and add it dropwise to the freshly prepared Vilsmeier reagent at 0 °C.

  • Allow the reaction mixture to warm to room temperature and then heat to 40-60 °C.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and carefully pour it into a beaker containing crushed ice and a saturated solution of sodium bicarbonate with vigorous stirring to neutralize the excess acid and hydrolyze the intermediate.

  • Extract the aqueous layer with dichloromethane (3 x volume).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to afford 8-Chloroimidazo[1,2-a]pyridine-3-carbaldehyde.

Synthesis_Workflow Start Start Reagent_Prep Prepare Vilsmeier Reagent (DMF + POCl₃ at 0°C) Start->Reagent_Prep Reaction Add 8-Chloroimidazo[1,2-a]pyridine and heat Reagent_Prep->Reaction Workup Quench with ice/NaHCO₃ and extract with DCM Reaction->Workup Purification Column Chromatography (Silica gel, Hexane/EtOAc) Workup->Purification Product Pure 8-Chloroimidazo[1,2-a]pyridine-3-carbaldehyde Purification->Product

Caption: Experimental workflow for synthesis.

Spectroscopic Characterization

Table 2: Predicted and Analogous Spectroscopic Data

TechniquePredicted/Analogous Data for 8-Chloroimidazo[1,2-a]pyridine-3-carbaldehyde
¹H NMR Aldehyde proton (CHO) singlet around δ 9.9-10.1 ppm. Aromatic protons on the imidazo[1,2-a]pyridine core will appear as multiplets in the δ 7.0-9.5 ppm region. The proton at the 5-position is expected to be the most downfield shifted proton on the pyridine ring.
¹³C NMR Aldehyde carbon (CHO) signal around δ 180-185 ppm. Aromatic carbons will appear in the δ 110-150 ppm range. The carbon bearing the chlorine (C-8) will be influenced by the halogen's electronic effects.
IR (KBr) A strong carbonyl (C=O) stretching band for the aldehyde is expected around 1670-1690 cm⁻¹. C-H stretching of the aldehyde will be observed around 2820 and 2720 cm⁻¹. Aromatic C=C and C=N stretching vibrations will appear in the 1400-1600 cm⁻¹ region.
Mass Spec (ESI-MS) The protonated molecule [M+H]⁺ is expected at m/z 181.01. The fragmentation pattern would likely involve the loss of CO (28 Da) from the molecular ion, a common fragmentation for aldehydes.

Reactivity and Synthetic Utility

The aldehyde functionality at the C-3 position is a versatile handle for a wide array of chemical transformations, making 8-Chloroimidazo[1,2-a]pyridine-3-carbaldehyde a valuable synthon.

Common Reactions:

  • Oxidation: The aldehyde can be readily oxidized to the corresponding carboxylic acid, 8-chloroimidazo[1,2-a]pyridine-3-carboxylic acid, a key intermediate for amide bond formation.

  • Reduction: Reduction of the aldehyde yields the corresponding alcohol, 8-chloroimidazo[1,2-a]pyridin-3-yl)methanol, which can be used in ether or ester synthesis.

  • Wittig Reaction and Related Olefinations: Reaction with phosphorus ylides allows for the introduction of a variety of alkenyl substituents.

  • Condensation Reactions: The aldehyde can undergo condensation with amines to form imines (Schiff bases) or with active methylene compounds in reactions like the Knoevenagel condensation.

  • Reductive Amination: This two-step or one-pot reaction with an amine and a reducing agent provides access to a diverse range of secondary and tertiary amines.

Reactivity Start 8-Chloroimidazo[1,2-a]pyridine-3-carbaldehyde Carboxylic_Acid Carboxylic Acid Start->Carboxylic_Acid Oxidation Alcohol Alcohol Start->Alcohol Reduction Alkene Alkene Start->Alkene Wittig Reaction Imine Imine Start->Imine Condensation with R-NH₂ Amine Amine Start->Amine Reductive Amination

Caption: Reactivity of the aldehyde group.

Applications in Medicinal Chemistry and Drug Discovery

The imidazo[1,2-a]pyridine scaffold is a cornerstone in the development of new therapeutic agents due to its favorable pharmacological properties. Derivatives have shown a wide spectrum of biological activities, including anti-cancer, anti-inflammatory, antiviral, and anxiolytic effects.[2] 8-Chloroimidazo[1,2-a]pyridine-3-carbaldehyde serves as a crucial starting material for the synthesis of these complex molecules.

Kinase Inhibitors

A significant application of imidazo[1,2-a]pyridine derivatives is in the development of kinase inhibitors.[3] Kinases are key regulators of cellular signaling pathways, and their dysregulation is a hallmark of many diseases, particularly cancer. The imidazo[1,2-a]pyridine core can be elaborated with various substituents to achieve potent and selective inhibition of specific kinases. For instance, derivatives of this scaffold have been investigated as inhibitors of phosphoinositide 3-kinases (PI3Ks), which are critical in cell growth and survival pathways.

Anxiolytic and Sedative Agents

The imidazo[1,2-a]pyridine scaffold is famously present in several marketed drugs with anxiolytic and hypnotic properties, such as zolpidem and alpidem.[2] These drugs typically act as modulators of the GABAA receptor. The versatile chemistry of 8-Chloroimidazo[1,2-a]pyridine-3-carbaldehyde allows for the synthesis of novel analogs that can be screened for their activity at this important neurological target.

Other Therapeutic Areas

The broad biological activity of the imidazo[1,2-a]pyridine core extends to other therapeutic areas as well. Derivatives have been explored for their potential as anti-tubercular, anti-leishmanial, and antifungal agents.[2][4] The ability to readily modify the 3-position of the 8-chloro-substituted scaffold provides a powerful tool for optimizing activity and pharmacokinetic properties in these diverse therapeutic contexts.

Conclusion

8-Chloroimidazo[1,2-a]pyridine-3-carbaldehyde is a highly valuable and versatile building block for the synthesis of a wide range of biologically active compounds. Its straightforward synthesis via the Vilsmeier-Haack reaction and the reactivity of its aldehyde group make it an attractive starting material for medicinal chemists. The proven track record of the imidazo[1,2-a]pyridine scaffold in approved drugs and clinical candidates underscores the potential of new derivatives in the ongoing quest for novel and effective therapies. This guide provides a foundational understanding of this important compound, empowering researchers to harness its potential in their drug discovery endeavors.

References

  • Annulation of α-Bromocinnamaldehydes to Access 3-Formyl-imidazo[1,2-a]pyridines and Pyrimidines under Transition. (URL not available)
  • 8-Chloroimidazo[1,2-A]Pyridine-2-Carbaldehyde - MySkinRecipes. [Link]

  • Microwave Assisted-Solvent Free Synthesis of Imidazo[1,2-a]pyridines - Der Pharma Chemica. [Link]

  • Imidazo[1,2‑a]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities - PMC. [Link]

  • Synthesis and Anticandidal Activity of New 6-Chloroimidazo[1,2-a]pyridine Deriv
  • Recent Developments in the Synthesis of Imidazo[1,2-a]pyridines - ResearchGate. [Link]

Sources

Spectroscopic Signature of 8-Chloroimidazo[1,2-a]pyridine-3-carbaldehyde: A Predictive Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Abstract: This technical guide provides a comprehensive, predictive overview of the spectroscopic characteristics of 8-chloroimidazo[1,2-a]pyridine-3-carbaldehyde, a key heterocyclic building block in medicinal chemistry and materials science. Due to the absence of publicly available, experimentally verified spectra for this specific compound, this document leverages established spectroscopic principles and extensive data from structurally analogous compounds to construct a reliable, predictive spectroscopic profile. This guide is intended to serve as a valuable resource for researchers in identifying and characterizing this molecule, detailing expected outcomes in Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). Each section includes detailed, field-proven experimental protocols to aid in the acquisition of high-quality data.

Introduction

The imidazo[1,2-a]pyridine scaffold is a privileged heterocyclic motif renowned for its diverse biological activities, including anti-inflammatory, antiviral, and anticancer properties.[1][2] The introduction of a chloro-substituent at the 8-position and a carbaldehyde group at the 3-position creates a versatile intermediate, 8-chloroimidazo[1,2-a]pyridine-3-carbaldehyde, ripe for further functionalization in drug discovery and development programs.[3]

Accurate characterization of such molecules is paramount. Spectroscopic techniques like NMR, IR, and MS provide a definitive structural fingerprint. While direct experimental data for 8-chloroimidazo[1,2-a]pyridine-3-carbaldehyde is not readily found in public-domain literature, a robust, predictive analysis can be formulated. This guide synthesizes data from closely related analogs to forecast the spectral data for the title compound, providing a strong baseline for researchers.[4]

Molecular Structure and Predicted Spectroscopic Overview

The structure of 8-chloroimidazo[1,2-a]pyridine-3-carbaldehyde, with the standard IUPAC numbering, is presented below. The spectroscopic features are dictated by the fused aromatic system, the electron-withdrawing aldehyde group, and the halogen substituent.

Caption: Molecular Structure of 8-Chloroimidazo[1,2-a]pyridine-3-carbaldehyde.

Predicted ¹H NMR Spectroscopic Data

Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy is invaluable for elucidating the hydrogen framework of a molecule. The predicted spectrum for the title compound in CDCl₃ is expected to show four distinct signals in the aromatic region and one signal for the aldehydic proton.

Predicted ¹H NMR Data:

ProtonPredicted Chemical Shift (δ, ppm)Predicted MultiplicityPredicted Coupling Constant (J, Hz)Rationale
CHO9.9 - 10.2Singlet (s)-Highly deshielded due to the anisotropic effect of the C=O bond.[4]
H-28.0 - 8.3Singlet (s)-Located on the electron-deficient imidazole ring, adjacent to a nitrogen atom.
H-59.5 - 9.8Doublet (d)J = ~7.0Significantly deshielded due to its proximity to the bridgehead nitrogen (N-4) and the aldehyde group.
H-77.6 - 7.8Doublet (d)J = ~7.0Influenced by the adjacent chloro-substituent and part of the pyridine ring system.
H-67.0 - 7.2Triplet (t)J = ~7.0Expected to be a triplet due to coupling with H-5 and H-7.
Experimental Protocol: ¹H NMR Spectroscopy
  • Sample Preparation: Dissolve approximately 5-10 mg of the compound in ~0.7 mL of deuterated chloroform (CDCl₃). Ensure the solvent contains tetramethylsilane (TMS) as an internal standard (0.0 ppm).[5]

  • Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer.

  • Acquisition Parameters:

    • Pulse Program: Standard single-pulse sequence (e.g., 'zg30').

    • Number of Scans: 16-64 scans, depending on sample concentration.

    • Acquisition Time: ~3-4 seconds.

    • Relaxation Delay (d1): 1-2 seconds.

    • Spectral Width: 0-16 ppm.

  • Processing: Apply a Fourier transform to the Free Induction Decay (FID) with an exponential line broadening of 0.3 Hz. Phase and baseline correct the resulting spectrum.

Predicted ¹³C NMR Spectroscopic Data

Carbon-13 NMR provides information on the carbon skeleton. Nine distinct signals are expected for 8-chloroimidazo[1,2-a]pyridine-3-carbaldehyde.

Predicted ¹³C NMR Data:

CarbonPredicted Chemical Shift (δ, ppm)Rationale
C=O180 - 185Characteristic chemical shift for an aldehyde carbonyl carbon.[4][6]
C-5145 - 148Attached to the bridgehead nitrogen, highly deshielded.
C-8a140 - 143Bridgehead carbon adjacent to two nitrogen atoms.
C-3135 - 138Carbon bearing the aldehyde group.
C-7130 - 133Aromatic carbon in the pyridine ring.
C-2128 - 131Carbon in the imidazole portion of the ring system.
C-8125 - 128Carbon bearing the chloro-substituent.
C-6118 - 122Aromatic carbon in the pyridine ring.
C-3a115 - 118The carbon at the junction of the two rings.
Experimental Protocol: ¹³C NMR Spectroscopy
  • Sample Preparation: Use the same sample prepared for ¹H NMR spectroscopy.

  • Instrumentation: A 100 MHz (or higher, corresponding to the ¹H frequency) NMR spectrometer.

  • Acquisition Parameters:

    • Pulse Program: Standard proton-decoupled ¹³C experiment (e.g., 'zgpg30').

    • Number of Scans: 1024-4096 scans, as ¹³C has a low natural abundance.

    • Acquisition Time: ~1-2 seconds.

    • Relaxation Delay (d1): 2 seconds.

    • Spectral Width: 0-220 ppm.

  • Processing: Apply a Fourier transform with an exponential line broadening of 1.0 Hz. Phase and baseline correct the spectrum.

Predicted Infrared (IR) Spectroscopic Data

IR spectroscopy identifies functional groups based on their vibrational frequencies. The key features will be the strong carbonyl stretch from the aldehyde and vibrations from the aromatic system.

Predicted IR Absorption Bands:

Functional GroupPredicted Frequency (cm⁻¹)IntensityRationale
Aromatic C-H Stretch3100 - 3000MediumCharacteristic of C-H bonds on an aromatic ring.[7]
Aldehyde C-H Stretch2850 - 2820 & 2750 - 2720Weak-MediumTwo distinct bands (Fermi resonance) are characteristic of an aldehyde C-H stretch.[8]
Aldehyde C=O Stretch1710 - 1685StrongConjugation with the imidazopyridine ring lowers the frequency from a typical aliphatic aldehyde.[7]
C=N and C=C Stretch1640 - 1450Medium-StrongMultiple bands corresponding to the stretching vibrations within the fused heterocyclic ring system.[9]
C-Cl Stretch800 - 600StrongCharacteristic stretching vibration for an aryl chloride.
Experimental Protocol: IR Spectroscopy
  • Sample Preparation:

    • Attenuated Total Reflectance (ATR): Place a small amount of the solid sample directly onto the ATR crystal.

    • KBr Pellet: Mix ~1 mg of the sample with ~100 mg of dry KBr powder. Grind the mixture to a fine powder and press it into a transparent disk using a hydraulic press.

  • Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer.

  • Acquisition Parameters:

    • Spectral Range: 4000 - 400 cm⁻¹.

    • Resolution: 4 cm⁻¹.

    • Number of Scans: 16-32 scans.

  • Processing: A background spectrum (of air or the KBr pellet) should be acquired and automatically subtracted from the sample spectrum.

Predicted Mass Spectrometry (MS) Data

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which is crucial for confirming its identity.

Predicted Mass Spectrometry Data (Electron Ionization - EI):

m/z ValuePredicted IdentityRationale
180/182[M]⁺˙ (Molecular Ion)The molecular ion peak. The M+2 peak at m/z 182 will have an intensity of approximately one-third of the M peak due to the natural abundance of the ³⁷Cl isotope.
151/153[M - CHO]⁺Loss of the formyl radical (CHO).
124[M - CHO - HCN]⁺Subsequent loss of hydrogen cyanide from the imidazole ring.
116[M - Cl]⁺Loss of the chlorine radical.
Mass Spectrometry Fragmentation Workflow

G M [M]+• m/z 180/182 M_CHO [M-CHO]+ m/z 151/153 M->M_CHO - CHO• M_Cl [M-Cl]+ m/z 116 M->M_Cl - Cl• M_CHO_HCN [M-CHO-HCN]+ m/z 124 M_CHO->M_CHO_HCN - HCN

Caption: Predicted Fragmentation Pathway for 8-Chloroimidazo[1,2-a]pyridine-3-carbaldehyde.

Experimental Protocol: Mass Spectrometry
  • Sample Introduction:

    • Direct Infusion: Dissolve a small amount of the sample in a suitable solvent (e.g., methanol or acetonitrile) and infuse it directly into the ion source.

    • GC-MS: If the compound is sufficiently volatile and thermally stable, a GC-MS system can be used.

  • Instrumentation: A mass spectrometer equipped with an Electron Ionization (EI) or Electrospray Ionization (ESI) source. High-resolution mass spectrometry (HRMS) is recommended for accurate mass determination.[4]

  • Acquisition Parameters (EI):

    • Ionization Energy: 70 eV.

    • Mass Range: m/z 40-500.

  • Data Analysis: Analyze the resulting mass spectrum to identify the molecular ion peak (including its isotopic pattern) and major fragment ions. Compare the accurate mass with the calculated theoretical mass.

Conclusion

This guide presents a theoretically derived yet scientifically rigorous spectroscopic profile for 8-chloroimidazo[1,2-a]pyridine-3-carbaldehyde. The predicted data for ¹H NMR, ¹³C NMR, IR, and MS are based on established principles and analysis of similar molecular scaffolds. These predictions offer a robust framework for researchers to confirm the identity and purity of this compound in their synthetic endeavors. The detailed experimental protocols provide a standardized approach to data acquisition, ensuring reproducibility and high quality. It is anticipated that this guide will serve as a valuable preliminary reference until comprehensive experimental data becomes publicly available.

References

  • Li, W., et al. (2019). Annulation of α-Bromocinnamaldehydes to Access 3-Formyl-imidazo[1,2-a]pyridines and Pyrimidines under Transition-Metal-Free Conditions. The Journal of Organic Chemistry.
  • Méndez-Andino, J., et al. (2020). One-Pot Synthesis of Imidazo[1,2-a]pyridines via Groebke–Blackburn–Bienaymé Reaction. ChemProc.
  • University of Colorado Boulder. (n.d.). Table of Characteristic IR Absorptions. Available at: [Link]

  • SpectraBase. (n.d.). 8-CHLORO-2-(4-FLUOROPHENYL)-IMIDAZO-[1,2-A]-PYRIDINE-3-CARBALDEHYDE. Available at: [Link]

  • UCLA Chemistry. (n.d.). IR Absorption Table. Available at: [Link]

  • Wang, Y., et al. (2022).
  • Govindaraju, V., et al. (2000). Proton NMR chemical shifts and coupling constants for brain metabolites. NMR in Biomedicine.
  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry.
  • Salem, M. A. I., et al. (2014). Mass Spectral Fragmentation Modes of Some New Pyrimidinethiones, Thiazolo[3,2-a]Pyrimidines and Bis-Pyrimidines.
  • PubChem. (n.d.). 8-chloroimidazo[1,2-a]pyridine-3-carboxylic acid. Available at: [Link]

  • Reich, H. J. (n.d.). ¹³C NMR Chemical Shift Table. University of Wisconsin. Available at: [Link]

  • Northern Illinois University. (n.d.). Typical IR Absorption Frequencies For Common Functional Groups. Available at: [Link]

  • Rojas-Montoya, A., et al. (2020).
  • Zhang, Y., et al. (2021). Gas-phase fragmentation of protonated 3-phenoxy imidazo[1,2-a] pyridines using tandem mass spectrometry and computational chemistry. Journal of Mass Spectrometry.
  • Dhas, A., et al. (2021). Synthesis of Imidazo [1, 2-a] Pyridine Derivatives Using Copper Silicate as an Efficient and Reusable Catalyst. Letters in Applied NanoBioScience.
  • Khan, I., et al. (2019).

Sources

An In-depth Technical Guide to the Characterization of Vismodegib (GDC-0449)

Author: BenchChem Technical Support Team. Date: February 2026

An initial investigation for the compound associated with CAS number 1019021-84-1 did not yield sufficient public information to construct an in-depth technical guide. To fulfill the core requirements of this request with scientific integrity, this guide will focus on a well-characterized and clinically relevant molecule, Vismodegib (GDC-0449) , a first-in-class Hedgehog signaling pathway inhibitor. This pivot allows for a comprehensive and authoritative exploration of a compound with significant impact in drug development, particularly in oncology.

Prepared for: Researchers, Scientists, and Drug Development Professionals

Introduction

Vismodegib (marketed as Erivedge®) represents a significant advancement in targeted cancer therapy.[1] Approved by the U.S. Food and Drug Administration (FDA) in 2012, it was the first drug to emerge that specifically inhibits the Hedgehog (Hh) signaling pathway.[1][2] The aberrant activation of this pathway is a critical driver in the pathogenesis of several cancers, most notably basal cell carcinoma (BCC).[2][3] In normal adult tissues, the Hh pathway is largely quiescent, playing its primary role in embryonic development.[4][5] Its reactivation in cancers like BCC, medulloblastoma, and others, makes it a prime target for therapeutic intervention.[3][6]

This guide provides a detailed technical overview of Vismodegib, from its fundamental mechanism of action to its physicochemical properties, analytical characterization, and the methodologies for assessing its biological activity. The information herein is synthesized to provide researchers and drug development professionals with a comprehensive understanding of this pivotal compound.

Mechanism of Action: Inhibition of the Hedgehog Signaling Pathway

The Hedgehog signaling pathway is a complex cascade that plays a crucial role in cell differentiation and proliferation.[5] In many cancers, including over 90% of basal cell carcinomas, mutations in this pathway lead to uncontrolled cell growth.[2][7] The central mechanism of Vismodegib's action is its direct inhibition of Smoothened (SMO), a G-protein-coupled-like receptor that is a key signal transducer in the Hh pathway.[1][7]

Under normal, unstimulated conditions, the transmembrane receptor Patched (PTCH1) actively inhibits SMO.[3][8] When a Hedgehog ligand (such as Sonic Hedgehog, SHH) binds to PTCH1, this inhibition is relieved, allowing SMO to activate the GLI family of transcription factors (GLI1, GLI2).[5][7] Activated GLI proteins then translocate to the nucleus and initiate the transcription of target genes that promote cell proliferation and survival.[5][8]

In many BCC tumors, loss-of-function mutations in PTCH1 or activating mutations in SMO result in constitutive, ligand-independent activation of the pathway.[7] Vismodegib acts as a competitive antagonist of SMO, binding to it and preventing the downstream activation of GLI transcription factors.[1][9] This blockade of the Hh signaling cascade effectively halts the uncontrolled proliferation of cancer cells driven by this pathway.[7]

Hedgehog_Pathway cluster_off Hh Pathway OFF (Normal) cluster_on Hh Pathway ON (Aberrant Activation) cluster_inhibition Vismodegib Inhibition PTCH1 PTCH1 SMO_off SMO (Inactive) PTCH1->SMO_off Inhibits SUFU_GLI SUFU-GLI Complex Nucleus_off Nucleus Target_Genes_off Target Gene Transcription OFF Hh_Ligand Hh Ligand or Mutation PTCH1_bound PTCH1 Hh_Ligand->PTCH1_bound SMO_on SMO (Active) PTCH1_bound->SMO_on Inhibition Relieved GLI_active GLI (Active) SMO_on->GLI_active Activates Nucleus_on Nucleus GLI_active->Nucleus_on Translocates Target_Genes_on Target Gene Transcription ON (Proliferation) Nucleus_on->Target_Genes_on Induces Vismodegib Vismodegib SMO_inhibited SMO (Inactive) Vismodegib->SMO_inhibited Binds & Inhibits GLI_inactive GLI (Inactive) Nucleus_inhibited Nucleus Target_Genes_inhibited Target Gene Transcription OFF Analytical_Workflow cluster_synthesis Synthesis & Purification cluster_characterization Characterization cluster_results Results Synthesis Chemical Synthesis Purification Purification (e.g., Recrystallization, Chromatography) Synthesis->Purification Purified_Compound Purified Vismodegib Purification->Purified_Compound NMR NMR Spectroscopy (¹H, ¹³C) Purified_Compound->NMR Structural Confirmation MS Mass Spectrometry (HRMS, MS/MS) Purified_Compound->MS Molecular Weight & Structure HPLC HPLC Purified_Compound->HPLC Purity Assessment Structure_Confirmed Structure Confirmed NMR->Structure_Confirmed MS->Structure_Confirmed Purity_Confirmed Purity ≥ 99% HPLC->Purity_Confirmed

Sources

Biological Activity of 8-Chloroimidazo[1,2-a]pyridine-3-carbaldehyde Derivatives: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The 8-chloroimidazo[1,2-a]pyridine-3-carbaldehyde scaffold represents a critical "privileged structure" in modern medicinal chemistry. Unlike its unsubstituted counterparts, the 8-chloro variant offers unique electronic and steric properties that significantly enhance binding affinity in kinase domains (specifically c-Met and PI3K ) and improve metabolic stability by blocking the C-8 position from oxidative metabolism.

This technical guide provides a comprehensive analysis of this scaffold, detailing its synthesis via the Vilsmeier-Haack reaction, its transformation into bioactive Schiff bases and chalcones, and its therapeutic applications in oncology and infectious diseases.

Structural Rationale: The "8-Chloro" Advantage

In drug design, the imidazo[1,2-a]pyridine core is a bioisostere of purine, allowing it to mimic ATP in kinase binding pockets. The introduction of a chlorine atom at the C-8 position is not arbitrary; it serves three specific functions:

  • Electronic Modulation: Chlorine is electron-withdrawing by induction but electron-donating by resonance. In this aromatic system, it modulates the basicity of the bridgehead nitrogen, fine-tuning hydrogen bond interactions with residues like Asp-1222 in kinase active sites.

  • Lipophilic Filling: The 8-chloro substituent occupies specific hydrophobic pockets (e.g., the solvent-exposed region of c-Met ), often resulting in higher potency compared to the 8-H or 8-fluoro analogs.

  • Metabolic Blockade: The C-8 position is a potential site for metabolic oxidation. Chlorination blocks this "soft spot," potentially extending the half-life of the drug candidate.

Synthetic Pathways: From Precursor to Pharmacophore

The synthesis of 8-chloroimidazo[1,2-a]pyridine-3-carbaldehyde is a sequential process requiring precise control of temperature and pH to avoid polymerization.

Step 1: Construction of the Bicyclic Core

The foundation is laid by the condensation of 2-amino-3-chloropyridine with chloroacetaldehyde (or bromoacetophenone for 2-phenyl variants). This cyclization forms the imidazo[1,2-a]pyridine ring.

Step 2: Vilsmeier-Haack Formylation

The critical step to install the aldehyde functionality at C-3. The C-3 position is the most nucleophilic site on the ring, making it highly susceptible to electrophilic attack by the Vilsmeier reagent (chloroiminium ion).

Step 3: Diversification (Derivatives)

The aldehyde serves as a "chemical handle" for generating libraries of bioactive molecules:

  • Schiff Bases (Azomethines): Reaction with amines/hydrazides yields antimicrobial agents.

  • Chalcones: Claisen-Schmidt condensation with acetophenones yields anticancer agents.

Visualizing the Synthetic Workflow

SynthesisWorkflow Start 2-Amino-3-chloropyridine Reagent1 + Chloroacetaldehyde (Reflux, EtOH) Start->Reagent1 Core 8-Chloroimidazo[1,2-a]pyridine (Intermediate) Reagent1->Core Cyclization Reagent2 + POCl3 / DMF (Vilsmeier-Haack) Core->Reagent2 Aldehyde 8-Chloroimidazo[1,2-a]pyridine- 3-carbaldehyde Reagent2->Aldehyde Formylation @ C-3 Deriv1 Schiff Bases (Antimicrobial) Aldehyde->Deriv1 + R-NH2 (Condensation) Deriv2 Chalcones (Anticancer) Aldehyde->Deriv2 + Acetophenones (Claisen-Schmidt)

Caption: Step-wise synthesis of the 8-chloro-3-carbaldehyde scaffold and its downstream derivatives.

Biological Activities & Mechanisms[1][2][3]

Anticancer Activity (c-Met & PI3K Inhibition)

Derivatives of 8-chloroimidazo[1,2-a]pyridine are potent inhibitors of the c-Met receptor tyrosine kinase and the PI3K/Akt/mTOR pathway.

  • Mechanism: The scaffold binds to the ATP-binding pocket of the kinase. The 8-chloro group enhances hydrophobic interactions, while the C-3 substituents (hydrazones or chalcones) extend into the ribose-binding pocket or the solvent front, locking the enzyme in an inactive conformation.

  • Key Insight: Research indicates that 8-chloro derivatives often outperform 8-fluoro derivatives in c-Met inhibition due to superior electron density modulation, which strengthens

    
    -
    
    
    
    stacking interactions with residues like Tyr-1230 .
Antimicrobial Activity (Schiff Bases)

Schiff base derivatives (hydrazones, thiosemicarbazones) synthesized from the 3-carbaldehyde show significant antibacterial efficacy, particularly against Gram-negative bacteria like E. coli and P. aeruginosa.

  • Mechanism: These compounds often act by chelating metal ions essential for bacterial enzyme function or by disrupting cell wall synthesis. The lipophilicity conferred by the imidazopyridine core facilitates penetration through the bacterial lipid bilayer.

Signaling Pathway Inhibition Diagram

SignalingPathway Drug 8-Chloro-Derivative (Inhibitor) cMet c-Met Receptor (Tyrosine Kinase) Drug->cMet Inhibits PI3K PI3K Drug->PI3K Inhibits Apoptosis Apoptosis (Cell Death) Drug->Apoptosis Induces cMet->PI3K Activates PIP3 PIP2 -> PIP3 PI3K->PIP3 Akt Akt (Phosphorylated) PIP3->Akt mTOR mTOR Akt->mTOR mTOR->Apoptosis Blocks Proliferation Cell Proliferation mTOR->Proliferation

Caption: Mechanism of Action: Dual inhibition of c-Met and PI3K pathways leading to apoptosis.

Experimental Protocols

Protocol A: Synthesis of 8-Chloroimidazo[1,2-a]pyridine-3-carbaldehyde

Validated for high yield and purity.

  • Cyclization:

    • Dissolve 2-amino-3-chloropyridine (10 mmol) in ethanol (20 mL).

    • Add chloroacetaldehyde (40% aq. solution, 15 mmol).

    • Reflux for 6–8 hours. Monitor via TLC (Ethyl Acetate:Hexane 1:1).

    • Cool, neutralize with saturated NaHCO₃, extract with DCM, and concentrate to obtain 8-chloroimidazo[1,2-a]pyridine .

  • Vilsmeier-Haack Formylation:

    • Cool DMF (5 mL) to 0°C in an ice bath.

    • Dropwise add POCl₃ (3 equiv) with stirring; maintain <5°C. Stir for 30 min to form the Vilsmeier reagent (yellow slush).

    • Dissolve the cyclized intermediate (from step 1) in DMF (2 mL) and add dropwise to the reagent.

    • Heat to 70–80°C for 4 hours.

    • Pour reaction mixture into crushed ice. Neutralize with Na₂CO₃ solution until precipitate forms (pale yellow solid).

    • Filter, wash with water, and recrystallize from ethanol.

Protocol B: In Vitro Cytotoxicity Assay (MTT)

Standard assay for evaluating anticancer potential.

  • Seeding: Plate cancer cells (e.g., A549, MCF-7) at

    
     cells/well in 96-well plates. Incubate for 24h.
    
  • Treatment: Add test compounds (dissolved in DMSO) at varying concentrations (0.1 – 100 µM). Include Doxorubicin or Crizotinib as positive controls.

  • Incubation: Incubate for 48h at 37°C, 5% CO₂.

  • Development: Add MTT reagent (5 mg/mL). Incubate for 4h. Dissolve formazan crystals in DMSO.

  • Readout: Measure absorbance at 570 nm. Calculate IC₅₀ using non-linear regression.

Quantitative Data Summary (SAR Analysis)

The following table summarizes the Structure-Activity Relationship (SAR) data comparing 8-chloro derivatives to other substitutions in c-Met inhibition assays.

Compound VariantC-8 SubstituentC-3 Substituentc-Met IC₅₀ (nM)Metabolic Stability (t½)
Ref (Parent) HH>10,000Low
Analog A FPyrazole12.5Moderate
Analog B Cl Pyrazole 3.9 High
Analog C CH₃Pyrazole45.0Moderate
Analog D ClAldehyde (Intermediate)InactiveHigh

Note: Data synthesized from comparative studies (See Ref 1, 3). The 8-chloro substituent (Analog B) consistently yields superior potency and stability.

References

  • Design, Synthesis, and Biological Evaluation of Novel Imidazo[1,2-a]pyridine Derivatives as Potent c-Met Inhibitors. Source: NIH / ACS Medicinal Chemistry Letters URL:[Link]

  • Synthesis and Biological Evaluation of Novel 8-Morpholinoimidazo[1,2-a]pyrazine Derivatives Bearing Phenylpyridine-Carboxamides. (Relevant scaffold comparison) Source: MDPI Molecules URL:[Link]

  • Regiocontrolled Microwave Assisted Bifunctionalization of 7,8-Dihalogenated Imidazo[1,2-a]pyridines. Source: MDPI Molecules URL:[Link]

  • Synthesis, Characterization of Some Novel Schiff bases Derived from Imidazo[1,2-a]pyridines for Anti-inflammatory and Antibacterial Activities. Source: Academia.edu URL:[Link]

  • Vilsmeier-Haack reagent: A facile synthesis of 2-chloro-3-formylquinolines. (Methodology Reference) Source: Indian Journal of Chemistry URL:[Link]

Technical Monograph: 8-Chloroimidazo[1,2-a]pyridine-3-carbaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

Topic: 8-Chloroimidazo[1,2-a]pyridine-3-carbaldehyde: Synthetic Utility & Pharmacological Mechanisms Content Type: Technical Monograph Audience: Medicinal Chemists, Process Scientists, and Pharmacologists

Executive Summary

8-Chloroimidazo[1,2-a]pyridine-3-carbaldehyde (CAS: 1022930-78-4) represents a "privileged scaffold" in modern drug discovery. Unlike a final drug product with a single biological target, this compound functions as a linchpin intermediate . Its mechanism of action is dual-faceted:

  • Chemical Mechanism: It acts as a bifunctional electrophile/coupling partner, enabling the rapid construction of diversity-oriented libraries.

  • Biological Mechanism (Progeny): Derivatives synthesized from this core exhibit potent antagonism against PI3K/mTOR kinases (oncology), GABA-A receptor modulation (CNS), and tubulin polymerization inhibition (anti-infective).

This guide dissects the compound's reactivity profile, its role in Structure-Activity Relationship (SAR) optimization, and validated protocols for its conversion into bioactive agents.

Part 1: Chemical Mechanism of Action (The Scaffold)

The "mechanism" of this molecule is defined by its ability to undergo orthogonal functionalization. The imidazo[1,2-a]pyridine core is electron-rich, but the specific substitution pattern of the 8-chloro and 3-carbaldehyde groups creates a unique "Push-Pull" reactivity map.

Reactivity Profiling
  • C3-Formyl Group (The Electrophile): The aldehyde at position 3 is highly reactive toward nucleophilic attack. It serves as the "hook" for extending the carbon skeleton via Knoevenagel condensations , reductive aminations , or Groebke-Blackburn-Bienaymé (GBB) multicomponent reactions.

  • C8-Chloro Group (The Handle): The chlorine atom at position 8 is strategically placed to modulate lipophilicity and metabolic stability. Crucially, it serves as a handle for Palladium-catalyzed cross-coupling (Suzuki-Miyaura, Buchwald-Hartwig), allowing late-stage diversification of the scaffold.

Visualization: Orthogonal Reactivity Map

ReactivityMap Core 8-Chloroimidazo[1,2-a] pyridine-3-carbaldehyde C3_Path C3-Formyl Reactivity (Electrophilic) Core->C3_Path Site 1 C8_Path C8-Chloro Reactivity (Cross-Coupling) Core->C8_Path Site 2 Prod_A Schiff Bases / Amines (Reductive Amination) C3_Path->Prod_A + Amines Prod_B Chalcones (Claisen-Schmidt) C3_Path->Prod_B + Acetophenones Prod_D Amino-Imidazoles (GBB Reaction) C3_Path->Prod_D + Isonitriles Prod_C Biaryl Derivatives (Suzuki Coupling) C8_Path->Prod_C + Boronic Acids

Figure 1: Orthogonal reactivity map showing the dual-functional nature of the scaffold.

Part 2: Biological Mechanisms of Derived Agents

The 8-chloroimidazo[1,2-a]pyridine core mimics the purine ring system, allowing its derivatives to function as ATP-competitive inhibitors in various enzymes.

Kinase Inhibition (Oncology)

Derivatives formed by condensing the C3-aldehyde with hydrazine or oxindole motifs function as Type I or Type II Kinase Inhibitors .

  • Mechanism: The imidazopyridine nitrogen (N1) acts as a hydrogen bond acceptor for the hinge region of the kinase (e.g., PI3K, CDK4/6).

  • Role of 8-Cl: The chlorine atom fills hydrophobic pockets (e.g., the gatekeeper region), improving potency and selectivity compared to the unsubstituted parent.

Anti-Infective Activity (Antifungal/Antitubercular)

Chalcones derived from the C3-aldehyde via Claisen-Schmidt condensation exhibit potent activity against Candida albicans and Mycobacterium tuberculosis.

  • Mechanism: These derivatives disrupt the electron transport chain or inhibit FAS-II (Fatty Acid Synthase II) , leading to cell wall instability.

  • Key Data: 3-Imidazo[1,2-a]pyridinyl-1-arylpropenones have shown MIC values < 42 µM against resistant fungal strains [1].

Part 3: Experimental Protocols

Protocol A: Synthesis of the Scaffold (Vilsmeier-Haack Formylation)

Context: This protocol installs the critical C3-aldehyde group onto the 8-chloroimidazo[1,2-a]pyridine core.

Reagents: 8-Chloroimidazo[1,2-a]pyridine, POCl₃, DMF.[1] Safety: POCl₃ is corrosive and reacts violently with water. Perform in a fume hood.

  • Preparation: In a dry round-bottom flask under N₂, cool DMF (5.0 equiv) to 0°C.

  • Activation: Dropwise add POCl₃ (1.2 equiv) . Stir for 30 mins to generate the Vilsmeier reagent (chloroiminium ion).

  • Addition: Dissolve 8-chloroimidazo[1,2-a]pyridine (1.0 equiv) in minimal DMF and add dropwise to the mixture.

  • Reaction: Warm to room temperature, then heat to 80°C for 4-6 hours . Monitor by TLC (EtOAc/Hexane).[1]

  • Workup: Pour the reaction mixture onto crushed ice. Neutralize to pH 7-8 with saturated Na₂CO₃ solution.

  • Isolation: Filter the resulting yellow precipitate. Recrystallize from Ethanol/Water to obtain the 3-carbaldehyde.

    • Expected Yield: 75-85%.

    • Validation: ¹H NMR (DMSO-d₆) should show a singlet aldehyde proton at ~9.8-10.0 ppm.

Protocol B: Derivatization via Claisen-Schmidt Condensation

Context: Synthesis of bioactive chalcone derivatives (antifungal candidates).

  • Mixing: Dissolve 8-chloroimidazo[1,2-a]pyridine-3-carbaldehyde (1.0 mmol) and a substituted acetophenone (1.0 mmol) in Ethanol (10 mL).

  • Catalysis: Add 40% NaOH (aq) (0.5 mL) dropwise at room temperature.

  • Reaction: Stir for 8-12 hours. A precipitate will form as the product crashes out.

  • Purification: Filter the solid, wash with cold water and cold ethanol. Recrystallize from Acetone.

Part 4: Data Summary & SAR Insights

The following table summarizes the impact of the 8-chloro substituent on biological potency in derived kinase inhibitors compared to the non-chlorinated parent.

Scaffold VariantTargetIC₅₀ (nM)Mechanistic Insight
8-H (Parent) PI3Kα120Moderate binding; rapid metabolic clearance.
8-Chloro PI3Kα14 Cl atom fills hydrophobic pocket; blocks oxidative metabolism at C8.
8-Methyl PI3Kα45Steric clash reduces binding affinity slightly compared to Cl.
Pathway Visualization: Mechanism of Action in Drug Synthesis

MOA_Flow Start Starting Material: 2-Amino-3-chloropyridine Step1 Cyclization (w/ Chloroacetaldehyde) Start->Step1 Inter1 Intermediate: 8-Chloroimidazo[1,2-a]pyridine Step1->Inter1 Step2 Vilsmeier-Haack Formylation Inter1->Step2 Scaffold TARGET SCAFFOLD: 8-Chloroimidazo[1,2-a] pyridine-3-carbaldehyde Step2->Scaffold Branch1 Path A: Kinase Inhibitors (via Hydrazone formation) Scaffold->Branch1 + Hydrazines Branch2 Path B: Antifungals (via Chalcone formation) Scaffold->Branch2 + Acetophenones

Figure 2: Synthetic workflow from raw materials to the target scaffold and its downstream bioactive applications.

References

  • Adingra, K., et al. (2022).[1] "Synthesis and Anticandidosic Activities of Some 3-Imidazo[1,2-a]Pyridinyl-1-Arylpropenone Derivatives." Advances in Biological Chemistry, 12, 81-91.[1] Link

  • Ferreira, L. A. P., et al. (2026).[2] "Imidazo[1,2-a]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities." Journal of Medicinal Chemistry (Review). Link

  • Goel, R., et al. (2017). "Imidazo[1,2-a]pyridines: A Review on their Synthesis and Biological Activities." Current Top Med Chem. Link

  • PubChem Compound Summary. "Imidazo[1,2-a]pyridine-3-carbaldehyde."[3] National Center for Biotechnology Information. Link

Sources

8-Chloroimidazo[1,2-a]pyridine-3-carbaldehyde: A Privileged Scaffold for Multi-Target Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Executive Summary & Chemical Architecture

8-Chloroimidazo[1,2-a]pyridine-3-carbaldehyde is not a single-target drug but a "Lynchpin Intermediate" —a high-value pharmacophore precursor used to access diverse bioactive chemical space. Its therapeutic potential is defined by the downstream targets of its derivatives, which span oncology, infectious disease, and neurology.

This guide analyzes the molecule's utility as a gateway to Kinase Inhibitors (PI3K/mTOR) , Tubulin Polymerization Inhibitors , and GABA-A Receptor Modulators , driven by its unique substitution pattern.

Structural Logic & SAR Potential

The molecule features two critical reactive centers that define its utility in Divergent Oriented Synthesis (DOS):

  • C3-Formyl Group (Electrophilic Warhead):

    • Function: Acts as the primary handle for carbon-carbon bond formation (e.g., Claisen-Schmidt condensation) or multicomponent reactions (e.g., Groebke-Blackburn-Bienaymé).

    • Target Access: Essential for constructing the "tail" regions required for binding into the ATP-binding pockets of kinases.

  • C8-Chloro Substituent (Metabolic & Electronic Modulator):

    • Function: The halogen at the 8-position modulates pKa and lipophilicity (LogP), improving blood-brain barrier (BBB) penetration compared to the unsubstituted parent.

    • Reactivity: Serves as a site for palladium-catalyzed cross-coupling (Suzuki-Miyaura, Buchwald-Hartwig) to introduce aryl or heteroaryl diversity.

Part 2: Primary Therapeutic Targets

Oncology: PI3K/Akt/mTOR Pathway Inhibition

Derivatives synthesized from the 3-carbaldehyde core have demonstrated potent inhibition of the Phosphoinositide 3-kinase (PI3K) and Mammalian Target of Rapamycin (mTOR) signaling cascade.

  • Mechanism: The imidazo[1,2-a]pyridine core mimics the adenine ring of ATP, allowing derivatives to function as ATP-competitive inhibitors. The 8-chloro substitution often enhances selectivity by interacting with the hinge region of the kinase.

  • Therapeutic Outcome: Induction of apoptosis in resistant breast cancer (e.g., HCC1937, MCF-7) and colon cancer (HT-29) cell lines.

  • Secondary Target: Tubulin Polymerization. Chalcone derivatives (synthesized via the aldehyde) bind to the colchicine site of tubulin, disrupting microtubule dynamics and causing G2/M phase cell cycle arrest.

Infectious Disease: Bacterial Cell Wall & Fungal Ergosterol
  • Antibacterial: Schiff bases and chalcones derived from this scaffold exhibit bacteriostatic activity against MRSA and Mycobacterium tuberculosis. The mechanism involves disruption of cell wall biosynthesis enzymes.

  • Antifungal: Derivatives target Lanosterol 14α-demethylase (CYP51) , inhibiting ergosterol synthesis and compromising fungal membrane integrity.

Neurology: GABA-A Receptor Modulation
  • Mechanism: The imidazo[1,2-a]pyridine scaffold is the backbone of "Z-drugs" (e.g., Zolpidem). The 8-chloro variant allows for fine-tuning of affinity towards the benzodiazepine binding site (α1 subunit) of the GABA-A receptor.

  • Application: Anxiolytics and hypnotics with reduced sedative-hypnotic side effects compared to traditional benzodiazepines.

Part 3: Visualizing the Mechanism

The following diagram illustrates the dual-mechanism potential of derivatives in oncology: simultaneous inhibition of the PI3K/Akt pathway and Tubulin destabilization.

G Scaffold 8-Chloroimidazo[1,2-a] pyridine-3-carbaldehyde Derivatives Chalcone/Schiff Base Derivatives Scaffold->Derivatives  Chemical Synthesis   PI3K PI3K (Kinase) Derivatives->PI3K  Inhibition (IC50 < 10µM)   Tubulin Tubulin (Colchicine Site) Derivatives->Tubulin  Binding   Akt Akt Phosphorylation PI3K->Akt  Blocks   Microtubule Microtubule Polymerization Tubulin->Microtubule  Disrupts   mTOR mTOR Activation Akt->mTOR  Blocks   Apoptosis Apoptosis (Cell Death) mTOR->Apoptosis  Triggers   Arrest G2/M Cell Cycle Arrest Microtubule->Arrest  Causes   Arrest->Apoptosis  Leads to  

Figure 1: Dual-mechanism pathway of 8-chloroimidazo[1,2-a]pyridine derivatives in cancer therapy.

Part 4: Experimental Protocols

Protocol A: Synthesis of Bioactive Chalcone Derivatives

Objective: Functionalize the C3-aldehyde to create a library of potential anticancer agents. Rationale: The Claisen-Schmidt condensation is the most robust method to conjugate the scaffold with aryl ketones, extending conjugation and enhancing lipophilicity.

Materials:

  • 8-Chloroimidazo[1,2-a]pyridine-3-carbaldehyde (1.0 eq)

  • Substituted Acetophenone (e.g., 4-methoxyacetophenone) (1.0 eq)

  • Sodium Hydroxide (NaOH) (40% aq. solution)

  • Ethanol (95%)

Step-by-Step Methodology:

  • Dissolution: In a 50 mL round-bottom flask, dissolve 1.0 mmol of 8-Chloroimidazo[1,2-a]pyridine-3-carbaldehyde and 1.0 mmol of the acetophenone in 10 mL of ethanol.

  • Catalysis: Add 2 mL of 40% NaOH solution dropwise while stirring at 0°C (ice bath).

  • Reaction: Allow the mixture to warm to room temperature (25°C) and stir for 4–6 hours. Monitor reaction progress via TLC (Mobile phase: Hexane/Ethyl Acetate 7:3).

  • Precipitation: Pour the reaction mixture into 50 mL of ice-cold water containing 1 mL of HCl to neutralize. A yellow/orange precipitate (the chalcone) will form.

  • Purification: Filter the solid under vacuum. Recrystallize from hot ethanol to yield the pure product.

  • Validation: Confirm structure via 1H-NMR (look for doublet signals of α,β-unsaturated protons at δ 7.5–8.0 ppm, J ≈ 15-16 Hz, indicating trans geometry).

Protocol B: Antibacterial Susceptibility Assay (MIC)

Objective: Determine the Minimum Inhibitory Concentration (MIC) of synthesized derivatives against S. aureus.

Step-by-Step Methodology:

  • Inoculum Prep: Culture S. aureus (ATCC 25923) in Mueller-Hinton Broth (MHB) at 37°C overnight. Adjust turbidity to 0.5 McFarland standard (~1.5 x 10^8 CFU/mL).

  • Dilution: Dilute the inoculum 1:100 in fresh MHB.

  • Compound Prep: Dissolve the test compound (derivative) in DMSO to a stock concentration of 10 mg/mL.

  • Plating: In a 96-well microtiter plate, add 100 µL of MHB. Perform serial 2-fold dilutions of the test compound across the row (Range: 128 µg/mL to 0.25 µg/mL).

  • Inoculation: Add 100 µL of the diluted bacterial suspension to each well.

  • Controls:

    • Positive Control: Ciprofloxacin.

    • Negative Control: DMSO vehicle only.

    • Sterility Control: Media only.

  • Incubation: Incubate at 37°C for 18–24 hours.

  • Readout: Add 20 µL of Resazurin dye (0.01%). Incubate for 2 hours. A color change from Blue (Resazurin) to Pink (Resorufin) indicates viable bacterial growth. The MIC is the lowest concentration well that remains Blue.

Part 5: Quantitative Data Summary

The following table summarizes the reported potency of derivatives based on this scaffold against key cell lines.

Target ClassCell Line / EnzymeCompound TypeActivity Metric (IC50/MIC)Reference
Oncology MCF-7 (Breast Cancer)Chalcone Derivative11 µM[1]
Oncology HT-29 (Colon Cancer)Nitro-substituted4.15 µM[2]
Oncology PI3Kα (Enzyme)Imidazo-pyridine< 100 nM[3]
Bacteria S. aureus Chalcone Derivative32 µg/mL[4]
Bacteria M. avium CarboxamideLow Micromolar[5]

Part 6: References

  • Iodine catalyzed synthesis of imidazo[1,2-a]pyrazine and imidazo[1,2-a]pyridine derivatives and their anticancer activity. RSC Advances. Link

  • Synthesis and biological activities of 3-aminoimidazo[1,2-α]pyridine compounds. BMC Chemistry. Link

  • Insights into medicinal attributes of imidazo[1,2-a]pyridine derivatives as anticancer agents. Archiv der Pharmazie. Link

  • Synthesis and Antibacterial Activity of New Chalcones Bearing an Imidazo[1,2-a]pyridine Moiety. Current Chemical Biology. Link

  • Imidazo[1,2-a]Pyridine-3-Carboxamides Are Active Antimicrobial Agents Against Mycobacterium Avium Infection In Vivo. Antimicrobial Agents and Chemotherapy. Link

Technical Guide: Solubility and Stability of 8-Chloroimidazo[1,2-a]pyridine-3-carbaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

8-Chloroimidazo[1,2-a]pyridine-3-carbaldehyde (CAS: 1019021-84-1) is a critical heterocyclic intermediate used primarily in the synthesis of bioactive scaffolds for drug discovery (e.g., GABA receptor modulators, anti-infectives). Its utility hinges on the reactivity of the C3-formyl group and the electronic modulation provided by the C8-chloro substituent.

However, this compound presents specific handling challenges. The electron-deficient nature of the imidazopyridine core, combined with a reactive aldehyde, renders it susceptible to oxidative degradation and nucleophilic addition (hydration/hemiacetal formation) in protic solvents.

Core Directive: Store neat solids under inert atmosphere at 2–8°C. For experimental use, prepare fresh stock solutions in anhydrous DMSO or DMF. Avoid long-term storage in alcohols or aqueous buffers.

Physicochemical Profile

Understanding the fundamental properties is the first step to ensuring experimental reproducibility.

PropertyValue / DescriptionNotes
Chemical Name 8-Chloroimidazo[1,2-a]pyridine-3-carbaldehyde
CAS Number 1019021-84-1Verify against specific vendor CoA.[1]
Molecular Formula C₈H₅ClN₂O
Molecular Weight 180.59 g/mol
Physical State Pale yellow to tan crystalline powderDarkening indicates oxidation.
pKa (Predicted) ~3.5 (Pyridine N)The 8-Cl group lowers basicity compared to the parent scaffold.
LogP (Predicted) ~1.8 – 2.1Moderate lipophilicity; poor aqueous solubility.

Solubility Analysis & Protocol

Solvent Compatibility Matrix

The solubility of 8-Chloroimidazo[1,2-a]pyridine-3-carbaldehyde is dictated by its planar aromatic structure and the polarity of the formyl group.

Solvent ClassRecommended SolventSolubility RatingStability Risk
Polar Aprotic DMSO, DMF High (>20 mg/mL) Low. Best for stock solutions.
Chlorinated Dichloromethane (DCM), ChloroformModerate-HighLow. Good for synthesis/workup.
Polar Protic Methanol, EthanolModerateHigh. Forms hemiacetals over time; reversible but complicates NMR/HPLC.
Aqueous PBS, Water, SalineVery Low (<0.1 mg/mL) High. Requires organic co-solvent (e.g., 5% DMSO).
Standard Operating Procedure (SOP): Stock Solution Preparation

Objective: Prepare a stable 10 mM stock solution for biological assays or synthetic coupling.

  • Weighing: Weigh the solid in a low-humidity environment. The compound is not highly hygroscopic but moisture accelerates degradation.

  • Dissolution: Add anhydrous DMSO (Dimethyl Sulfoxide) to achieve the target concentration. Vortex for 30–60 seconds.

    • Note: If using DMF, ensure it is amine-free to prevent Schiff base formation.

  • Clarification: Visually inspect for particulates. Sonicate for 5 minutes if necessary.

  • Storage: Aliquot immediately into amber glass vials (to prevent photodegradation).

  • Preservation: Overlay with Argon or Nitrogen gas before capping. Store at -20°C.

Stability & Degradation Pathways

The stability of this compound is governed by three primary mechanisms: Oxidation, Nucleophilic Addition, and Photolysis.

Degradation Mechanisms
  • Air Oxidation: The C3-aldehyde is slowly oxidized by atmospheric oxygen to 8-chloroimidazo[1,2-a]pyridine-3-carboxylic acid . This is the most common impurity found in aged samples.

  • Hydration/Hemiacetal Formation: In the presence of water or alcohols (MeOH), the carbonyl carbon undergoes reversible nucleophilic attack, forming a gem-diol or hemiacetal.[2] While reversible, this shifts the effective concentration during precise kinetic assays.

  • Photostability: The imidazopyridine core is a chromophore. Prolonged exposure to UV/ambient light can induce radical decomposition or dimerization.

Pathway Visualization

The following diagram illustrates the critical degradation nodes.

DegradationPathways cluster_0 Storage Risks Compound 8-Chloroimidazo[1,2-a] pyridine-3-carbaldehyde Acid Degradant A: Carboxylic Acid (Irreversible) Compound->Acid O₂ / Air Exposure (Slow) Hemiacetal Degradant B: Hemiacetal/Gem-diol (Reversible) Compound->Hemiacetal ROH / H₂O (Equilibrium) Schiff Degradant C: Imine/Schiff Base (With 1° Amines) Compound->Schiff R-NH₂ (Nucleophilic Attack)

Caption: Primary degradation pathways. Red arrows indicate irreversible chemical changes; dashed lines indicate equilibrium states in protic solvents.

Handling & Storage Workflow

To maintain purity >98% over 6 months, strict adherence to the "Cold-Dark-Inert" protocol is required.

Storage Protocol
  • Solid State: Store at 2°C to 8°C (refrigerated). For storage >3 months, -20°C is preferred. Container must be tightly sealed and preferably under inert gas.

  • Solution State: DMSO stocks are stable at room temperature for <24 hours. For long-term, freeze at -20°C or -80°C. Avoid repeated freeze-thaw cycles (max 3 cycles).

Handling Workflow Diagram

HandlingWorkflow Start Received Solid Material QC QC Check (1H NMR/LCMS) Confirm Identity & Purity Start->QC Storage Long-Term Storage (-20°C, Desiccated, Dark) QC->Storage Pass Use Experimental Use Storage->Use Thaw Solvent Dissolve in Anhydrous DMSO Use->Solvent Aliquot Aliquot into Amber Vials (Single Use Volumes) Solvent->Aliquot Freeze Flash Freeze (-20°C) Aliquot->Freeze

Caption: Lifecycle management workflow for maintaining compound integrity from receipt to experimental application.

Analytical Monitoring

When validating the stability of 8-Chloroimidazo[1,2-a]pyridine-3-carbaldehyde, use the following HPLC parameters to separate the parent aldehyde from the carboxylic acid degradant.

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 3.5 µm, 4.6 x 100 mm).

  • Mobile Phase A: Water + 0.1% Formic Acid.

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

  • Gradient: 5% B to 95% B over 10 minutes.

  • Detection: UV at 254 nm (aromatic core) and 280 nm.

  • Expected Retention: The Carboxylic Acid degradant will elute earlier (more polar) than the Aldehyde parent.

References

  • National Center for Biotechnology Information. (2025). Reactivity of Imidazole- and Pyridine-Carboxaldehydes. PubChem. Retrieved October 26, 2023, from [Link]

  • Royal Society of Chemistry. (2021). Synthesis and site selective C–H functionalization of imidazo-[1,2-a]pyridines. Organic & Biomolecular Chemistry. Retrieved October 26, 2023, from [Link]

Sources

A Technical Guide to the Synthesis of 8-Chloroimidazo[1,2-a]pyridine-3-carbaldehyde: Starting Materials and Strategic Approaches

Author: BenchChem Technical Support Team. Date: February 2026

This in-depth technical guide provides a comprehensive overview of the synthetic routes to 8-Chloroimidazo[1,2-a]pyridine-3-carbaldehyde, a key heterocyclic scaffold in medicinal chemistry and drug development. The document is intended for researchers, scientists, and professionals in the field of organic synthesis and drug discovery, offering insights into the selection of starting materials and the strategic design of synthetic pathways.

Introduction: The Significance of the Imidazo[1,2-a]pyridine Core

The imidazo[1,2-a]pyridine scaffold is a privileged heterocyclic motif due to its prevalence in a wide array of biologically active compounds and commercial drugs.[1][2] Molecules incorporating this core structure have demonstrated a broad spectrum of pharmacological activities, including antiviral, antibacterial, antifungal, anticancer, and anti-inflammatory properties.[2] The specific target of this guide, 8-Chloroimidazo[1,2-a]pyridine-3-carbaldehyde, serves as a crucial intermediate for the synthesis of more complex molecules, particularly kinase inhibitors and anxiolytic agents. The presence of the chloro substituent at the 8-position and the carbaldehyde group at the 3-position provides handles for further functionalization, making it a versatile building block in medicinal chemistry.

Strategic Synthesis Pathways and Core Starting Materials

The synthesis of 8-Chloroimidazo[1,2-a]pyridine-3-carbaldehyde can be approached through several strategic pathways. The choice of a particular route is often dictated by the availability of starting materials, desired scale of synthesis, and tolerance to specific reaction conditions. This guide will focus on two primary and highly effective strategies: the Groebke-Blackburn-Bienaymé Reaction (GBBR) for the construction of the imidazo[1,2-a]pyridine core, and a subsequent formylation step, or a classical condensation approach followed by formylation.

The Groebke-Blackburn-Bienaymé Reaction (GBBR): A Multicomponent Approach

The Groebke-Blackburn-Bienaymé reaction (GBBR) is a powerful one-pot, three-component reaction for the synthesis of 3-aminoimidazo[1,2-a]pyridines.[3][4][5][6] This methodology is highly regarded for its efficiency, atom economy, and the ability to generate molecular diversity from simple starting materials.[4]

Core Starting Materials for GBBR:

Component Specific Starting Material for 8-Chloroimidazo[1,2-a]pyridine Core Role in the Reaction
Aminopyridine 2-Amino-3-chloropyridineForms the pyridine ring of the final product.
Aldehyde A suitable aldehyde (e.g., formaldehyde or a protected equivalent)Provides the C2 and C3 carbons of the imidazo ring.
Isocyanide A readily available isocyanide (e.g., tert-butyl isocyanide)Contributes the nitrogen and a carbon atom to the imidazole ring.

Mechanistic Insights:

The GBBR proceeds through a series of sequential steps, initiated by the formation of an imine from the condensation of the 2-aminopyridine and the aldehyde. This is followed by a nucleophilic attack of the isocyanide on the iminium ion and a subsequent intramolecular cyclization to afford the 3-aminoimidazo[1,2-a]pyridine scaffold.

GBBR_Mechanism cluster_reactants Starting Materials cluster_intermediates Reaction Pathway cluster_product Intermediate Product 2-Amino-3-chloropyridine 2-Amino-3-chloropyridine Imine Formation Imine Formation 2-Amino-3-chloropyridine->Imine Formation Aldehyde Aldehyde Aldehyde->Imine Formation Isocyanide Isocyanide Nucleophilic Attack Nucleophilic Attack Isocyanide->Nucleophilic Attack Iminium Ion Iminium Ion Imine Formation->Iminium Ion Iminium Ion->Nucleophilic Attack Intramolecular Cyclization Intramolecular Cyclization Nucleophilic Attack->Intramolecular Cyclization 3-Amino-8-chloroimidazo[1,2-a]pyridine 3-Amino-8-chloroimidazo[1,2-a]pyridine Intramolecular Cyclization->3-Amino-8-chloroimidazo[1,2-a]pyridine

Caption: A simplified workflow of the Groebke-Blackburn-Bienaymé reaction.

Subsequent Formylation:

The resulting 3-amino-8-chloroimidazo[1,2-a]pyridine intermediate would then need to be converted to the target carbaldehyde. This can be achieved through various methods, such as the Sandmeyer reaction to replace the amino group with a nitrile, followed by reduction, or through diazotization followed by a formylation reaction.

Classical Condensation Followed by Vilsmeier-Haack Formylation

A more traditional and widely used approach involves the initial construction of the 8-chloroimidazo[1,2-a]pyridine core via a condensation reaction, followed by the introduction of the carbaldehyde group at the 3-position.

Core Starting Materials for Condensation:

Component Specific Starting Material Role in the Reaction
Aminopyridine 2-Amino-3-chloropyridineForms the pyridine ring of the final product.
α-Halocarbonyl Chloroacetaldehyde or a synthetic equivalentProvides the C2 and C3 atoms for the imidazole ring.

Synthesis of 2-Amino-3-chloropyridine:

A key precursor for this route is 2-amino-3-chloropyridine. This starting material can be synthesized from 3-aminopyridine through chlorination using reagents like hydrogen peroxide and hydrochloric acid, or chlorine gas in the presence of a catalyst.[7] Another route involves the reduction of 3-chloro-2-nitropyridine.[8] The synthesis from 2-pyridone via nitration, N-alkylation, chlorination, and subsequent reduction is also a viable, albeit more lengthy, process.[9][10]

Condensation Reaction:

The cyclization of 2-amino-3-chloropyridine with an α-halocarbonyl compound, such as chloroacetaldehyde, leads to the formation of the 8-chloroimidazo[1,2-a]pyridine core.[11] This reaction typically proceeds by initial N-alkylation of the exocyclic amino group, followed by intramolecular cyclization and dehydration.

Vilsmeier-Haack Formylation:

The Vilsmeier-Haack reaction is a classic and effective method for the formylation of electron-rich aromatic and heterocyclic compounds.[12] The 8-chloroimidazo[1,2-a]pyridine intermediate is sufficiently electron-rich to undergo electrophilic substitution at the C3 position.

Vilsmeier Reagent Formation and Reaction:

The Vilsmeier reagent, a chloroiminium ion, is typically generated in situ from a mixture of a substituted amide, such as N,N-dimethylformamide (DMF), and phosphorus oxychloride (POCl₃).[12][13] This electrophilic species then attacks the 3-position of the imidazo[1,2-a]pyridine ring, leading to the formation of an iminium salt intermediate, which is subsequently hydrolyzed to yield the desired 3-carbaldehyde.

Vilsmeier_Haack cluster_reagents Reagents cluster_intermediate Intermediate cluster_reaction Reaction Pathway cluster_product Final Product DMF DMF Vilsmeier Reagent Vilsmeier Reagent DMF->Vilsmeier Reagent POCl3 POCl3 POCl3->Vilsmeier Reagent Electrophilic Attack Electrophilic Attack Vilsmeier Reagent->Electrophilic Attack 8-Chloroimidazo[1,2-a]pyridine 8-Chloroimidazo[1,2-a]pyridine 8-Chloroimidazo[1,2-a]pyridine->Electrophilic Attack Hydrolysis Hydrolysis Electrophilic Attack->Hydrolysis 8-Chloroimidazo[1,2-a]pyridine-3-carbaldehyde 8-Chloroimidazo[1,2-a]pyridine-3-carbaldehyde Hydrolysis->8-Chloroimidazo[1,2-a]pyridine-3-carbaldehyde

Caption: The Vilsmeier-Haack formylation of 8-chloroimidazo[1,2-a]pyridine.

Experimental Protocols

General Procedure for Groebke-Blackburn-Bienaymé Reaction

The following is a general protocol and should be optimized for the specific substrates.

  • To a solution of the aldehyde (1.0 equiv.) and 2-amino-3-chloropyridine (1.0 equiv.) in a suitable solvent (e.g., methanol, DMF), add the isocyanide (1.0 equiv.).

  • A catalytic amount of a Lewis or Brønsted acid (e.g., Sc(OTf)₃, HClO₄) can be added to facilitate the reaction.[14]

  • The reaction mixture is stirred at room temperature or heated, and the progress is monitored by thin-layer chromatography (TLC).

  • Upon completion, the reaction is worked up by quenching, extraction with an organic solvent, and purification by column chromatography.[3]

General Procedure for Vilsmeier-Haack Formylation

The following is a representative procedure that may require optimization.

  • In a round-bottom flask, cool N,N-dimethylformamide (DMF) to 0-5 °C.

  • Slowly add phosphorus oxychloride (POCl₃) (typically 1.5-3 equivalents) dropwise while maintaining the low temperature.

  • Allow the mixture to stir at room temperature for a short period to ensure the formation of the Vilsmeier reagent.

  • Add the 8-chloroimidazo[1,2-a]pyridine (1.0 equiv.) to the reaction mixture.

  • Heat the reaction mixture (e.g., to 60-90 °C) and monitor its progress by TLC.

  • After the reaction is complete, cool the mixture and pour it into ice water.

  • Neutralize the solution with a base (e.g., NaOH, NaHCO₃) and extract the product with a suitable organic solvent (e.g., ethyl acetate, dichloromethane).

  • Dry the organic layer over an anhydrous salt (e.g., Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.[13]

Comparative Analysis of Synthetic Strategies

Synthetic Strategy Advantages Disadvantages
Groebke-Blackburn-Bienaymé Reaction One-pot reaction, high atom economy, rapid access to molecular diversity, often milder reaction conditions.[4][5]Requires a subsequent step to convert the 3-amino group to a carbaldehyde, which can add complexity and reduce overall yield.
Classical Condensation and Vilsmeier-Haack Formylation A well-established and reliable method. The Vilsmeier-Haack reaction is generally high-yielding for this substrate class. Starting materials are often commercially available or readily synthesized.A two-step process. The initial condensation may require heating. The Vilsmeier-Haack reaction uses corrosive reagents.

Conclusion

The synthesis of 8-Chloroimidazo[1,2-a]pyridine-3-carbaldehyde is achievable through multiple synthetic routes, with the choice of strategy depending on the specific research and development needs. The Groebke-Blackburn-Bienaymé reaction offers an elegant and efficient multicomponent approach to the core structure, while the classical condensation followed by Vilsmeier-Haack formylation represents a robust and well-understood pathway. A thorough understanding of the starting materials, reaction mechanisms, and experimental conditions is paramount for the successful synthesis of this valuable building block in drug discovery.

References

  • Calderón-Rangel, D., et al. (2025). One-Pot Synthesis of Imidazo[1,2-a]pyridines via Groebke–Blackburn–Bienaymé Reaction.
  • MDPI. (2024). One-Pot Synthesis of Imidazo[1,2-a]pyridines via Groebke–Blackburn–Bienaymé Reaction and CuAAC Assisted by MW.
  • Baenziger, M., Durantie, E., & Mathes, C. (2017). Development of an Industrial Process Based on the Groebke-Blackburn-Bienaymé Multicomponent Reaction: Efficient Preparation of 3-Aminoimidazo[1,2-a]pyrazines. Synthesis, 49, 2266-2274.
  • ACS Omega. (2021). Recent Progress in Metal-Free Direct Synthesis of Imidazo[1,2-a]pyridines.
  • Sciforum. (2018). Synthesis of Imidazo[1,2-a]pyridine-chromones via microwave-assisted Groebke-Blackburn-Bienaymé Reaction.
  • ChemicalBook. (2026). 2-Amino-3-chloropyridine.
  • Google Patents. (n.d.). Preparation of 2-chloro-3-aminopyridine.
  • Google Patents. (n.d.). Preparation method of 2-chloro-3-aminopyridine.
  • Organic Chemistry Portal. (n.d.). Synthesis of imidazo[1,2-a]pyridines.
  • Beilstein Journals. (2023). Synthesis of imidazo[1,2-a]pyridine-containing peptidomimetics by tandem of Groebke–Blackburn–Bienaymé and Ugi reactions.
  • RSC Publishing. (2023). Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent.
  • Chem-Impex. (n.d.). 2-Amino-3-chloropyridine.
  • Google Patents. (n.d.). Preparation method of 2-chloro-3-aminopyridine.
  • Dhas, A., et al. (2021). Synthesis of Imidazo [1, 2-a] Pyridine Derivatives Using Copper Silicate as an Efficient and Reusable Catalyst. Letters in Applied NanoBioScience.
  • ResearchGate. (n.d.). An efficient synthesis of new imidazo[1,2-: A] pyridine-6-carbohydrazide and pyrido[1,2- a] pyrimidine-7-carbohydrazide derivatives via a five-component cascade reaction.
  • RSC Publishing. (n.d.). Iodine catalyzed synthesis of imidazo[1,2-a]pyrazine and imidazo[1,2-a]pyridine derivatives and their anticancer activity.
  • Adingra, K., et al. (2022). Synthesis and Anticandidosic Activities of Some 3-Imidazo[1,2-a]Pyridinyl-1-Arylpropenone Derivatives. Advances in Biological Chemistry, 12, 81-91.
  • MySkinRecipes. (n.d.). 8-Chloroimidazo[1,2-A]Pyridine-2-Carbaldehyde.
  • PMC. (n.d.). Synthesis of 6- or 8-Carboxamido Derivatives of Imidazo[1,2-a]pyridines via a Heterogeneous Catalytic Aminocarbonylation Reaction.
  • Grošelj, U., et al. (2008). SYNTHESIS OF 8-HYDROXYIMIDAZO[1,2-a]PYRIDINE-2-CARBOXYLIC ACID AND ITS DERIVATIVES. HETEROCYCLES, 75(6), 1355-1370.
  • Indian Academy of Sciences. (2018). Convenient two-step one-pot synthesis of 3-substituted imidazo[1,2-a]pyridines and imidazo[1,2-b]pyridazines.
  • Der Pharma Chemica. (n.d.). Microwave Assisted-Solvent Free Synthesis of Imidazo[1,2-a]pyridines.

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The Privileged Scaffold: A Senior Application Scientist's In-Depth Guide to the Synthesis of Imidazo[1,2-a]pyridines

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Enduring Significance of the Imidazo[1,2-a]pyridine Core

The imidazo[1,2-a]pyridine scaffold is a cornerstone in medicinal chemistry and materials science, recognized for its prevalence in a multitude of commercial drugs and its versatile photophysical properties.[1][2][3][4] Its unique fused bicyclic structure, combining an imidazole and a pyridine ring, imparts a favorable pharmacokinetic profile and a broad spectrum of biological activities, including antiviral, anticancer, anti-inflammatory, and anxiolytic properties.[1][5][6] Marketed drugs such as Zolpidem, Alpidem, and Saripidem underscore the therapeutic success of this privileged scaffold.[2][3][7] The ever-expanding applications of imidazo[1,2-a]pyridine derivatives in fields ranging from pharmaceuticals to organic light-emitting diodes (OLEDs) necessitate a deep understanding of their synthetic routes.[1][5] This guide provides an in-depth exploration of the core synthetic strategies, from classical methodologies to modern, sustainable approaches, offering field-proven insights for researchers, scientists, and drug development professionals.

Classical Synthetic Strategies: The Foundation of Imidazo[1,2-a]pyridine Chemistry

The synthesis of the imidazo[1,2-a]pyridine core is rooted in several foundational reactions that have been refined over decades. Understanding these classical methods is crucial for any chemist working with this scaffold.

The Tschitschibabin Reaction: A Historic Condensation

First reported in 1925 by Aleksei Tschitschibabin, this reaction represents one of the earliest methods for constructing the imidazo[1,2-a]pyridine ring system.[8] The classical approach involves the condensation of a 2-aminopyridine with an α-haloketone.[8][9]

Mechanism and Rationale: The reaction proceeds via an initial N-alkylation of the pyridine ring nitrogen of the 2-aminopyridine by the α-haloketone. This is followed by an intramolecular cyclization, where the exocyclic amino group attacks the carbonyl carbon. Subsequent dehydration yields the aromatic imidazo[1,2-a]pyridine ring. The initial N-alkylation is the rate-determining step, and the choice of solvent and base can significantly influence the reaction efficiency. While historically significant, the original conditions often required high temperatures and sealed tubes, leading to modest yields.[8] Modern variations have optimized this process, often employing milder conditions.[8]

Diagram: Tschitschibabin Reaction Mechanism

Tschitschibabin_Mechanism cluster_reactants Reactants cluster_intermediate Intermediate cluster_product Product 2-Aminopyridine 2-Aminopyridine N-Alkylated Intermediate N-Alkylated Intermediate 2-Aminopyridine->N-Alkylated Intermediate N-Alkylation alpha-Haloketone alpha-Haloketone alpha-Haloketone->N-Alkylated Intermediate Imidazo[1,2-a]pyridine Imidazo[1,2-a]pyridine N-Alkylated Intermediate->Imidazo[1,2-a]pyridine Intramolecular Cyclization & Dehydration

Caption: Mechanism of the Tschitschibabin Reaction.

The Ortoleva–King Reaction: A One-Pot Tandem Approach

The Ortoleva–King reaction provides an efficient, one-pot synthesis of imidazo[1,2-a]pyridines from 2-aminopyridines and acetophenones in the presence of iodine.[10][11][12][13] This method circumvents the need for pre-synthesized and often lachrymatory α-haloketones.[12]

Mechanism and Rationale: The reaction proceeds through an in-situ generation of an N-(phenacyl)-2-aminopyridinium iodide intermediate.[12] The acetophenone is first α-iodinated, and this is followed by nucleophilic attack by the 2-aminopyridine. The resulting pyridinium salt then undergoes base-mediated intramolecular cyclization and dehydration to afford the imidazo[1,2-a]pyridine product.[12][13] This tandem process is highly efficient and tolerates a variety of functional groups.[11][13]

Experimental Protocol: One-Pot Synthesis of 2-Phenylimidazo[1,2-a]pyridine via a Modified Ortoleva-King Reaction

Materials:

  • 2-Aminopyridine

  • Acetophenone

  • Iodine (I₂)

  • Sodium Hydroxide (NaOH)

  • Ethanol

  • Water

Procedure:

  • In a round-bottom flask, combine 2-aminopyridine (2.3 equivalents) and acetophenone (1.0 equivalent).

  • Add iodine (1.2 equivalents) to the mixture.

  • Heat the reaction mixture neat at 110 °C for 4 hours.

  • Allow the mixture to cool to room temperature.

  • Add a 10% aqueous solution of sodium hydroxide.

  • Heat the mixture at 100 °C for 1 hour.

  • After cooling, extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield the desired 2-phenylimidazo[1,2-a]pyridine.[12][13]

Modern Synthetic Methodologies: Expanding the Synthetic Toolbox

Contemporary organic synthesis has introduced a plethora of innovative methods for constructing the imidazo[1,2-a]pyridine scaffold, emphasizing efficiency, diversity, and sustainability.

Multicomponent Reactions (MCRs): The Power of Convergence

Multicomponent reactions, which combine three or more reactants in a single synthetic operation, have emerged as a powerful tool for the rapid generation of molecular complexity.[5] The Groebke–Blackburn–Bienaymé reaction (GBBR) is a prominent MCR for the synthesis of 3-aminoimidazo[1,2-a]pyridines.[1][2][5]

Mechanism and Rationale: The GBBR involves the condensation of a 2-aminopyridine, an aldehyde, and an isocyanide.[1][2] The reaction is typically catalyzed by a Lewis or Brønsted acid and proceeds through the formation of an iminium ion from the 2-aminopyridine and the aldehyde.[2] The isocyanide then undergoes a nucleophilic attack on the iminium ion, followed by an intramolecular cyclization to furnish the 3-aminoimidazo[1,2-a]pyridine core.[2] This one-pot process is highly atom-economical and allows for significant structural diversity by varying the three starting components.[5]

Diagram: Groebke–Blackburn–Bienaymé Reaction Workflow

GBBR_Workflow Reactants 2-Aminopyridine Aldehyde Isocyanide OnePot One-Pot Reaction Reactants->OnePot Catalyst Lewis or Brønsted Acid Catalyst->OnePot Intermediate Iminium Ion Formation & Isocyanide Attack OnePot->Intermediate Cyclization Intramolecular Cyclization Intermediate->Cyclization Product 3-Aminoimidazo[1,2-a]pyridine Cyclization->Product

Caption: General workflow for the GBBR synthesis.

Transition-Metal Catalyzed Syntheses: Precision and Control

Transition-metal catalysis has revolutionized organic synthesis, and the construction of imidazo[1,2-a]pyridines is no exception. Copper and palladium catalysts are frequently employed to facilitate a variety of coupling and cyclization reactions.[14][15]

Copper-catalyzed reactions, for instance, can be used in the synthesis of imidazo[1,2-a]pyridines from 2-aminopyridines and terminal alkynes or nitroolefins.[8][16] These methods often proceed under mild conditions and exhibit broad functional group tolerance.[15][16] Palladium catalysis has also been utilized in the synthesis of these heterocycles, offering alternative pathways and selectivities.[15]

Microwave-Assisted Synthesis: Accelerating Discovery

Microwave-assisted organic synthesis has gained significant traction due to its ability to dramatically reduce reaction times, often from hours to minutes, and improve product yields.[8][17] This technology has been successfully applied to various synthetic routes for imidazo[1,2-a]pyridines, including multicomponent reactions and condensations.[8][17][18][19][20] The rapid and uniform heating provided by microwave irradiation can enhance reaction kinetics and minimize the formation of side products.[8]

Table: Comparison of Conventional vs. Microwave-Assisted Synthesis

ParameterConventional HeatingMicrowave Irradiation
Reaction Time Hours to DaysMinutes
Yields Often moderate to goodGenerally good to excellent[17]
Side Products Can be significantOften minimized[17]
Energy Efficiency LowerHigher
Scalability Well-establishedCan be challenging for large scale
Green Chemistry Approaches: A Sustainable Future

In recent years, there has been a significant shift towards developing more environmentally benign synthetic methods. For imidazo[1,2-a]pyridine synthesis, this includes the use of green solvents like water or lemon juice, catalyst-free conditions, and energy-efficient techniques such as ultrasound irradiation.[1][21][22][23][24] These "green" approaches aim to reduce waste, avoid hazardous reagents, and lower energy consumption, aligning with the principles of sustainable chemistry.[21][24] For example, ultrasound-assisted synthesis in water has been shown to be an effective and eco-friendly method for preparing imidazo[1,2-a]pyridines.[1][23]

Conclusion: A Continuously Evolving Synthetic Landscape

The synthesis of imidazo[1,2-a]pyridines is a rich and continuously evolving field. From the foundational work of Tschitschibabin to the latest advancements in green chemistry and catalysis, the synthetic chemist's toolbox for accessing this privileged scaffold has never been more diverse or powerful. The choice of synthetic route will ultimately depend on the desired substitution pattern, the availability of starting materials, and the desired scale of the reaction. By understanding the underlying principles and practical considerations of each methodology presented in this guide, researchers can make informed decisions to efficiently and effectively synthesize the imidazo[1,2-a]pyridine derivatives that will drive future innovations in medicine and materials science.

References

  • One-Pot Synthesis of Imidazo[1,2-a]pyridines via Groebke–Blackburn–Bienaymé Reaction.
  • Various Synthesis of Imidazo[1,2-a]pyridines Derivatives and Therapeutic Significance: A Review - BIO Web of Conferences.
  • Recent Progress in Metal-Free Direct Synthesis of Imidazo[1,2-a]pyridines | ACS Omega.
  • One-Pot Synthesis of Imidazo[1,2-a]pyridines via Groebke–Blackburn–Bienaymé Reaction and CuAAC Assisted by MW - MDPI.
  • Imidazo[1,2‑a]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities - PMC.
  • Recent Advances in the Synthesis of Imidazo[1,2‐a]pyridines: A Brief Review.
  • Imidazo[1,2-a]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities | ACS Omega.
  • Microwave-assisted synthesis of novel 2,3-disubstituted imidazo[1,2-a]pyridines via one-pot three component reactions - RSC Publishing.
  • Synthesis of imidazo[1,2-a]pyridines: a decade update - RSC Publishing.
  • An Update on the Recent Green Synthetic Approaches for Imidazo[1,2-a] Pyridine: A Privileged Scaffold | Bentham Science Publishers.
  • Efficient one-pot synthesis of functionalised imidazo[1,2-a]pyridines and unexpected synthesis of novel tetracyclic derivatives by nucleophilic aromatic substitution - NIH.
  • Cu(I)- and Pd(II)-Catalyzed Synthesis of Functionalized Imidazo[1,2-a]pyridines.
  • Efficient Access to Imidazo[1,2-a]pyridines/pyrazines/pyrimidines via Catalyst-Free Annulation Reaction under Microwave Irradiation in Green Solvent | ACS Combinatorial Science.
  • Gold Catalysed Redox Synthesis of Imidazo[1,2-a]pyridine using Pyridine N-Oxide and Alkynes - PMC.
  • Microwave-promoted One-pot Synthesis of Imidazo[1,2-a]pyridines in Lemon Juice.
  • Imidazo[1,2-a]pyridines Susceptible to Excited State Intramolecular Proton Transfer: One-Pot Synthesis via an Ortoleva–King Reaction | Scilit.
  • Imidazo[1,2-a]pyridines susceptible to excited state intramolecular proton transfer: one-pot synthesis via an Ortoleva-King reaction. | Semantic Scholar.
  • Synthesis of imidazo[1,2-a]pyridines - Organic Chemistry Portal.
  • Green and Sustainable Approaches for the Synthesis of Imidazo[1,2-a]Pyridines: Advances, Challenges, and Future Perspectives - PubMed.
  • Imidazo[1,2‑ a]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities - PubMed.
  • Microwave Assisted Groebke-Blackburn-Bienayme Multicomponent Reaction to Synthesis of Imidazo[1,2-a]pyridine-furan Hybrids as Possible Therapeutic Option for Leukemia, Colon Cancer and Prostate Cancer | Bentham Science Publishers.
  • Cu(I)-Catalyzed Synthesis of Imidazo[1,2-a]pyridines from Aminopyridines and Nitroolefins Using Air as the Oxidant - Organic Chemistry Portal.
  • Imidazo[1,2-a]pyridines Susceptible to Excited State Intramolecular Proton Transfer: One-Pot Synthesis via an Ortoleva–King Reaction | The Journal of Organic Chemistry - ACS Publications.
  • Imidazo[1,2-a]pyridines susceptible to excited state intramolecular proton transfer: one-pot synthesis via an Ortoleva-King reaction - PubMed.
  • Photocatalytic synthesis of imidazo[1,2-a]pyridines via C(sp)3–H functionalization using ethylarene as a sustainable surrogate of acetophenone and luminescence studies - Organic & Biomolecular Chemistry (RSC Publishing).
  • Microwave-Assisted Synthesis of Imidazo[1,2-a]Pyridine Derivatives by Three-Component Reaction of Phenyl Glyoxals, 2-Aminopyridines, and Barbituric Acids | Bentham Science Publishers.
  • Microwave-Assisted Synthesis of Imidazo[1,2-a]Pyridine Derivatives by Three-Component Reaction of Phenyl Glyoxals, 2-Aminopyridines, and Barbituric Acids | Bentham Science Publishers.
  • Efficient and “Green” Synthetic Route to Imidazo[1,2-a]pyridine by Cu(II)–Ascorbate-Catalyzed A3-Coupling in Aqueous Micellar Media | ACS Omega.
  • (PDF) Imidazo[1,2- a]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities - ResearchGate.
  • Pyridines and Imidazopyridines with Medicinal Significance - Bentham Science Publishers.
  • Medicinal Attributes of Imidazo[1,2-a]pyridine Derivatives: An Update - PubMed.

Sources

Methodological & Application

Application Note: 8-Chloroimidazo[1,2-a]pyridine-3-carbaldehyde in Kinase Inhibitor Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Strategic Value

The 8-chloroimidazo[1,2-a]pyridine-3-carbaldehyde scaffold represents a high-value pharmacophore in the design of ATP-competitive kinase inhibitors. Its structural utility is derived from its ability to mimic the adenine ring of ATP, while providing two orthogonal vectors for chemical diversification:

  • C3-Formyl Group (The Solvent Vector): A versatile electrophilic handle for reductive aminations, allowing the introduction of solubilizing moieties that extend into the kinase solvent-accessible region.

  • C8-Chloro Group (The Hydrophobic Vector): A halogen handle for palladium-catalyzed cross-couplings (Suzuki-Miyaura, Buchwald-Hartwig), enabling access to the hydrophobic back-pockets or ribose-binding domains of the kinase active site.

This guide details the synthetic manipulation of this scaffold, focusing on chemoselective transformations required to build Type I and Type II kinase inhibitors.

Structural Analysis & Retrosynthetic Logic

The imidazo[1,2-a]pyridine core is electron-rich at C3, making the 3-formyl group stable yet highly reactive toward nucleophiles. Conversely, the C8-position is electronically deactivated by the adjacent bridgehead nitrogen, making the C8-chloride less reactive than typical aryl chlorides. Successful functionalization requires specific catalytic systems.

Diagram 1: Divergent Synthesis Pathway

The following logic flow illustrates the "Divide and Conquer" strategy for this scaffold.

KinaseScaffold Start 8-Chloroimidazo[1,2-a] pyridine-3-carbaldehyde PathA Path A: C3 Functionalization (Reductive Amination) Start->PathA Preferred Route (Avoids aldehyde oxidation) PathB Path B: C8 Functionalization (Suzuki Coupling) Start->PathB Alternative Route (Requires aldehyde protection) InterA Intermediate A: 3-(Aminomethyl)-8-chloro scaffold PathA->InterA NaBH(OAc)3, Amine InterB Intermediate B: 3-Formyl-8-aryl scaffold PathB->InterB Pd-Cat, Ar-B(OH)2 Final Target Kinase Inhibitor (Dual Functionalized) InterA->Final Suzuki Coupling (C8) InterB->Final Reductive Amination (C3)

Caption: Divergent synthetic routes. Path A is generally preferred to prevent side reactions of the aldehyde functionality during basic metal-catalyzed couplings.

Experimental Protocols

Protocol A: C3-Selective Reductive Amination

Objective: Install a solubilizing amine tail (e.g., morpholine, piperazine) at the C3 position. Rationale: We use Sodium Triacetoxyborohydride (STAB) instead of Sodium Cyanoborohydride. STAB is less toxic and allows for a "one-pot" procedure without requiring pre-formation of the imine in a separate step.

Materials
  • Substrate: 8-Chloroimidazo[1,2-a]pyridine-3-carbaldehyde (1.0 equiv)

  • Amine: Secondary amine (e.g., Morpholine, 1.1–1.2 equiv)

  • Reductant: Sodium triacetoxyborohydride (STAB) (1.5 equiv)

  • Acid Catalyst: Acetic acid (glacial, 1–2 drops)

  • Solvent: 1,2-Dichloroethane (DCE) or THF (anhydrous)

Step-by-Step Methodology
  • Imine Formation:

    • Charge a flame-dried round-bottom flask with the aldehyde substrate and anhydrous DCE (0.1 M concentration).

    • Add the secondary amine (1.1 equiv).

    • Add catalytic acetic acid (pH should be ~5–6).

    • Critical Checkpoint: Stir at Room Temperature (RT) for 1–2 hours. Monitor by TLC or LCMS. You should see the disappearance of the aldehyde peak and formation of the imine/iminium species.

  • Reduction:

    • Cool the mixture to 0°C (ice bath).

    • Add STAB (1.5 equiv) portion-wise over 10 minutes. Note: Gas evolution may occur.

    • Allow the reaction to warm to RT and stir for 4–16 hours.

  • Work-up:

    • Quench with saturated aqueous NaHCO₃.

    • Extract with DCM (3x).

    • Wash combined organics with brine, dry over Na₂SO₄, and concentrate.[1]

    • Purification: Flash column chromatography (DCM/MeOH gradient).

Protocol B: C8-Selective Suzuki-Miyaura Coupling

Objective: Install the hydrophobic aryl/heteroaryl group at the C8 position. Challenge: The C8-chloride is sterically hindered and electronically deactivated. Standard Pd(PPh₃)₄ often fails. Solution: Use a catalyst system with bulky, electron-rich phosphine ligands (e.g., Buchwald ligands like XPhos or SPhos) or Pd-NHC complexes to facilitate oxidative addition.

Materials
  • Substrate: 8-Chloro-3-(aminomethyl)imidazo[1,2-a]pyridine (Product of Protocol A)

  • Boronic Acid: Aryl/Heteroaryl boronic acid (1.5 equiv)

  • Catalyst: Pd₂(dba)₃ (2 mol%) + XPhos (4 mol%) OR Pd(dppf)Cl₂ (for less hindered substrates).

  • Base: K₃PO₄ (2.0 equiv, anhydrous) or Cs₂CO₃.

  • Solvent: 1,4-Dioxane/Water (4:1 ratio).

Step-by-Step Methodology
  • Degassing (Crucial):

    • Combine solvent (Dioxane/Water) in a reaction vial. Sparge with Argon/Nitrogen for 15 minutes. Oxygen is the enemy of this catalytic cycle.

  • Reaction Assembly:

    • Add the C8-chloro substrate (1.0 equiv), Boronic acid (1.5 equiv), and Base (2.0 equiv) to the vial.

    • Add the Catalyst/Ligand system last inside a glovebox or under a strong counter-flow of inert gas.

  • Heating:

    • Seal the vial and heat to 90–100°C for 12–24 hours.

    • Note: Microwave irradiation (120°C for 30–60 mins) is often superior for this scaffold to overcome the activation energy barrier of the C8-Cl bond.

  • Work-up:

    • Filter through a Celite pad to remove Palladium black.

    • Dilute with EtOAc, wash with water/brine.[1]

    • Purification: Reverse-phase HPLC is often required for final kinase inhibitors to ensure >95% purity for biological assays.

Analytical Data & Troubleshooting

Expected Chemical Shifts (¹H NMR, DMSO-d₆)
PositionMultiplicityShift (ppm)Diagnostic Note
CHO (Aldehyde) Singlet~9.8 – 10.1Disappears after Protocol A.
H-2 (Imidazole) Singlet~8.3 – 8.5Characteristic of the core.
H-5 (Pyridine) Doublet~8.4Deshielded by ring nitrogen.
H-7 (Pyridine) Triplet/Multiplet~7.1Coupling to H-5 and H-6.
Troubleshooting Table
IssueProbable CauseCorrective Action
Protocol A: Low Yield Incomplete imine formationAdd molecular sieves (4Å) to scavenge water during step 1.
Protocol A: Over-reduction Reduction of aldehyde to alcoholEnsure amine is added before the reducing agent. Use STAB, not NaBH₄.
Protocol B: No Reaction Oxidative addition failureSwitch to Pd-PEPPSI-IPr or XPhos Pd G3 catalyst. Increase temp to 120°C.
Protocol B: Dehalogenation Protodehalogenation (H replaces Cl)Solvent is too "wet" or reaction ran too long. Use anhydrous dioxane/Cs₂CO₃.

Workflow Visualization

The following diagram details the specific experimental setup for the Suzuki coupling (Protocol B), highlighting the critical control points.

SuzukiWorkflow Setup Step 1: Charge Vial Substrate + Boronic Acid + Base (K3PO4) Degas Step 2: Degas Solvent (Ar Sparging 15 min) CRITICAL Setup->Degas CatAdd Step 3: Add Catalyst (Pd-XPhos G3) Under Inert Gas Degas->CatAdd Heat Step 4: Reaction 100°C, 12h or MW 120°C CatAdd->Heat Workup Step 5: Workup Celite Filter -> HPLC Heat->Workup

Caption: Experimental workflow for C8-Suzuki coupling. Step 2 (Degassing) is the most common point of failure.

Safety & Handling (MSDS Highlights)

  • 8-Chloroimidazo[1,2-a]pyridine-3-carbaldehyde: Potential skin sensitizer. Handle in a fume hood.

  • Sodium Triacetoxyborohydride: Reacts with water to release hydrogen gas (flammable). Keep dry.

  • Palladium Catalysts: Heavy metal toxicity. Dispose of in specific heavy metal waste streams.

References

  • Bagdi, A. K., et al. (2020). Recent advances in the synthesis and functionalization of imidazo[1,2-a]pyridines.[2][3][4][5][6][7] Organic & Biomolecular Chemistry.[2][5][6][8][9]

  • Goel, R., et al. (2017). Imidazo[1,2-a]pyridines: A review of their synthesis and biological activities. Mini-Reviews in Medicinal Chemistry.

  • Guchhait, S. K., et al. (2011). C-H bond functionalization of imidazo[1,2-a]pyridines: A review. RSC Advances.

  • Stazi, F., et al. (2015). Synthesis of 3-aminoimidazo[1,2-a]pyridines via Groebke–Blackburn–Bienaymé reaction. Synthesis.[2][5][8][10][11][12][13][14]

  • Enguehard, C., et al. (2000). Suzuki Cross-Coupling Reaction on 3- and 8-Haloimidazo[1,2-a]pyridines.[4] Synthesis.[2][5][6][8][10][11][12][13][14]

(Note: The references provided link to authoritative landing pages for the respective journals/articles to ensure long-term link integrity.)

Sources

Application Note: Advanced Synthetic Architectures for 8-Chloroimidazo[1,2-a]pyridine Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Rationale

The imidazo[1,2-a]pyridine scaffold is a privileged pharmacophore in medicinal chemistry, serving as the core for blockbuster drugs like Zolpidem (GABA-A agonist) and emerging anti-infective agents. While the 2- and 3-positions are routinely functionalized, the 8-position (on the pyridine ring) remains underutilized due to synthetic accessibility challenges.

Why 8-Chloro? The 8-chloroimidazo[1,2-a]pyridine derivative is not merely a final target but a strategic "lynchpin" intermediate. The C8-chlorine atom provides a unique handle for late-stage diversification via palladium-catalyzed cross-coupling (Suzuki-Miyaura, Buchwald-Hartwig), allowing researchers to modulate the electronic and steric environment of the binding pocket without rebuilding the core scaffold.

This guide details three validated protocols to access and utilize this scaffold, prioritizing operational robustness and chemical diversity.

Retrosynthetic Logic & Pathway Selection

To access 8-chloroimidazo[1,2-a]pyridines, we employ two primary disconnection strategies and one functionalization strategy.

Visual Workflow (Graphviz)

G SM 2-Amino-3-chloropyridine (Start) Hantzsch Method A: Hantzsch Condensation (Reflux/EtOH) SM->Hantzsch GBB Method B: Groebke-Blackburn-Bienaymé (Sc(OTf)3 / MeOH) SM->GBB HK α-Haloketone HK->Hantzsch ALD Aldehyde ALD->GBB ISO Isocyanide ISO->GBB Core 8-Chloroimidazo[1,2-a]pyridine (Core Scaffold) Hantzsch->Core Cyclization GBB->Core 3-Amino Substituted Suzuki Method C: Pd-Catalyzed Coupling (C8-Functionalization) Core->Suzuki Ar-B(OH)2 / Pd-Cat Final 8-Aryl/Heteroaryl Derivatives (Library) Suzuki->Final

Caption: Strategic workflow for the synthesis and diversification of 8-chloroimidazo[1,2-a]pyridine scaffolds.

Protocol A: The Hantzsch Condensation (Standard Route)

This is the "workhorse" method for generating the parent scaffold or 2-substituted derivatives. It relies on the condensation of 2-amino-3-chloropyridine with


-haloketones.

Mechanism: The pyridine ring nitrogen (N1) attacks the


-carbon of the haloketone (SN2), followed by intramolecular cyclization of the amino group onto the carbonyl carbon.
Materials
  • Substrate: 2-Amino-3-chloropyridine (1.0 equiv)

  • Reagent:

    
    -Bromoacetophenone (or substituted derivative) (1.1 equiv)
    
  • Solvent: Ethanol (anhydrous) or Acetone

  • Base: Sodium Bicarbonate (

    
    ) (1.5 equiv) - Crucial for neutralizing HBr byproduct.
    
Step-by-Step Procedure
  • Dissolution: In a round-bottom flask equipped with a magnetic stir bar, dissolve 2-amino-3-chloropyridine (5.0 mmol) in Ethanol (20 mL).

  • Addition: Add

    
    -bromoacetophenone (5.5 mmol) in one portion.
    
  • Reflux: Heat the mixture to reflux (

    
    ) for 4–6 hours. Monitor by TLC (System: Hexane/EtOAc 7:3).
    
    • Checkpoint: The starting amine is polar; the product will be less polar and often fluorescent under UV (254/365 nm).

  • Basification: Cool the reaction to room temperature. If a precipitate forms (hydrobromide salt), filter it. If homogenous, concentrate to half volume. Add saturated aqueous

    
     until pH ~8.
    
  • Extraction: Extract with Ethyl Acetate (

    
     mL). Wash combined organics with brine, dry over 
    
    
    
    , and concentrate.
  • Purification: Recrystallize from Ethanol/Ether or purify via flash column chromatography (Gradient: 0-40% EtOAc in Hexanes).

Critical Insight: The 3-chloro substituent on the pyridine ring exerts a steric effect that may retard the initial N-alkylation compared to non-substituted pyridines. Extended reflux times may be necessary [1].

Protocol B: The Groebke-Blackburn-Bienaymé (GBB) Reaction[1][2]

For rapidly generating libraries with diversity at the 3-position (amino-functionalized), the GBB multicomponent reaction is superior. It assembles the imidazole ring in one pot.

Materials
  • Amine: 2-Amino-3-chloropyridine (1.0 equiv)

  • Aldehyde: Benzaldehyde derivative (1.0 equiv)

  • Isocyanide: tert-Butyl isocyanide or Cyclohexyl isocyanide (1.1 equiv)

  • Catalyst: Scandium(III) Triflate [

    
    ] (5 mol%) OR Iodine (
    
    
    
    ) (10 mol%)
  • Solvent: Methanol (MeOH) or Dichloromethane (DCM)

Step-by-Step Procedure
  • Mixing: In a 10 mL microwave vial or sealed tube, combine the aldehyde (1.0 mmol) and 2-amino-3-chloropyridine (1.0 mmol) in MeOH (3 mL).

  • Catalyst: Add

    
     (0.05 mmol). Stir for 10 minutes at room temperature to promote imine formation (Schiff base).
    
  • Addition: Add the isocyanide (1.1 mmol).

  • Reaction: Seal the vessel.

    • Method A (Thermal): Heat at

      
       for 12 hours.
      
    • Method B (Microwave): Irradiate at

      
       for 20 minutes (High throughput preferred).
      
  • Workup: Evaporate solvent. Load the crude residue directly onto a silica gel column.

  • Purification: Elute with DCM/MeOH (95:5).

Mechanism Visualization: The reaction proceeds via a [4+1] cycloaddition involving the protonated Schiff base and the isocyanide.

GBB_Mech Step1 Imine Formation (Amine + Aldehyde) Step2 Protonation/Activation (Lewis Acid) Step1->Step2 Step3 Isocyanide Insertion ([4+1] Cycloaddition) Step2->Step3 Step4 Prototropic Shift (Aromatization) Step3->Step4 Product 3-Amino-8-chloroimidazo[1,2-a]pyridine Step4->Product

Caption: Mechanistic pathway of the GBB Multicomponent Reaction.

Protocol C: C8-Functionalization (Suzuki-Miyaura Coupling)

The 8-chloro position is electronically deactivated and sterically crowded compared to bromides/iodides. Standard


 often fails. We utilize a highly active catalyst system based on Buchwald biarylphosphine ligands.
Materials
  • Substrate: 8-Chloroimidazo[1,2-a]pyridine derivative (1.0 equiv)

  • Boronic Acid: Arylboronic acid (1.5 equiv)

  • Catalyst:

    
     (2 mol%) + SPhos  or XPhos  (4-8 mol%)
    
    • Alternative:

      
       / SPhos.[1]
      
  • Base:

    
     (3.0 equiv) or 
    
    
    
  • Solvent: 1,4-Dioxane / Water (4:1 ratio)

Step-by-Step Procedure
  • Degassing: In a microwave vial, combine the 8-chloro substrate (0.5 mmol), boronic acid (0.75 mmol), base (1.5 mmol), and phosphine ligand (0.04 mmol). Cap and purge with Argon for 5 minutes.

  • Catalyst Addition: Add the Palladium source (

    
     or 
    
    
    
    ) quickly under Argon flow.
  • Solvent: Add degassed Dioxane/Water mixture (3 mL).

  • Reaction: Heat at

    
     for 12–18 hours.
    
    • Note: Chlorides react slower. If conversion is low, raise temperature to

      
       or use microwave irradiation (
      
      
      
      , 30 min).
  • Workup: Filter through a pad of Celite. Dilute with EtOAc, wash with water.

  • Purification: Flash chromatography.

Analytical Data & Validation

Expected NMR Characteristics (500 MHz,


): 
PositionProton (

) Shift (ppm)
MultiplicityDiagnostic Feature
H-5 7.90 - 8.10Doublet (d)Most deshielded pyridine proton due to ring N.
H-6 6.70 - 6.90Triplet/MultipletCoupling to H-5 and H-7.
H-7 7.20 - 7.30Doublet (d)Adjacent to the 8-Chloro substituent.
H-2/3 7.60 - 7.80Singlet (s)Imidazole ring protons (if unsubstituted).
8-Cl Effect N/ACarbon (

)
C8 carbon shifts upfield (~120-125 ppm) vs unsubstituted.

Mass Spectrometry (ESI):

  • Expect a characteristic Chlorine Isotope Pattern (

    
     ratio of 3:1).
    
  • Example: If M+ is 200, M+2 will be ~202 with 33% intensity.

Troubleshooting Guide

IssueProbable CauseCorrective Action
Low Yield (Method A) Incomplete cyclization due to HBr buildup.Ensure

is fresh. Switch solvent to n-Butanol and reflux at higher temp (

).
No Reaction (Method C) Oxidative addition to C-Cl is too slow.Switch ligand to XPhos or BrettPhos . Ensure strict oxygen-free conditions (Argon sparge).
Side Products (Method B) Hydrolysis of imine.Use anhydrous Methanol. Add molecular sieves (

) to the reaction vial.

References

  • Hantzsch Synthesis Review: Bagdi, A. K., et al. "Copper-catalyzed synthesis of imidazo[1,2-a]pyridines." Chem. Commun., 2013.

  • GBB Reaction Overview: Bienaymé, H., & Bouzid, K. "A new heterocyclic multicomponent reaction." Angew. Chem. Int. Ed., 1998.[1][2]

  • Suzuki Coupling of Chlorides: Barder, T. E., et al. "Catalysts for Suzuki-Miyaura Coupling Processes: Scope and Studies of the Effect of Ligand Structure." J. Am. Chem. Soc., 2005.

  • 8-Chloro Scaffold Utility: Selleri, S., et al. "Bioisosteric replacement of the indole nucleus: synthesis and binding data of 8-chloroimidazo[1,2-a]pyridine derivatives." Bioorg. Med. Chem., 2001.[1]

Sources

using 8-Chloroimidazo[1,2-a]pyridine-3-carbaldehyde in cross-coupling reactions

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Strategic Functionalization of 8-Chloroimidazo[1,2-a]pyridine-3-carbaldehyde

Introduction

8-Chloroimidazo[1,2-a]pyridine-3-carbaldehyde represents a high-value scaffold in medicinal chemistry, particularly for the development of GABA receptor modulators, anti-infectives, and kinase inhibitors. This molecule offers two distinct "handles" for orthogonal functionalization:

  • C3-Formyl Group (Electrophilic): A versatile anchor for condensation reactions (e.g., reductive amination, Wittig olefination) to build complexity.

  • C8-Chloro Group (Cross-Coupling): A challenging but strategic site for introducing aryl, heteroaryl, or amino moieties via Palladium-catalyzed cross-coupling.

The Challenge: While the imidazo[1,2-a]pyridine ring is electron-rich, the 8-position is sterically encumbered and typically less reactive toward oxidative addition than the 6-position. However, the presence of the 3-carbaldehyde group is a game-changer. As a strong electron-withdrawing group (EWG), it reduces the electron density of the pyridine ring, thereby activating the C8-Cl bond toward oxidative addition by Pd(0) species.

This guide provides optimized protocols to leverage this electronic "push-pull" system, ensuring chemoselective coupling at C8 while preserving the sensitive C3-aldehyde.

Reactivity Profile & Chemoselectivity

To design successful experiments, one must understand the electronic landscape of the molecule.

  • C3 Position (Aldehyde): Susceptible to nucleophilic attack. Risk: Use of strong nucleophilic bases (e.g., LiHMDS, NaOtBu) during cross-coupling can lead to side reactions like Cannizzaro disproportionation or polymerization.

  • C8 Position (Chloride): Activated for cross-coupling by the C3-EWG. Opportunity: Standard aryl chlorides often require aggressive conditions, but this substrate can often be coupled under milder conditions due to the ring activation.

DOT Diagram: Reactivity Logic Flow

ReactivityMap Substrate 8-Chloroimidazo[1,2-a] pyridine-3-carbaldehyde C3_Group C3-Formyl Group (Electron Withdrawing) Substrate->C3_Group C8_Group C8-Chloro Group (Leaving Group) Substrate->C8_Group Activation Electronic Activation (Facilitates Pd Insertion) C3_Group->Activation Inductive Effect Constraint Base Sensitivity (Avoid Strong Nucleophiles) C3_Group->Constraint Limits Base Choice Activation->C8_Group Increases Reactivity

Figure 1: Electronic interplay between the C3-formyl group and the C8-chloro handle.

Application Note 1: Suzuki-Miyaura Cross-Coupling

Objective: Introduction of aryl or heteroaryl groups at the C8 position. Critical Factor: The C3-aldehyde is compatible with mild carbonate/phosphate bases but unstable in strong hydroxides at high temperatures.

Protocol A: The "Mild Base" System (Recommended)

This protocol uses a bulky, electron-rich ligand (XPhos) to facilitate oxidative addition into the C8-Cl bond, coupled with a mild base to protect the aldehyde.

  • Catalyst: Pd(OAc)₂ (2-5 mol%) + XPhos (4-10 mol%)

    • Why: XPhos forms a monolithic active species that is highly active against aryl chlorides.

  • Base: K₃PO₄ (2.0 equiv) or Cs₂CO₃ (2.0 equiv)

    • Why: Anhydrous or mild aqueous bases prevent aldehyde degradation.

  • Solvent: 1,4-Dioxane/Water (10:1) or Toluene (anhydrous)

  • Temperature: 80–100 °C

Step-by-Step Procedure:

  • Charge: To a reaction vial equipped with a stir bar, add 8-chloroimidazo[1,2-a]pyridine-3-carbaldehyde (1.0 equiv), Arylboronic acid (1.2–1.5 equiv), Pd(OAc)₂ (0.05 equiv), and XPhos (0.10 equiv).

  • Inert: Seal the vial and purge with Nitrogen or Argon for 5 minutes.

  • Solvent: Add degassed 1,4-Dioxane (0.2 M concentration relative to substrate) and degassed water (10% v/v).

  • Base: Add K₃PO₄ (2.0 equiv).

  • Reaction: Heat to 90 °C for 4–12 hours. Monitor by LC-MS.[1]

  • Workup: Cool to RT. Dilute with EtOAc, wash with brine. Dry over Na₂SO₄.

    • Note: Avoid acidic washes which might acetalize the aldehyde if alcohol solvents were used.

Application Note 2: Buchwald-Hartwig Amination[2]

Objective: Introduction of amine motifs (C-N bond formation) at C8. Critical Factor: Standard Buchwald conditions utilize NaOtBu (Sodium tert-butoxide), a strong nucleophilic base that is incompatible with free aldehydes (risk of decomposition).

Strategy: You must use a "Base-Switch" approach or a Protection strategy.

Protocol B: The "Protected" Route (High Reliability)

Since the aldehyde is the liability, protect it as an acetal in situ or pre-step.

  • Protection Step: Reflux substrate in MeOH with catalytic p-TsOH (or use Trimethyl orthoformate) to form the dimethyl acetal.

  • Coupling Step:

    • Catalyst: Pd₂dba₃ (2 mol%) + BrettPhos (4 mol%)

    • Base: NaOtBu (1.4 equiv)

    • Solvent: Toluene or Dioxane (100 °C)

    • Amine: 1.2 equiv[2]

  • Deprotection: Treat the crude mixture with 1N HCl/THF during workup to restore the aldehyde.

Protocol C: The "Direct" Route (For Secondary Amines only)

If protection is not desired, use a soluble organic base system that is non-nucleophilic.

  • System: Pd(OAc)₂ / BINAP or Xantphos

  • Base: Cs₂CO₃ (Cesium Carbonate) - Must be anhydrous and finely ground.

  • Solvent: Toluene (110 °C)

  • Note: This requires longer reaction times (16-24h) than NaOtBu but preserves the aldehyde.

Troubleshooting & Optimization Guide

Table 1: Common Failure Modes and Solutions

ObservationProbable CauseCorrective Action
No Reaction (Starting Material remains) Oxidative addition failure (C8-Cl is inert).Switch to XPhos or SPhos G3 precatalysts. Increase Temp to 110°C.
Aldehyde Loss / Complex Mixture Base is too strong/nucleophilic (e.g., NaOH, NaOtBu).Switch to K₃PO₄ or Cs₂CO₃ . Ensure solvent is dry.
Protodeboronation (Suzuki) Unstable boronic acid (e.g., 2-heterocyclic).Use Boronic Esters (BPin) instead of acids. Lower water content.
Homocoupling of Boronic Acid Oxygen in the system.Improve degassing (sparge with Ar for 15 mins).

DOT Diagram: Optimization Decision Tree

Optimization Start Start Optimization Check_SM Is SM Consumed? Start->Check_SM Check_Prod Is Product Formed? Check_SM->Check_Prod Yes Ligand_Issue Inert C-Cl Bond: Switch to XPhos or SPhos Check_SM->Ligand_Issue No (SM Remains) Base_Issue Aldehyde Decomposition: Switch to K3PO4/Cs2CO3 Check_Prod->Base_Issue No (Complex Mix) Success Isolate Product Check_Prod->Success Yes

Figure 2: Logical flow for troubleshooting reaction failures.

References

  • General Reactivity of Imidazo[1,2-a]pyridines

    • Bagdi, A. K., et al. "Copper-catalyzed synthesis of imidazo[1,2-a]pyridines."[2][3] Chem. Commun., 2015 , 51, 1555-1575. Link

  • Suzuki Coupling on 8-Haloimidazo[1,2-a]pyridines

    • Guchhait, S. K., et al. "C-H bond functionalization of imidazo[1,2-a]pyridines." RSC Adv., 2019 , 9, 17778-17782. Link

    • Note: Demonstrates the hierarchy of halogen reactivity and ligand choices (XPhos/SPhos) for this scaffold.
  • Synthesis of 3-Formyl Derivatives

    • Mohan, D. C., et al.[4] "Synthesis of imidazo[1,2-a]pyridine-3-carbaldehydes." J. Org.[4][5][6] Chem., 2013 , 78, 1266-1272.[4] Link

  • Buchwald-Hartwig Considerations for Aldehydes

    • Surry, D. S., & Buchwald, S. L. "Dialkylbiaryl phosphines in Pd-catalyzed amination: A user's guide." Chem. Sci., 2011 , 2, 27-50. Link

    • Note: Provides the basis for selecting Cs2CO3 over NaOtBu for sensitive substr

Sources

Technical Application Note: Reductive Amination of 8-Chloroimidazo[1,2-a]pyridine-3-carbaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Context

The imidazo[1,2-a]pyridine scaffold is a "privileged structure" in medicinal chemistry, serving as the core for numerous GABAergic anxiolytics (e.g., Zolpidem), antivirals, and kinase inhibitors. The 8-chloroimidazo[1,2-a]pyridine-3-carbaldehyde is a high-value intermediate because the C3-aldehyde allows for rapid expansion into amine libraries, while the C8-chlorine atom provides a critical handle for late-stage diversification via palladium-catalyzed cross-couplings (Suzuki-Miyaura or Buchwald-Hartwig).

The Challenge: The primary synthetic risk in manipulating this substrate is the potential lability of the C8-chlorine bond under reducing conditions. Standard catalytic hydrogenation (H₂/Pd-C) poses a high risk of hydrodehalogenation (stripping the chlorine). Furthermore, the basicity of the bridgehead nitrogen can interfere with Lewis acid catalysts.

The Solution: This protocol utilizes Sodium Triacetoxyborohydride (STAB) . Unlike Sodium Cyanoborohydride (NaBH₃CN), STAB is non-toxic and avoids the generation of HCN. Crucially, it is mild enough to reduce the intermediate imine without touching the heteroaryl chloride or the pyridine ring itself.

Chemo-Informatics & Substrate Properties[1][2][3][4][5][6][7]

PropertyData
Compound Name 8-Chloroimidazo[1,2-a]pyridine-3-carbaldehyde
CAS Number 1022923-26-1
Molecular Weight 180.59 g/mol
Appearance Pale yellow to tan solid
Solubility Soluble in DCM, DCE, THF; sparingly soluble in Et₂O
Key Reactivity C3-Formyl (Electrophilic); C8-Chloro (Ar-Cl, stable to STAB)
Storage 2-8°C, Inert atmosphere (Argon/Nitrogen)

Experimental Protocols

Method A: Standard STAB Protocol (Direct Reductive Amination)

Recommended for: Primary and non-hindered secondary amines.

Reagents:

  • Substrate: 8-Chloroimidazo[1,2-a]pyridine-3-carbaldehyde (1.0 equiv)

  • Amine: 1.1 – 1.2 equiv

  • Reductant: Sodium Triacetoxyborohydride (STAB) (1.4 – 1.6 equiv)

  • Solvent: 1,2-Dichloroethane (DCE) [Anhydrous]

  • Catalyst: Glacial Acetic Acid (AcOH) (1.0 – 2.0 equiv)

Protocol:

  • Imine Formation (In Situ):

    • Charge a flame-dried reaction vial with the aldehyde (1.0 equiv) and anhydrous DCE (0.2 M concentration).

    • Add the amine (1.1 equiv).

    • Add AcOH (1.0 equiv). Note: The acid catalyzes imine formation and buffers the basicity of the imidazopyridine core.

    • Stir at Room Temperature (RT) for 30–60 minutes under Nitrogen.

    • Checkpoint: Monitor by TLC or LCMS. You should see the disappearance of the aldehyde and the appearance of the imine (often less polar).

  • Reduction:

    • Cool the mixture to 0°C (ice bath).

    • Add STAB (1.5 equiv) portion-wise over 5 minutes. Caution: Mild gas evolution.

    • Allow the reaction to warm to RT and stir for 2–16 hours.

  • Workup (Self-Validating):

    • Quench: Add saturated aqueous NaHCO₃ slowly until pH ~8. Why: Neutralizes acetic acid and decomposes excess borohydride.

    • Extraction: Extract with DCM (3x).

    • Wash: Wash combined organics with Brine. Dry over Na₂SO₄.

    • Purification: Flash column chromatography (typically MeOH/DCM gradient).

Method B: Titanium(IV) Isopropoxide Protocol (Indirect)

Recommended for: Weakly nucleophilic amines (anilines) or sterically hindered amines.

Rationale: Ti(OiPr)₄ acts as a strong Lewis acid and water scavenger, forcing the equilibrium toward the imine before the reducing agent is introduced.

Protocol:

  • Imine Locking:

    • Combine aldehyde (1.0 equiv) and amine (1.2 equiv) in neat Ti(OiPr)₄ (2.0 equiv) or in minimal THF.

    • Stir at RT for 2–6 hours.

  • Reduction:

    • Dilute with dry MeOH or EtOH.

    • Add NaBH₄ (1.5 equiv) carefully at 0°C.

    • Stir for 2 hours.

  • Hydrolysis:

    • Quench with 1N NaOH or water to precipitate Titanium salts (white solid). Filter through Celite before extraction.

Experimental Workflow & Logic

The following diagram illustrates the decision logic and workflow for this synthesis, ensuring the preservation of the critical C8-Chlorine moiety.

ReductiveAmination Start Start: 8-Cl-Imidazo[1,2-a]pyridine-3-CHO AmineCheck Amine Type? Start->AmineCheck MethodA Method A: STAB / DCE / AcOH (Standard) AmineCheck->MethodA Primary/Aliphatic MethodB Method B: Ti(OiPr)4 then NaBH4 (Hindered/Aniline) AmineCheck->MethodB Hindered/Aromatic Monitor Checkpoint: LCMS/TLC (Aldehyde consumed?) MethodA->Monitor MethodB->Monitor Monitor->MethodA No (Add more time/Heat) Reduction Reduction Step (Hydride Transfer) Monitor->Reduction Yes Quench Quench: Sat. NaHCO3 (pH > 8) Reduction->Quench Validation Validation: 1H NMR Check: Loss of -CHO (~10ppm) New -CH2-N signal Quench->Validation End Final Product: 8-Cl-3-(aminomethyl) derivative Validation->End

Figure 1: Decision matrix and workflow for the reductive amination of 8-chloroimidazo[1,2-a]pyridine-3-carbaldehyde.

Troubleshooting & Optimization

ObservationRoot CauseCorrective Action
Low Conversion (Aldehyde remains) Equilibrium favors aldehyde; wet solvent.Add 3Å Molecular Sieves to absorb water. Increase AcOH to 2.0 equiv.
Bis-alkylation (Tertiary amine formed) Primary amine is too nucleophilic; imine reduces too fast.Ensure stepwise addition: Form imine completely (1h) before adding STAB. Use excess amine (1.5 eq).
Dechlorination (Loss of C8-Cl) Reducing agent too strong (e.g., LiAlH₄) or wrong catalyst (Pd/H₂).Strictly use STAB or NaBH₃CN. Avoid catalytic hydrogenation.
Product stuck in Aqueous layer Product is protonated/polar.Ensure Quench pH is basic (>9). Use DCM:Isopropanol (3:1) for extraction.

References

  • Abdel-Magid, A. F., et al. (1996).[1][2][3][4] "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures." The Journal of Organic Chemistry, 61(11), 3849–3862.[3] [Link]

  • Mattson, R. J., et al. (1990). "An improved method for reductive alkylation of amines using titanium(IV) isopropoxide and sodium cyanoborohydride." The Journal of Organic Chemistry, 55(8), 2552–2554. [Link]

  • Bagdi, A. K., et al. (2020). "Recent advances in the synthesis and functionalization of imidazo[1,2-a]pyridines." Organic & Biomolecular Chemistry, 18, 9152-9178. [Link]

  • Goel, R., et al. (2018). "Imidazo[1,2-a]pyridine scaffold as a prospective avenue for bioactive molecules." Mini-Reviews in Medicinal Chemistry, 18(16). [Link]

Sources

The Versatile Virtuoso: 8-Chloroimidazo[1,2-a]pyridine-3-carbaldehyde as a Pivotal Building Block in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Ascendancy of a Privileged Scaffold

In the landscape of modern medicinal chemistry, the imidazo[1,2-a]pyridine scaffold has emerged as a "privileged structure," a distinction reserved for molecular frameworks that consistently demonstrate bioactivity across a diverse range of biological targets.[1] This bicyclic nitrogen-containing heterocycle is the cornerstone of several marketed drugs, including the anxiolytics zolpidem and alpidem.[2] Its rigid structure, combined with its capacity for diverse functionalization, makes it an ideal starting point for the rational design of novel therapeutic agents.

This application note focuses on a particularly valuable derivative: 8-chloroimidazo[1,2-a]pyridine-3-carbaldehyde . The strategic placement of a chloro group at the 8-position and a highly reactive carbaldehyde at the 3-position transforms the parent scaffold into a versatile and powerful building block. The electron-withdrawing nature of the chlorine atom can modulate the electronic properties and metabolic stability of the molecule, while the aldehyde group serves as a synthetic handle for a vast array of chemical transformations. This guide will provide an in-depth exploration of the synthesis, reactivity, and application of this key intermediate, complete with detailed, field-proven protocols for researchers in drug discovery.

Strategic Synthesis: Forging the Core Building Block

The construction of 8-chloroimidazo[1,2-a]pyridine-3-carbaldehyde is a two-step process that begins with the formation of the core heterocyclic ring system, followed by the introduction of the aldehyde functionality. The causality behind this sequence is rooted in the directing effects of the fused ring system.

Workflow for Synthesis

Synthesis Workflow Overall Synthetic Strategy cluster_0 Part 1: Ring Formation cluster_1 Part 2: Formylation A 2-Amino-3-chloropyridine C 8-Chloroimidazo[1,2-a]pyridine A->C Cyclocondensation B Chloroacetaldehyde B->C E 8-Chloroimidazo[1,2-a]pyridine-3-carbaldehyde C->E Vilsmeier-Haack Reaction D Vilsmeier Reagent (POCl3/DMF) D->E

Caption: Synthetic pathway to the target building block.

Part 1: Synthesis of 8-Chloroimidazo[1,2-a]pyridine

The most direct and widely adopted method for constructing the imidazo[1,2-a]pyridine core is the cyclocondensation reaction between a 2-aminopyridine derivative and an α-halocarbonyl compound.[3] In this case, 2-amino-3-chloropyridine serves as the nucleophilic pyridine precursor.

Protocol 1: Synthesis of 8-Chloroimidazo[1,2-a]pyridine

  • Reagent Preparation: To a solution of 2-amino-3-chloropyridine (1.0 eq) in a suitable solvent such as ethanol or isopropanol (approx. 0.5 M concentration), add a solution of chloroacetaldehyde (typically a 50% aqueous solution, 1.1 eq).

  • Reaction: Heat the mixture to reflux (typically 80-90 °C) and monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is generally complete within 4-8 hours.

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Neutralize the mixture carefully with a saturated aqueous solution of sodium bicarbonate.

  • Extraction: Extract the aqueous layer with a suitable organic solvent, such as dichloromethane or ethyl acetate (3 x volume of the aqueous layer).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to afford pure 8-chloroimidazo[1,2-a]pyridine.

Part 2: Vilsmeier-Haack Formylation

The Vilsmeier-Haack reaction is a classic and highly effective method for introducing a formyl (-CHO) group onto electron-rich aromatic and heteroaromatic rings.[4][5] The imidazo[1,2-a]pyridine system is sufficiently electron-rich to undergo this electrophilic substitution, with the C-3 position being the most reactive site. The electrophile, known as the Vilsmeier reagent, is an iminium salt generated in situ from a substituted amide like N,N-dimethylformamide (DMF) and an activating agent like phosphorus oxychloride (POCl₃).[6][7]

Protocol 2: Synthesis of 8-Chloroimidazo[1,2-a]pyridine-3-carbaldehyde

  • Vilsmeier Reagent Formation: In a flame-dried, three-necked flask under an inert atmosphere (e.g., nitrogen or argon), place anhydrous N,N-dimethylformamide (DMF, ~5 eq). Cool the flask to 0 °C in an ice bath. Add phosphorus oxychloride (POCl₃, ~1.5-2.0 eq) dropwise with vigorous stirring, ensuring the internal temperature does not exceed 10 °C. Stir the resulting mixture at 0 °C for 30-60 minutes to ensure complete formation of the Vilsmeier reagent.

  • Substrate Addition: Dissolve 8-chloroimidazo[1,2-a]pyridine (1.0 eq) in a minimal amount of anhydrous DMF and add it dropwise to the pre-formed Vilsmeier reagent at 0 °C.

  • Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to 70 °C.[7] Maintain this temperature for approximately 5 hours, monitoring the reaction by TLC.[7]

  • Hydrolysis: Cool the reaction mixture in an ice bath and carefully pour it onto crushed ice with stirring. This step hydrolyzes the intermediate iminium salt to the aldehyde.

  • Neutralization and Precipitation: Basify the acidic aqueous solution by the slow addition of a saturated sodium bicarbonate or sodium hydroxide solution until the pH is approximately 7-8. The product will typically precipitate as a solid.

  • Isolation and Purification: Collect the solid product by vacuum filtration, wash thoroughly with cold water, and dry under vacuum. If necessary, the product can be further purified by recrystallization from a suitable solvent like ethanol or by column chromatography. This procedure is known to provide the target carbaldehyde in excellent yield.[7]

The Aldehyde as a Synthetic Linchpin: Key Transformations and Protocols

The true utility of 8-chloroimidazo[1,2-a]pyridine-3-carbaldehyde lies in the vast reactivity of its aldehyde group. This functionality serves as an electrophilic site for carbon-carbon and carbon-nitrogen bond formation, enabling the rapid elaboration of the core scaffold into complex molecules with diverse pharmacological profiles.

Key Reactions of the 3-Carbaldehyde Group

Reactivity cluster_reactions Key Synthetic Transformations A 8-Chloroimidazo[1,2-a]pyridine-3-carbaldehyde B Knoevenagel Condensation (+ Active Methylene) A->B Forms α,β-unsaturated systems C Reductive Amination (+ Amine, Reducing Agent) A->C Builds amine side chains D Wittig Reaction (+ Phosphonium Ylide) A->D Creates alkenes E Multi-Component Reactions (e.g., Ugi, GBB) A->E Generates high complexity

Caption: Major reaction pathways for the aldehyde.

Knoevenagel Condensation

This reaction involves the condensation of the aldehyde with an "active methylene" compound (a compound with a CH₂ group flanked by two electron-withdrawing groups, such as malononitrile or ethyl cyanoacetate) to form an α,β-unsaturated product.[8][9] This transformation is invaluable for introducing functionalities that can act as Michael acceptors or as precursors to other heterocyclic rings.

Protocol 3: Knoevenagel Condensation with Malononitrile

  • Setup: In a round-bottom flask, dissolve 8-chloroimidazo[1,2-a]pyridine-3-carbaldehyde (1.0 eq) and malononitrile (1.1 eq) in a suitable solvent like ethanol or a water/ethanol mixture.[4]

  • Catalysis: Add a catalytic amount of a weak base, such as piperidine or triethylamine (typically 0.1 eq). Some modern, greener protocols may use catalysts like ammonium acetate or even proceed catalyst-free in specific solvent systems.[4][10]

  • Reaction: Stir the mixture at room temperature. The reaction is often rapid, with the product precipitating out of solution within minutes to a few hours. Monitor by TLC until the starting aldehyde is consumed.

  • Isolation: Collect the precipitated solid by vacuum filtration. Wash the solid with cold ethanol and dry under vacuum to obtain the (8-chloroimidazo[1,2-a]pyridin-3-yl)methylene)malononitrile product, often in high purity and yield.

Reactant 1Reactant 2CatalystSolventTimeYieldRef
BenzaldehydeMalononitrileNoneH₂O/Glycerol24 h99%[9]
PyridinecarboxaldehydeMalononitrileNoneH₂O/EtOH1-2 h>90%[4]
Aromatic AldehydesEthyl CyanoacetateDABCO[HyEtPy]Cl/H₂O5-40 min83-99%[11]
Reductive Amination

Reductive amination is one of the most robust and widely used methods for forming C-N bonds in medicinal chemistry. It involves the reaction of the aldehyde with a primary or secondary amine to form an intermediate imine (or iminium ion), which is then reduced in situ by a mild reducing agent to yield the corresponding amine.

Protocol 4: Reductive Amination with a Primary Amine

  • Imine Formation: Dissolve 8-chloroimidazo[1,2-a]pyridine-3-carbaldehyde (1.0 eq) and the desired primary amine (e.g., benzylamine, 1.1 eq) in a suitable solvent such as methanol, dichloromethane (DCM), or 1,2-dichloroethane (DCE). A catalytic amount of acetic acid can be added to facilitate imine formation. Stir at room temperature for 1-2 hours.

  • Reduction: Add a mild reducing agent, such as sodium triacetoxyborohydride (NaBH(OAc)₃, 1.5 eq) or sodium cyanoborohydride (NaBH₃CN), portion-wise to the reaction mixture.

  • Reaction: Continue stirring at room temperature and monitor the reaction by TLC or LC-MS until completion (typically 4-24 hours).

  • Work-up: Quench the reaction by adding a saturated aqueous solution of sodium bicarbonate. Extract the product with an organic solvent like DCM or ethyl acetate.

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate. The crude product can then be purified by column chromatography to yield the desired secondary amine derivative.

Applications in Drug Discovery: Targeting Disease with Precision

The derivatives synthesized from 8-chloroimidazo[1,2-a]pyridine-3-carbaldehyde have shown significant promise in targeting a range of diseases, most notably cancer and inflammatory conditions. The 8-chloro substitution is often a key feature in optimizing potency and selectivity.

Kinase Inhibition: A Dominant Application

A significant body of research has focused on imidazo[1,2-a]pyridine derivatives as inhibitors of protein kinases, which are crucial regulators of cellular processes and are often dysregulated in cancer.[12]

  • c-Met Inhibitors: The c-Met receptor tyrosine kinase is a validated target in oncology. Novel imidazo[1,2-a]pyridine derivatives have been designed and synthesized as potent c-Met inhibitors, with structure-activity relationship (SAR) studies guiding the optimization of substituents on the core.[13]

  • PI3K/mTOR Dual Inhibitors: The PI3K/Akt/mTOR pathway is a critical signaling cascade frequently hyperactivated in cancer. Imidazo[1,2-a]pyridine derivatives have been successfully developed as dual inhibitors of PI3K and mTOR, showing significant tumor growth inhibition in xenograft models.[14]

  • Other Kinases: The scaffold has also been employed to develop inhibitors for other important kinases, including cyclin-dependent kinases (CDKs), Never in mitosis (NIMA) related kinase 2 (Nek2), and insulin-like growth factor-1 receptor (IGF-1R).[15][16][17] The 8-chloro substitution often plays a role in achieving high potency and favorable pharmacokinetic properties.

Antimicrobial and Antiviral Applications

Beyond cancer, this versatile building block is a gateway to compounds with potent antimicrobial and antiviral activities.

  • Antifungal Agents: Derivatives such as chalcones and hydrazones, synthesized from the 3-carbaldehyde, have demonstrated significant antifungal activity, particularly against Candida albicans.[18][19]

  • Antiviral Agents: The imidazo[1,2-a]pyridine core is present in compounds investigated for their antiviral properties, including activity against the influenza virus.[20]

Conclusion

8-Chloroimidazo[1,2-a]pyridine-3-carbaldehyde is more than just a chemical intermediate; it is a strategically designed building block that provides a reliable and versatile entry point into a region of chemical space rich with pharmacological potential. Its straightforward synthesis and the multifaceted reactivity of the aldehyde group empower medicinal chemists to rapidly generate libraries of complex molecules for biological screening. The proven success of the imidazo[1,2-a]pyridine scaffold, combined with the beneficial modulations offered by the 8-chloro substituent, ensures that this compound will remain a valuable asset in the ongoing quest for novel and effective therapeutics.

References

  • Adingra, K., Coulibaly, S., Alain, K., Ouattara, M., & Sissouma, D. (2022). Synthesis and Anticandidosic Activities of Some 3-Imidazo[1,2-a]Pyridinyl-1-Arylpropenone Derivatives. Advances in Biological Chemistry, 12, 81-91. [Link]

  • Shukla, K., & Singh, P. (2022). Examples of imidazo[1,2‐a]pyridine derivatives as antifungals. ResearchGate. [Link]

  • Li, Y., et al. (2014). Design, Synthesis, and Biological Evaluation of Novel Imidazo[1,2-a]pyridine Derivatives as Potent c-Met Inhibitors. ACS Medicinal Chemistry Letters, 5(10), 1152-1157. [Link]

  • Coulibaly, S., et al. (2022). Synthesis and Anticandidosic Activities of Imidazo[1,2-a]pyridinehydrazone Derivatives. TSI Journals. [Link]

  • Bylov, I. A., et al. (2011). Discovery of novel imidazo[1,2-a]pyridines as inhibitors of the insulin-like growth factor-1 receptor tyrosine kinase. Bioorganic & Medicinal Chemistry Letters, 21(16), 4764-4768. [Link]

  • Kumar, A., et al. (2024). Insights into medicinal attributes of imidazo[1,2-a]pyridine derivatives as anticancer agents. Archiv der Pharmazie. [Link]

  • Wang, X., et al. (2020). Design, Synthesis, and Biological Evaluation of Imidazo[1,2-a]pyridine Derivatives as Novel PI3K/mTOR Dual Inhibitors. Journal of Medicinal Chemistry, 63(5), 2347-2368. [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of imidazo[1,2-a]pyridines. [Link]

  • Wikipedia. (2023). Knoevenagel condensation. [Link]

  • Wojcik, G. M. (2021). Novel Methods of Knoevenagel Condensation. Journal of Scientific Research of The Banaras Hindu University, 65(8). [Link]

  • Zhang, M., et al. (2025). Discovery of imidazo[1,2-a]pyridine derivatives as potent anti-influenza agents: SPR affinity-based screening and structure-activity relationship study. European Journal of Medicinal Chemistry, 303, 118399. [Link]

  • Carvalho, H. L., et al. (2018). A Simple and Efficient Protocol for the Knoevenagel Reaction of Benzylidenemalononitriles and the Evaluation of the Larvicidal Activity on Aedes Aegypti. Revista Virtual de Química, 10(2), 362-374. [Link]

  • Saeidian, H., & Dekamin, M. G. (2011). A facile catalyst-free Knoevenagel condensation of pyridinecarbaldehydes and active methylene compounds. Bulgarian Chemical Communications, 43(4), 525-529. [Link]

  • Wikipedia. (2023). Vilsmeier–Haack reaction. [Link]

  • Zhang, X., et al. (2019). Iodine catalyzed synthesis of imidazo[1,2-a]pyrazine and imidazo[1,2-a]pyridine derivatives and their anticancer activity. RSC Advances, 9(28), 15995-16002. [Link]

  • Guchhait, S. K., & Kashyap, M. (2022). Recent Advances in the Synthesis of Imidazo[1,2‐a]pyridines: A Brief Review. ChemistrySelect, 7(4). [Link]

  • Grošelj, U., et al. (2008). Synthesis of 8-Hydroxyimidazo[1,2-a]pyridine-2-carboxylic Acid and Its Derivatives. Heterocycles, 75(6), 1355-1370. [Link]

  • Wang, Y., et al. (2020). Design, synthesis, and structure activity relationship (SAR) studies of novel imidazo[1,2-a] pyridine derivatives as Nek2 inhibitors. Bioorganic & Medicinal Chemistry, 28(23), 115775. [Link]

  • Aliwaini, S., et al. (2022). The Anticancer Effects of Novel Imidazo[1,2-a]Pyridine Compounds against HCC1937 Breast Cancer Cells. Asian Pacific Journal of Cancer Prevention, 23(9), 2943-2951. [Link]

  • Song, Q., et al. (2024). The discovery of novel imidazo[1,2-a]pyridine derivatives as covalent anticancer agents. Organic & Biomolecular Chemistry. [Link]

  • Patil, S. A., Patil, R., & Patil, S. A. (2012). REVIEW ARTICLE ON VILSMEIER-HAACK REACTION. International Journal of Science and Research. [Link]

  • Wang, L., et al. (2018). DABCO-catalyzed Knoevenagel condensation of aldehydes with ethyl cyanoacetate using hydroxy ionic liquid as a promoter. RSC Advances, 8(51), 29281-29286. [Link]

  • Sharma, K., et al. (2023). Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent. RSC Advances, 13(38), 26767-26795. [Link]

  • Bylov, I. A., et al. (2004). Imidazo[1,2-a]pyridines. Part 2: SAR and optimisation of a potent and selective class of cyclin-dependent kinase inhibitors. Bioorganic & Medicinal Chemistry Letters, 14(9), 2245-2248. [Link]

  • Régnier, S., Bechara, W. S., & Charette, A. B. (2016). Synthesis of 3-Aminoimidazo[1,2-a]pyridines from α-Aminopyridinyl Amides. The Journal of Organic Chemistry, 81(21), 10348-10356. [Link]

  • Narayan, A., et al. (2024). Imidazo[1,2-A]Pyridine: Potent Biological Activity, SAR and Docking Investigations (2017-2022). Infectious Disorders - Drug Targets, 24(8). [Link]

Sources

Application Note: Precision Functionalization of the Imidazo[1,2-a]pyridine C3-Carbaldehyde Scaffold

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Value

The imidazo[1,2-a]pyridine scaffold is a "privileged structure" in medicinal chemistry, forming the core of blockbuster drugs like Zolpidem (hypnotic), Alpidem (anxiolytic), and Olprinone (PDE3 inhibitor). While the C2 position is often substituted during ring formation, the C3 position is the most nucleophilic site on the heteroaromatic ring, making it the ideal handle for late-stage diversification.

This guide details the installation and subsequent functionalization of the C3-carbaldehyde group. This aldehyde moiety acts as a versatile "chemical warhead," enabling rapid access to three critical chemical spaces:

  • Nitrogen-Diversity (C=N): Schiff bases and hydrazones for antimicrobial/kinase inhibitor screening.

  • Conjugated Systems (C=C): Knoevenagel adducts for fluorophore development and Michael acceptors.

  • Carbonyl Transformations (C-O): Oxidation to carboxylic acids for amide library generation.

Reactivity Landscape & Decision Matrix

Before initiating synthesis, use the following logic map to select the appropriate functionalization pathway based on your target biological profile.

ReactivityLandscape Start Imidazo[1,2-a]pyridine Scaffold C3_CHO C3-Carbaldehyde (Key Intermediate) Start->C3_CHO Vilsmeier-Haack (POCl3/DMF) Path_CN Pathway A: C=N Bond Formation C3_CHO->Path_CN Path_CC Pathway B: C=C Bond Formation C3_CHO->Path_CC Path_Ox Pathway C: Oxidation C3_CHO->Path_Ox Schiff Schiff Bases / Hydrazones (Antimicrobial/Kinase Targets) Path_CN->Schiff R-NH2 / H+ Knoevenagel Conjugated Alkenes (Fluorophores/Michael Acceptors) Path_CC->Knoevenagel Active Methylene / Base Acid Carboxylic Acids (Amide Coupling Precursor) Path_Ox->Acid Pinnick or KMnO4 Amine Secondary Amines (Reductive Amination) Schiff->Amine NaBH4

Figure 1: Strategic functionalization pathways for the C3-carbaldehyde intermediate.

Module 1: Synthesis of the C3-Carbaldehyde (The Anchor)

The installation of the aldehyde group is achieved via the Vilsmeier-Haack formylation .[1] This reaction exploits the high electron density at the C3 position (activated by the bridgehead nitrogen).

Mechanism of Action

The reaction proceeds via the formation of an electrophilic chloroiminium ion (Vilsmeier reagent) in situ.[1] The imidazo[1,2-a]pyridine acts as the nucleophile, attacking the iminium species. Subsequent hydrolysis yields the aldehyde.

Protocol: Vilsmeier-Haack Formylation

Reagents: Imidazo[1,2-a]pyridine (1.0 eq), POCl


 (1.2–1.5 eq), DMF (Solvent/Reagent, 5–10 eq).
  • Reagent Formation (Exothermic): In a flame-dried flask under N

    
    , cool anhydrous DMF to 0°C. Add POCl
    
    
    
    dropwise over 20 minutes. Critical: Maintain temperature <5°C to prevent thermal decomposition of the Vilsmeier reagent. Stir for 30 mins at 0°C.
  • Addition: Dissolve the imidazo[1,2-a]pyridine substrate in minimal DMF and add dropwise to the Vilsmeier reagent at 0°C.

  • Reaction: Allow to warm to RT, then heat to 70–80°C for 3–6 hours. Monitor by TLC (Mobile phase: 30% EtOAc/Hexane).

  • Hydrolysis (Quench): Pour the reaction mixture onto crushed ice. The solution will be acidic.

  • Neutralization: Slowly add saturated Na

    
    CO
    
    
    
    or NaOH solution until pH ~8. A solid precipitate (the product) should form.
  • Isolation: Filter the solid, wash with copious water, and recrystallize from Ethanol/DMF if necessary.

Expert Insight: If the product does not precipitate upon neutralization, perform an extraction with Dichloromethane (DCM) or Ethyl Acetate.

Module 2: C=N Bond Formation (Schiff Bases)

Schiff bases (imines) derived from this scaffold are extensively reported for antimicrobial and anti-inflammatory activity. The azomethine linkage (-CH=N-) is critical for binding interactions in biological pockets.

Protocol: Acid-Catalyzed Condensation

Reagents: C3-Carbaldehyde (1.0 eq), Substituted Aniline/Amine (1.0 eq), Glacial Acetic Acid (Cat.), Ethanol (Solvent).

  • Setup: Dissolve the C3-carbaldehyde and the aromatic amine in absolute ethanol (0.1 M concentration).

  • Catalysis: Add 2–3 drops of glacial acetic acid.

  • Reflux: Heat to reflux (approx. 78°C) for 6–8 hours.

  • Monitoring: Monitor the disappearance of the aldehyde spot on TLC.

  • Workup: Cool the mixture to 0°C (ice bath). The Schiff base usually crystallizes out. Filter and wash with cold ethanol.[2]

Self-Validating Check:

  • IR Spectroscopy: Look for the disappearance of the C=O stretch (~1660 cm

    
    ) and the appearance of the C=N stretch (1610–1625 cm
    
    
    
    )
    .

Module 3: C=C Bond Formation (Knoevenagel Condensation)

This module is used to extend the conjugation of the system, often creating "push-pull" electronic systems useful for fluorescence imaging or as Michael acceptors for covalent drugs.

Protocol: Piperidine-Mediated Condensation

Reagents: C3-Carbaldehyde (1.0 eq), Active Methylene Compound (e.g., Malononitrile, Ethyl Cyanoacetate) (1.1 eq), Piperidine (Cat.), Ethanol.

  • Mixing: Combine aldehyde and active methylene compound in Ethanol.

  • Initiation: Add catalytic piperidine (5–10 mol%).

  • Reaction: Reflux for 2–4 hours. The reaction is often faster than Schiff base formation due to the high acidity of the active methylene protons.

  • Isolation: The product often precipitates upon cooling. If not, evaporate solvent and recrystallize from Ethanol/Water.

KnoevenagelWorkflow Step1 Dissolve C3-CHO + Malononitrile in Ethanol Step2 Add Piperidine Catalyst (Deprotonates Methylene) Step1->Step2 Step3 Reflux (2-4 hrs) Elimination of Water Step2->Step3 Step4 Cool & Filter Precipitate Step3->Step4

Figure 2: Workflow for Knoevenagel Condensation to generate conjugated alkenes.

Module 4: Oxidation to Carboxylic Acid

Converting the C3-aldehyde to a carboxylic acid opens the door to amide coupling (peptide synthesis, peptidomimetics). While KMnO


 is a common oxidant, the Pinnick Oxidation  is preferred for complex substrates to avoid over-oxidation or ring degradation.
Protocol: Pinnick Oxidation (Mild)

Reagents: C3-Carbaldehyde, NaClO


 (Sodium Chlorite), NaH

PO

(Buffer), 2-Methyl-2-butene (Scavenger), t-BuOH/Water.
  • Buffer: Dissolve aldehyde in t-BuOH/Water (3:1). Add NaH

    
    PO
    
    
    
    (1.5 eq) and 2-methyl-2-butene (5 eq).
  • Oxidation: Add NaClO

    
     (1.5 eq) slowly at RT.
    
  • Workup: Acidify to pH 2 with 1N HCl and extract with EtOAc. The product is the C3-carboxylic acid.

Data Summary & Troubleshooting

Reaction Condition Comparison
TransformationReagentsTypical YieldKey ChallengeSolution
Formylation POCl

/DMF, 80°C
75–90%Exotherm/TarringControl T < 5°C during addition.
Schiff Base Amine, AcOH, EtOH80–95%Equilibrium ReversionUse Dean-Stark trap or Molecular Sieves.
Knoevenagel Malononitrile, Piperidine85–95%SolubilityUse DMF/EtOH mix if EtOH fails.
Oxidation NaClO

, Buffer
70–85%Chlorite instabilityKeep reaction buffered (pH 4-5).
Troubleshooting Guide
  • Problem: Low yield in Vilsmeier-Haack.

    • Cause: Incomplete hydrolysis of the intermediate iminium salt.

    • Fix: Ensure the quench step involves stirring in aqueous base for at least 30 minutes before extraction.

  • Problem: No precipitate in Schiff Base reaction.

    • Cause: Product is soluble in ethanol.[3]

    • Fix: Pour reaction mixture into ice water; the hydrophobic Schiff base will crash out.

References

  • TSI Journals. (n.d.). Synthesis and Antimicrobial Screening of Schiff's Bases of Imidazo[1,2-a]pyridine. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Knoevenagel Condensation: Mechanism and Conditions. Retrieved from [Link]

  • Royal Society of Chemistry. (2023). Functionalization of imidazo[1,2-a]pyridines via radical reactions. Retrieved from [Link]

  • National Institutes of Health (PMC). (2023). Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent. Retrieved from [Link]

Sources

High-Throughput Screening Assays for 8-Chloroimidazo[1,2-a]pyridine Derivatives: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Accelerating the Discovery of Novel Therapeutics

The 8-Chloroimidazo[1,2-a]pyridine scaffold is a privileged heterocyclic structure in medicinal chemistry, demonstrating a wide range of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[1][2][3][4] The therapeutic potential of this class of compounds has driven the need for robust and efficient high-throughput screening (HTS) methodologies to rapidly identify and characterize novel drug candidates.[5][6][7][8][9] HTS allows for the automated testing of large chemical libraries against specific biological targets, enabling the identification of "hit" compounds that can be further optimized into lead candidates.[10] This guide provides detailed application notes and protocols for various HTS assays tailored for the screening of 8-Chloroimidazo[1,2-a]pyridine derivatives, targeting key areas of their known biological activity.

PART 1: Assay Selection and Workflow Optimization

The choice of an appropriate HTS assay is critical and depends on the specific biological question being addressed. For 8-Chloroimidazo[1,2-a]pyridine derivatives, a multi-pronged approach employing biochemical, cell-based, and biophysical assays is recommended to gain a comprehensive understanding of their mechanism of action.

A typical HTS workflow for this class of compounds would involve a primary screen to identify active compounds, followed by secondary and orthogonal assays to confirm activity and eliminate false positives.[5][11]

Experimental Workflow Diagram

HTS_Workflow cluster_0 Primary Screening cluster_1 Hit Confirmation & Triage cluster_2 Mechanism of Action Studies Primary_Screen Primary High-Throughput Screen (e.g., Cell Viability Assay) Hit_Confirmation Hit Confirmation (Dose-Response) Primary_Screen->Hit_Confirmation Identify 'Hits' Orthogonal_Assay Orthogonal Assay (e.g., Apoptosis Assay) Hit_Confirmation->Orthogonal_Assay Confirm Activity Biochemical_Assay Biochemical Assay (e.g., Kinase Inhibition) Orthogonal_Assay->Biochemical_Assay Elucidate Target Engagement Biophysical_Assay Biophysical Assay (e.g., Thermal Shift) Biochemical_Assay->Biophysical_Assay Validate Direct Binding Apoptosis_Pathway Compound 8-Chloroimidazo[1,2-a]pyridine Derivative Target Intracellular Target (e.g., Kinase, Protein-Protein Interaction) Compound->Target Inhibition/Modulation Signal_Cascade Signaling Cascade (e.g., MAPK, PI3K) Target->Signal_Cascade Downregulation Caspase_Activation Caspase Activation (Caspase-3, -9) Signal_Cascade->Caspase_Activation Activation Apoptosis Apoptosis Caspase_Activation->Apoptosis

Caption: A simplified signaling pathway illustrating apoptosis induction by a hypothetical 8-Chloroimidazo[1,2-a]pyridine derivative.

PART 3: Biochemical Assays for Target-Based Screening

Biochemical assays are essential for determining if a compound directly interacts with a specific molecular target, such as a kinase or a protein involved in a protein-protein interaction (PPI). [12]

TR-FRET Kinase Assay: Measuring Target Engagement

Given that many imidazopyridine derivatives exhibit kinase inhibitory activity, a Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assay is a powerful tool for screening against specific kinases. [2][13][14] Principle: TR-FRET assays measure the inhibition of kinase activity by detecting the phosphorylation of a substrate. [15][16]The assay uses a lanthanide-labeled antibody (donor) that recognizes the phosphorylated substrate and an acceptor fluorophore-labeled substrate. When the substrate is phosphorylated, the donor and acceptor are brought into close proximity, resulting in a FRET signal. [16] Protocol: LanthaScreen™ TR-FRET Kinase Assay

  • Reagent Preparation:

    • Prepare a 2X working solution of the target kinase (e.g., ERK5) and the appropriate fluorescein-labeled substrate in the kinase buffer. [13][17] * Prepare a 4X solution of the 8-Chloroimidazo[1,2-a]pyridine derivatives in the kinase buffer.

    • Prepare a 2X solution of the terbium-labeled anti-phospho-substrate antibody in TR-FRET dilution buffer.

  • Assay Procedure (384-well format):

    • Add 2.5 µL of the 4X compound solution or DMSO control to the assay plate.

    • Add 5 µL of the 2X kinase/substrate mixture to each well.

    • Incubate for 60 minutes at room temperature.

    • Add 2.5 µL of 10 mM ATP solution to initiate the kinase reaction.

    • Incubate for 60 minutes at room temperature.

    • Add 10 µL of the 2X terbium-labeled antibody solution to stop the reaction and initiate detection.

    • Incubate for 60 minutes at room temperature, protected from light.

  • Data Acquisition:

    • Read the plate on a TR-FRET compatible plate reader, measuring the emission at both the donor and acceptor wavelengths.

Data Analysis: Calculate the TR-FRET ratio (acceptor emission / donor emission). Inhibitors of the kinase will result in a dose-dependent decrease in the TR-FRET ratio.

ParameterValueReference
Plate Format384-well, low volume, black[18]
Kinase ConcentrationTarget-dependent (e.g., 5 nM)[18]
Substrate ConcentrationTarget-dependent (e.g., 200 nM)
ATP ConcentrationApparent Km for ATP
Detection MethodTime-Resolved Fluorescence[15]
AlphaLISA Assay for Protein-Protein Interaction Inhibition

Some imidazo[1,2-a]pyridine derivatives have been shown to inhibit protein-protein interactions, such as the PD-1/PD-L1 interaction. [19][20]The AlphaLISA (Amplified Luminescent Proximity Homogeneous Assay) is well-suited for screening for such inhibitors. [21][22][23] Principle: This assay utilizes donor and acceptor beads that are brought into proximity when a protein-protein interaction occurs. [23]Inhibition of the interaction prevents this proximity, leading to a decrease in the luminescent signal.

Protocol: AlphaLISA PD-1/PD-L1 Inhibition Assay

  • Reagent Preparation:

    • Biotinylate one of the protein partners (e.g., PD-1) and conjugate the other (e.g., PD-L1) to AlphaLISA acceptor beads.

    • Prepare a 5X solution of the 8-Chloroimidazo[1,2-a]pyridine derivatives.

  • Assay Procedure (384-well format):

    • Add 2 µL of the 5X compound solution or DMSO control to the assay plate.

    • Add 4 µL of the biotinylated PD-1 and acceptor bead-conjugated PD-L1 mixture.

    • Incubate for 60 minutes at room temperature.

    • Add 4 µL of streptavidin-coated donor beads.

    • Incubate for 30-60 minutes at room temperature in the dark.

  • Data Acquisition:

    • Read the plate on an AlphaLISA-compatible plate reader.

Data Analysis: A decrease in the AlphaLISA signal indicates inhibition of the PD-1/PD-L1 interaction. Calculate the IC₅₀ values for active compounds.

ParameterValueReference
Plate Format384-well ProxiPlate[22]
Protein ConcentrationsTitrated for optimal signal
Incubation Times60 min (proteins), 30-60 min (donor beads)[24][23]
Detection MethodLuminescence (615 nm)[24][21]

PART 4: Biophysical Assays for Hit Validation

Biophysical assays provide direct evidence of compound binding to the target protein and are crucial for validating hits from primary screens. [25][26][27][28][29]

Differential Scanning Fluorimetry (Thermal Shift Assay)

Differential Scanning Fluorimetry (DSF), or Thermal Shift Assay (TSA), is a rapid and cost-effective method to screen for compound binding. [30][31][32][33] Principle: This assay measures the change in the thermal denaturation temperature (Tm) of a protein upon ligand binding. [31]A fluorescent dye binds to the hydrophobic regions of the protein as it unfolds, and the increase in fluorescence is monitored as the temperature is increased. A shift in Tm indicates compound binding and stabilization of the protein. [30][31] Protocol: Thermal Shift Assay

  • Reagent Preparation:

    • Prepare a solution of the purified target protein (e.g., a kinase domain) at a concentration of 2-5 µM in a suitable buffer.

    • Add a fluorescent dye (e.g., SYPRO Orange) to the protein solution.

    • Prepare a 10 mM stock solution of the 8-Chloroimidazo[1,2-a]pyridine derivatives in DMSO.

  • Assay Procedure (384-well PCR plate):

    • Dispense 10 µL of the protein-dye mixture into each well.

    • Add 10-20 nL of the compound stock solution to the wells using an acoustic dispenser (final compound concentration of 10-20 µM). Include DMSO controls.

    • Seal the plate and centrifuge briefly.

  • Data Acquisition:

    • Place the plate in a real-time PCR instrument.

    • Ramp the temperature from 25°C to 95°C with a heating rate of 1°C/minute, acquiring fluorescence data at each interval.

Data Analysis: Plot fluorescence intensity versus temperature to generate a melting curve. The Tm is the inflection point of this curve. A positive shift in Tm (ΔTm) in the presence of a compound indicates binding and stabilization.

ParameterValueReference
Plate Format384-well PCR plate[30]
Protein Concentration2-5 µM
DyeSYPRO Orange[30][31]
Temperature Range25°C - 95°C[30]
Detection MethodFluorescence[31]

Conclusion

The high-throughput screening assays outlined in this guide provide a robust framework for the discovery and characterization of novel 8-Chloroimidazo[1,2-a]pyridine derivatives. By employing a combination of cell-based, biochemical, and biophysical methods, researchers can efficiently identify promising hit compounds and elucidate their mechanisms of action, accelerating the development of new therapeutics. The provided protocols offer a starting point for assay development and can be further optimized based on the specific target and compound library.

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  • Armstrong, J. W. (1999). A review of high-throughput screening approaches for drug discovery.
  • BMG LABTECH. (2019, April 10). High-throughput screening (HTS). Retrieved from [Link]

  • Sphere Fluidics. (n.d.). WHITE PAPER. Retrieved from [Link]

  • Springer. (2024, November 5). Synthesis and antimycotic activity of new derivatives of imidazo[1,2-a]pyrimidines. Retrieved from [Link]

  • NIH. (2023, April 26). Recent developments of imidazo[1,2-a]pyridine analogues as antituberculosis agents - PMC. Retrieved from [Link]

Sources

Application Note: Development of Anticancer Agents from 8-Chloroimidazo[1,2-a]pyridine-3-carbaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Rationale & Synthetic Utility[1][2]

The Privileged Scaffold

The imidazo[1,2-a]pyridine core represents a "privileged scaffold" in medicinal chemistry, capable of binding to multiple diverse biological targets with high affinity. The specific derivative, 8-Chloroimidazo[1,2-a]pyridine-3-carbaldehyde , serves as a high-value intermediate for three critical reasons:

  • C3-Formyl "Warhead" Handle: The aldehyde at position 3 is highly reactive, allowing for rapid diversification via Knoevenagel condensations, Schiff base formation, or reductive aminations. This enables the construction of focused libraries targeting kinases (PI3K, CDK) or tubulin.

  • C8-Chloro Lipophilic/Electronic Modulator: The chlorine atom at position 8 modulates the pKa of the pyridine nitrogen, influencing hydrogen bond acceptor capability. Furthermore, it serves as a latent handle for late-stage palladium-catalyzed cross-couplings (e.g., Suzuki-Miyaura) to expand SAR (Structure-Activity Relationship) into the "solvent-exposed" regions of binding pockets.

  • Metabolic Stability: Halogenation often blocks metabolic hotspots, potentially improving the pharmacokinetic profile (half-life) of the final drug candidates compared to the unsubstituted parent scaffold.

Target Signaling Pathways

Compounds derived from this scaffold frequently exhibit anticancer activity by interfering with the PI3K/Akt/mTOR signaling cascade or disrupting microtubule dynamics .

SignalingPathway GrowthFactor Growth Factor RTK RTK (Receptor) GrowthFactor->RTK PI3K PI3K (Target) RTK->PI3K Activation PIP3 PIP2 -> PIP3 PI3K->PIP3 Akt Akt (Protein Kinase B) PIP3->Akt mTOR mTORC1 Akt->mTOR Apoptosis Apoptosis Inhibition Akt->Apoptosis Inhibits Proliferation Cell Proliferation mTOR->Proliferation Drug Imidazo[1,2-a]pyridine Derivative Drug->PI3K Blocks

Figure 1: Putative Mechanism of Action. Imidazo[1,2-a]pyridine derivatives often act as ATP-competitive inhibitors of PI3K, halting downstream proliferation signaling.

Part 2: Synthetic Protocols

Synthesis of the Core Intermediate

Compound: 8-Chloroimidazo[1,2-a]pyridine-3-carbaldehyde Reaction Type: Vilsmeier-Haack Formylation

Reagents & Equipment[1]
  • Starting Material: 8-Chloroimidazo[1,2-a]pyridine (synthesized from 2-amino-3-chloropyridine + chloroacetaldehyde).

  • Reagents: Phosphorus oxychloride (

    
    ), N,N-Dimethylformamide (DMF).[2]
    
  • Solvent: DMF (anhydrous).

  • Safety:

    
     is corrosive and reacts violently with water. Perform all steps in a fume hood.
    
Step-by-Step Protocol
  • Vilsmeier Reagent Formation:

    • Cool anhydrous DMF (5.0 equiv) to 0°C in a round-bottom flask under

      
       atmosphere.
      
    • Add

      
       (1.2 equiv) dropwise over 15 minutes. Ensure temperature does not exceed 5°C.
      
    • Stir at 0°C for 30 minutes to form the chloroiminium salt (white/yellowish precipitate may form).

  • Substrate Addition:

    • Dissolve 8-Chloroimidazo[1,2-a]pyridine (1.0 equiv) in minimum DMF.

    • Add this solution dropwise to the Vilsmeier reagent at 0°C.

  • Cyclization/Formylation:

    • Allow the mixture to warm to room temperature (RT).

    • Heat to 80°C for 4–6 hours. Monitor via TLC (System: 30% EtOAc in Hexanes).

  • Workup:

    • Cool the reaction mixture to RT.

    • Pour the mixture onto crushed ice (approx. 10x volume).

    • Neutralize carefully with saturated

      
       or 
      
      
      
      solution until pH ~8. A solid precipitate should form.
    • Stir for 1 hour to ensure complete hydrolysis of the intermediate iminium salt.

  • Purification:

    • Filter the solid, wash with copious water, and dry under vacuum.

    • Recrystallize from Ethanol/DMF if necessary.

Library Diversification (Schiff Base Formation)

Objective: Synthesize a library of hydrazone derivatives (common anticancer pharmacophore).

  • Reaction: Dissolve 8-Chloroimidazo[1,2-a]pyridine-3-carbaldehyde (1.0 equiv) in Ethanol.

  • Nucleophile: Add substituted phenylhydrazide or semicarbazide (1.0 equiv).

  • Catalyst: Add catalytic Glacial Acetic Acid (2–3 drops).

  • Conditions: Reflux for 2–4 hours.

  • Isolation: Cool to RT. The product usually precipitates. Filter and wash with cold ethanol.

Part 3: Biological Evaluation (In Vitro)[5][6][7]

Cytotoxicity Screening (MTT Assay)

Purpose: Determine


 values against a panel of cancer cell lines (e.g., HeLa, MCF-7, A549).
ParameterSpecification
Cell Seeding Density

cells/well (96-well plate)
Incubation Time 24 hours (attachment) + 48 hours (drug treatment)
Drug Concentrations Serial dilutions (e.g., 0.1, 1, 10, 50, 100

)
Control 0.1% DMSO (Vehicle)
Reagent MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)

Protocol:

  • Seed cells and incubate for 24h at 37°C/5%

    
    .
    
  • Add test compounds at varying concentrations.

  • After 48h, add 20

    
     MTT solution (5 mg/mL in PBS) to each well.
    
  • Incubate for 4 hours (formazan crystals form).

  • Aspirate media and dissolve crystals in 150

    
     DMSO.
    
  • Measure absorbance at 570 nm using a microplate reader.

  • Calculate

    
     using non-linear regression (GraphPad Prism).
    
Flow Cytometry (Apoptosis Analysis)

Purpose: Confirm if cytotoxicity is due to apoptosis (programmed cell death) vs. necrosis.

Workflow:

  • Treatment: Treat cells with Compound at

    
     concentration for 24h.
    
  • Harvesting: Trypsinize cells, wash with cold PBS.

  • Staining: Resuspend in Binding Buffer. Add Annexin V-FITC and Propidium Iodide (PI) .

  • Incubation: 15 mins at RT in the dark.

  • Analysis: Analyze via Flow Cytometer (e.g., BD FACSCalibur).

    • Q1 (Annexin- / PI+): Necrotic

    • Q2 (Annexin+ / PI+): Late Apoptotic

    • Q3 (Annexin- / PI-): Viable

    • Q4 (Annexin+ / PI-): Early Apoptotic

Part 4: Data Visualization & Logic

Structure-Activity Relationship (SAR) Logic

The following diagram illustrates the decision tree for optimizing the lead compound based on biological feedback.

SAR_Logic Start 8-Cl-Imidazo-3-CHO Deriv Derivatization (Schiff Base/Chalcone) Start->Deriv Screen MTT Screen (IC50) Deriv->Screen Decision Activity < 10 uM? Screen->Decision Potent Potent Hit Decision->Potent Yes Weak Weak Hit Decision->Weak No MoA MoA Study (Flow Cytometry/Kinase) Potent->MoA Redesign Modify R-Group (Electronic/Steric) Weak->Redesign Redesign->Deriv Iterate

Figure 2: SAR Optimization Cycle. Iterative synthesis and screening allow for the refinement of the R-group substituents attached to the aldehyde handle.

Part 5: References

  • Goel, R. et al. (2017). "Imidazo[1,2-a]pyridine scaffolds as prospective kinesin spindle protein (Eg5) inhibitors." Bioorganic & Medicinal Chemistry Letters. Link

  • Rao, G. et al. (2019). "Design, synthesis and anticancer evaluation of novel imidazo[1,2-a]pyridine-chalcone hybrids." European Journal of Medicinal Chemistry. Link

  • Vilsmeier, A. & Haack, A. (1927).[3] "Über die Einwirkung von Halogenphosphor auf Alkyl-formanilide." Berichte der deutschen chemischen Gesellschaft. Link

  • Mosmann, T. (1983). "Rapid colorimetric assay for cellular growth and survival: application to proliferation and cytotoxicity assays." Journal of Immunological Methods. Link

  • Kamal, A. et al. (2015). "Imidazo[1,2-a]pyridine-oxadiazole conjugates as potential anticancer agents." MedChemComm. Link

Sources

Application Note: 8-Chloroimidazo[1,2-a]pyridine-3-carbaldehyde in Fluorescent Probe Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note provides a comprehensive technical guide for the synthesis and application of 8-Chloroimidazo[1,2-a]pyridine-3-carbaldehyde , a critical intermediate in the development of high-performance fluorescent probes.

Executive Summary

The imidazo[1,2-a]pyridine scaffold is a privileged structure in fluorescent probe design due to its high quantum yield, large Stokes shift, and excellent photostability. The specific derivative, 8-Chloroimidazo[1,2-a]pyridine-3-carbaldehyde , serves as a versatile "hub" molecule. The C-3 aldehyde functionality allows for rapid condensation with nucleophiles (hydrazines, amines) to form sensing motifs, while the 8-chloro substituent provides a unique handle for electronic tuning (via inductive effects) or late-stage functionalization (via Palladium-catalyzed cross-coupling).

This guide details the synthesis of the aldehyde precursor , its conversion into a Schiff-base fluorescent sensor , and the validation protocols for metal ion detection (e.g., Zn²⁺/Cu²⁺).

Chemical Basis & Design Logic

Why this Scaffold?
  • Intramolecular Charge Transfer (ICT): The imidazo[1,2-a]pyridine core acts as an electron donor. When coupled with an electron-withdrawing aldehyde or Schiff base, it creates a "push-pull" system sensitive to environmental changes (polarity, viscosity) or analyte binding.

  • The 8-Chloro Effect:

    • Electronic: The electronegative chlorine at position 8 lowers the pKa of the ring nitrogens, modulating proton-induced quenching in biological pH ranges.

    • Structural: It introduces steric bulk near the bridgehead nitrogen, potentially enhancing selectivity in metal coordination geometries.

  • Reactivity: The C-3 position is highly nucleophilic, making it the preferred site for Vilsmeier-Haack formylation.

Experimental Protocols

Phase A: Synthesis of the Scaffold

Target: 8-Chloroimidazo[1,2-a]pyridine-3-carbaldehyde

Step 1: Cyclization to 8-Chloroimidazo[1,2-a]pyridine
  • Reagents: 2-Amino-3-chloropyridine (1.0 eq), Chloroacetaldehyde (40% aq. solution, 1.5 eq), Sodium Bicarbonate (2.0 eq), Ethanol.

  • Mechanism: Hantzsch-type condensation.

  • Protocol:

    • Dissolve 2-amino-3-chloropyridine (10 mmol) in Ethanol (30 mL).

    • Add Chloroacetaldehyde (15 mmol) and NaHCO₃ (20 mmol).

    • Reflux the mixture at 80°C for 6–8 hours. Monitor via TLC (Hexane:EtOAc 3:1).

    • Cool to room temperature (RT) and remove ethanol under reduced pressure.

    • Neutralize residue with sat. NaHCO₃ and extract with Dichloromethane (DCM).

    • Dry organic layer (Na₂SO₄) and concentrate.[1] Purify via silica gel column chromatography.

Step 2: Vilsmeier-Haack Formylation[2][3]
  • Reagents: POCl₃ (Phosphorus oxychloride), DMF (Dimethylformamide).[1][3]

  • Protocol:

    • Cool anhydrous DMF (5 mL) to 0°C in an ice bath.

    • Add POCl₃ (1.2 eq) dropwise under N₂ atmosphere. Stir for 30 min to generate the Vilsmeier reagent (chloroiminium salt).

    • Dissolve the product from Step 1 (8-chloroimidazo[1,2-a]pyridine) in DMF (2 mL) and add it dropwise to the reaction.

    • Heat the mixture to 60–80°C for 4 hours.

    • Quenching: Pour the reaction mixture onto crushed ice. Neutralize carefully with 2M NaOH or sat. Na₂CO₃ to pH 7–8. A solid precipitate (the aldehyde) should form.

    • Filter the solid, wash with water, and recrystallize from Ethanol/Water.

Yield Expectation: 70–85% (over two steps). Characterization: ¹H NMR (CHO peak ~9.8–10.0 ppm).

Phase B: Synthesis of a "Turn-On" Fluorescent Probe

Target: Schiff Base Sensor (e.g., for Zn²⁺ detection) Reaction: Condensation of the aldehyde with 2-Hydrazinobenzothiazole.

  • Protocol:

    • Dissolve 8-Chloroimidazo[1,2-a]pyridine-3-carbaldehyde (1 mmol) in absolute Ethanol (10 mL).

    • Add 2-Hydrazinobenzothiazole (1 mmol) and a catalytic amount of Acetic Acid (2 drops).

    • Reflux for 3–5 hours. The solution color typically changes (e.g., yellow to orange).

    • Cool to RT. The Schiff base product often precipitates.

    • Filter and wash with cold ethanol.

Visualizing the Workflow

The following diagram illustrates the synthetic pathway and the sensing mechanism (Chelation-Enhanced Fluorescence - CHEF).

SynthesisWorkflow Start 2-Amino-3-chloropyridine Cyclization Cyclization (Chloroacetaldehyde, Reflux) Start->Cyclization Core 8-Chloroimidazo[1,2-a]pyridine Cyclization->Core Formylation Vilsmeier-Haack (POCl3/DMF) Core->Formylation Aldehyde 8-Chloroimidazo[1,2-a] pyridine-3-carbaldehyde Formylation->Aldehyde Condensation Condensation (Hydrazine-R) Aldehyde->Condensation Probe Fluorescent Probe (Schiff Base) Condensation->Probe Complex Fluorescent Complex (CHEF Effect) Probe->Complex + Analyte Analyte Analyte (Zn2+) Analyte->Complex

Figure 1: Synthetic route from raw materials to functional fluorescent probe, featuring the critical Vilsmeier-Haack formylation step.

Validation & Sensing Protocol

Spectroscopic Characterization

To validate the probe, prepare a 10 mM stock solution in DMSO. Dilute to 10 µM in HEPES buffer (pH 7.4) for measurements.

ParameterExperimental Value (Typical)Notes
Absorption

340 – 380 nmShift indicates conjugation length.
Emission

450 – 520 nmHighly solvent dependent (ICT character).
Stokes Shift >80 nmLarge shift reduces self-quenching.
Quantum Yield (

)
0.4 – 0.8Increases significantly upon metal binding.
Metal Ion Titration Protocol (Zn²⁺ Sensing)
  • Blank Scan: Record fluorescence emission of the free probe (10 µM) in buffer (Excitation @ 360 nm).

  • Titration: Add Zn(ClO₄)₂ solution in increments (0–5 equivalents).

  • Observation:

    • C=N Isomerization Inhibition: Free probe has weak fluorescence due to C=N rotation/isomerization.

    • CHEF Effect: Zn²⁺ binding locks the rotation, restoring radiative decay (strong fluorescence increase).

  • Selectivity Check: Repeat with competing ions (Na⁺, K⁺, Ca²⁺, Fe³⁺, Cu²⁺). The 8-chloro group often aids in distinguishing Zn²⁺ from Cd²⁺ due to subtle steric/electronic modulation.

Expert Tips & Troubleshooting

IssueProbable CauseSolution
Low Yield in Step 2 Vilsmeier reagent hydrolysisEnsure DMF is anhydrous; add POCl₃ slowly at 0°C.
No Fluorescence Response Photo-induced Electron Transfer (PET) quenchingThe linker might be too flexible. Use rigid linkers like benzothiazoles.
Poor Solubility Hydrophobic scaffoldAdd PEG chains or sulfonate groups to the hydrazine partner.
Aldehyde Impurity Incomplete hydrolysisEnsure the workup pH reaches 7–8 and stir sufficiently in water.

References

  • Vilsmeier-Haack Formylation Mechanism & Applic

    • Source: Organic Chemistry Portal.[4] "Vilsmeier-Haack Reaction."[1][2][3][4]

    • [Link]

  • Imidazo[1,2-a]pyridine-based Fluorescent Probes for Metal Ions

    • Source: Royal Society of Chemistry (RSC) Advances. "Development of a fused imidazo[1,2-a]pyridine based fluorescent probe."
    • [Link]

  • Synthesis of 8-Chloroimidazo[1,2-a]pyridine Derivatives Source: Sigma-Aldrich Product Data & Safety (8-Chloroimidazo[1,2-a]pyridine-2-carbaldehyde analog reference).
  • Schiff Base Sensors for Zinc(II) Detection

    • Source: National Institutes of Health (PubMed). "A novel fluorescent sensor based on Imidazo[1,2-a]pyridine for Zn2+."
    • [Link]

Sources

application of 8-Chloroimidazo[1,2-a]pyridine-3-carbaldehyde in material science

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: 8-Chloroimidazo[1,2-a]pyridine-3-carbaldehyde in Advanced Material Science

Executive Summary

8-Chloroimidazo[1,2-a]pyridine-3-carbaldehyde (CAS: 1019021-84-1) is a bifunctional heterocyclic scaffold rapidly gaining traction in the development of organic optoelectronic materials and fluorescent chemosensors. Unlike its unsubstituted analogues, this molecule offers two distinct orthogonal reaction sites:

  • C-3 Formyl Group: A highly reactive electrophile for condensation reactions (Schiff base formation, Knoevenagel condensation) to extend

    
    -conjugation.
    
  • C-8 Chloro Substituent: A strategic handle for late-stage diversification via palladium-catalyzed cross-coupling (Suzuki-Miyaura, Sonogashira), allowing for the fine-tuning of electronic properties (HOMO/LUMO levels) and solubility.

This guide details the application of this scaffold in synthesizing "Turn-On" fluorescent sensors and push-pull organic semiconductors.

Material Science Applications

Fluorescent Chemosensors (Schiff Base Ligands)

The most immediate application of 8-Chloroimidazo[1,2-a]pyridine-3-carbaldehyde is as a precursor for Schiff base ligands used in the detection of heavy metal ions (e.g., Zn²⁺, Al³⁺, Hg²⁺).

  • Mechanism: The imidazo[1,2-a]pyridine core acts as the fluorophore. The aldehyde is condensed with a chelating amine (e.g., 2-aminophenol, hydrazides). In the free ligand state, fluorescence is often quenched due to Photoinduced Electron Transfer (PET) or C=N isomerization. Upon metal binding, the rotation is restricted (Cheliation-Enhanced Fluorescence, CHEF) and PET is blocked, resulting in a strong fluorescence emission.

  • Role of 8-Chloro: The chlorine atom at the 8-position exerts an inductive electron-withdrawing effect (-I), which modulates the pKa of the pyridine nitrogen. This is critical for tuning the sensitivity and selectivity of the sensor toward specific cations. Furthermore, it allows for the subsequent attachment of lipophilic groups to facilitate cell membrane permeability for bio-imaging applications.

Organic Light-Emitting Diodes (OLEDs) & Nonlinear Optics

The scaffold serves as an electron-deficient acceptor moiety in D-


-A (Donor-

-Acceptor) architectures.
  • Workflow: The aldehyde is converted via Knoevenagel condensation with active methylene compounds (e.g., malononitrile) to form a vinyl nitrile group.

  • Functionalization: The 8-chloro position is coupled with electron-rich aryl groups (e.g., triphenylamine) to create a push-pull system. These derivatives exhibit Intramolecular Charge Transfer (ICT), high quantum yields, and large Stokes shifts, making them ideal candidates for blue/green emitters in OLEDs.

Experimental Protocols

Protocol A: Synthesis of Schiff Base Fluorescent Sensor

Objective: To synthesize a tridentate ligand for Zn²⁺ detection via condensation with 2-aminophenol.

Reagents:

  • 8-Chloroimidazo[1,2-a]pyridine-3-carbaldehyde (1.0 equiv)

  • 2-Aminophenol (1.1 equiv)

  • Ethanol (Absolute)

  • Acetic Acid (Catalytic, 2-3 drops)

Step-by-Step Methodology:

  • Dissolution: In a 50 mL round-bottom flask, dissolve 1.0 mmol (180 mg) of 8-Chloroimidazo[1,2-a]pyridine-3-carbaldehyde in 15 mL of absolute ethanol.

  • Addition: Add 1.1 mmol (120 mg) of 2-aminophenol to the stirring solution.

  • Catalysis: Add 2 drops of glacial acetic acid to catalyze the imine formation.

  • Reflux: Heat the mixture to reflux (78°C) for 4–6 hours. Monitor reaction progress via TLC (Eluent: 30% EtOAc in Hexanes). The aldehyde spot should disappear.

  • Precipitation: Cool the reaction mixture to room temperature. The Schiff base product typically precipitates as a yellow/orange solid.

  • Purification: Filter the precipitate and wash with cold ethanol (2 x 5 mL). Recrystallize from hot ethanol if necessary.

  • Validation: Confirm structure via ¹H NMR (look for imine singlet ~8.5-9.0 ppm) and HRMS.

Protocol B: Functionalization via Suzuki-Miyaura Coupling (C-8 Modification)

Objective: To replace the 8-chloro group with a phenyl ring, extending conjugation.

Reagents:

  • Schiff Base Derivative (from Protocol A) or Core Aldehyde (1.0 equiv)

  • Phenylboronic acid (1.2 equiv)

  • Pd(PPh₃)₄ (5 mol%)

  • K₂CO₃ (2.0 equiv)

  • Solvent: 1,4-Dioxane/Water (4:1 v/v)

Step-by-Step Methodology:

  • Inert Atmosphere: Purge a Schlenk tube with nitrogen for 10 minutes.

  • Loading: Add the 8-chloro substrate (0.5 mmol), phenylboronic acid (0.6 mmol), and K₂CO₃ (1.0 mmol).

  • Solvent Addition: Add degassed 1,4-Dioxane (4 mL) and Water (1 mL).

  • Catalyst Addition: Add Pd(PPh₃)₄ (29 mg, 0.025 mmol) quickly under nitrogen flow. Seal the tube.

  • Heating: Heat at 90–100°C for 12 hours.

  • Workup: Cool to RT, dilute with water, and extract with dichloromethane (DCM). Wash organic layer with brine, dry over Na₂SO₄, and concentrate.

  • Purification: Purify via silica gel column chromatography (Gradient: Hexanes to EtOAc).

Protocol C: Fluorescence Titration Assay

Objective: To determine the binding constant and limit of detection (LOD) for metal ions.

Procedure:

  • Stock Solution: Prepare a 1.0 mM stock solution of the probe in DMSO. Dilute to 10 µM in the testing buffer (e.g., HEPES, pH 7.4).

  • Titration: Place 3 mL of the 10 µM probe solution in a quartz cuvette. Record the initial fluorescence spectrum (

    
     typically ~350-380 nm).
    
  • Addition: Add aliquots (e.g., 0.1 – 2.0 equiv) of the metal ion solution (ZnCl₂ in water).

  • Measurement: Mix for 1 minute and record the emission spectrum after each addition.

  • Data Analysis: Plot Fluorescence Intensity (

    
    ) vs. Concentration 
    
    
    
    . Use the Benesi-Hildebrand equation to calculate the binding constant (
    
    
    ).

Data Visualization & Logic

Synthesis & Functionalization Workflow

SynthesisWorkflow Start 8-Chloroimidazo[1,2-a] pyridine-3-carbaldehyde Schiff Schiff Base Ligand (C-3 Functionalized) Start->Schiff Condensation (R-NH2, EtOH, Reflux) Coupled 8-Aryl Derivative (C-8 Functionalized) Start->Coupled Suzuki Coupling (Ar-B(OH)2, Pd cat.) FinalSensor Tunable Fluorescent Sensor Schiff->FinalSensor Metal Coordination (Zn2+, Al3+) Coupled->FinalSensor Condensation (Extension of Conjugation)

Caption: Divergent synthesis strategy utilizing the orthogonal reactivity of the C-3 aldehyde and C-8 chloride handles.

Sensing Mechanism (PET vs. CHEF)

SensingMechanism FreeProbe Free Probe (Weak Fluorescence) PET PET Process (Lone pair quenches fluorophore) FreeProbe->PET Excitation Complex Metal-Probe Complex (Strong Fluorescence) FreeProbe->Complex + Metal Ion Metal Metal Ion (M+) CHEF CHEF Effect (Rigidification & PET Inhibition) Complex->CHEF Coordination CHEF->Complex Signal Output

Caption: Mechanism of fluorescence "Turn-On". Metal binding inhibits PET and induces Chelation-Enhanced Fluorescence (CHEF).

Key Characteristics Table

Feature8-Chloroimidazo[1,2-a]pyridine-3-carbaldehydeBenefit in Material Science
C-3 Aldehyde Highly reactive electrophileEasy access to Schiff bases, chalcones, and vinyl nitriles for conjugation extension.
C-8 Chlorine Halogen handleAllows Suzuki/Sonogashira coupling to tune solubility and emission wavelength (red-shift).
Quantum Yield Moderate (Core) to High (Deriv.)Efficient photon emission for sensing and OLED applications.
Stability High thermal/chemical stabilitySuitable for device fabrication and harsh sensing environments.
Stokes Shift Large (>80 nm typical)Minimizes self-absorption, improving sensor accuracy.

References

  • Microwave-Assisted Synthesis of New Schiff Bases from Imidazo[1,2-a]pyridine-3-carbaldehyde. ResearchGate. [Link]

  • Development of a fused imidazo[1,2-a]pyridine based fluorescent probe for Fe3+ and Hg2+. RSC Advances. [Link]

  • Synthesis and site selective C–H functionalization of imidazo-[1,2-a]pyridines. Organic & Biomolecular Chemistry. [Link]

  • A novel fluorescent sensor based on Imidazo[1,2-a]pyridine for Zn2+. ResearchGate. [Link][1]

  • A Handy Chemical Sensor Based on Benzaldehyde and Imidazo[1,2-a]pyridine Mixture. PubMed. [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Purification of 8-Chloroimidazo[1,2-a]pyridine-3-carbaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the purification of 8-Chloroimidazo[1,2-a]pyridine-3-carbaldehyde. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the synthesis and purification of this important heterocyclic compound. The imidazo[1,2-a]pyridine scaffold is a privileged structure in medicinal chemistry, appearing in numerous compounds with a wide range of biological activities, including antitubercular and anticancer agents.[1][2][3][4] The introduction of a carbaldehyde group at the 3-position provides a versatile handle for further synthetic modifications.[5]

This document provides in-depth troubleshooting advice and frequently asked questions to ensure you can achieve the desired purity of your target compound.

Troubleshooting Guide

This section addresses specific issues that may arise during the purification of 8-Chloroimidazo[1,2-a]pyridine-3-carbaldehyde, often synthesized via the Vilsmeier-Haack reaction.[6][7][8]

Issue 1: Low Yield and Presence of Unreacted Starting Material

Question: My reaction yield is consistently low, and I observe a significant amount of the starting 8-chloroimidazo[1,2-a]pyridine in my crude product. What are the likely causes and how can I improve the conversion?

Answer:

Low conversion in a Vilsmeier-Haack reaction is a common hurdle, particularly with heteroaromatic substrates. The imidazo[1,2-a]pyridine ring system, while possessing some electron-rich character, can still be challenging to formylate.[6]

Root Causes and Solutions:

  • Vilsmeier Reagent Quality: The Vilsmeier reagent, generated in situ from phosphorus oxychloride (POCl₃) and dimethylformamide (DMF), is highly moisture-sensitive.

    • Causality: Trace amounts of water will quench the reagent, reducing its effective concentration. DMF can also degrade over time to produce dimethylamine, which will react with the Vilsmeier reagent.[9]

    • Solution: Always use freshly distilled or anhydrous grade DMF and ensure your POCl₃ is of high purity. A quick check for DMF quality is to smell it; a fishy odor indicates the presence of dimethylamine.[9]

  • Reaction Temperature: The reaction may require more forcing conditions than initially anticipated.

    • Causality: Insufficient thermal energy can lead to a slow reaction rate and incomplete conversion.

    • Solution: If you are running the reaction at a low temperature (e.g., 0-25 °C), consider a stepwise increase in temperature. Monitor the reaction by Thin Layer Chromatography (TLC) at each stage. A temperature range of 60-100°C is often employed for less reactive substrates.[6]

  • Stoichiometry of Reagents: The molar ratio of the substrate to the Vilsmeier reagent is critical.

    • Causality: An insufficient excess of the formylating agent will naturally lead to incomplete conversion.

    • Solution: A common starting point is a 1:1.5:3 molar ratio of substrate:POCl₃:DMF. For challenging substrates, increasing the excess of POCl₃ and DMF (e.g., 1:2-4:4-8) can drive the reaction to completion.[6]

Experimental Workflow: Optimizing the Vilsmeier-Haack Reaction

G cluster_prep Reagent Preparation cluster_reaction Reaction Setup cluster_troubleshoot Troubleshooting cluster_workup Work-up P1 Use Anhydrous DMF and High-Purity POCl₃ R1 Start with 1:1.5:3 ratio (Substrate:POCl₃:DMF) P1->R1 R2 Initial Temperature: 0 °C to RT R1->R2 R3 Monitor by TLC R2->R3 T1 Low Conversion? R3->T1 T2 Increase Reagent Ratio (e.g., 1:3:6) T1->T2 T3 Incrementally Increase Temperature (e.g., 60-100 °C) T1->T3 W1 Careful Quenching on Ice T1->W1 If Conversion is Good T2->R3 Re-monitor T3->R3 Re-monitor W2 Basify to pH 8-9 W1->W2 W3 Extract with Appropriate Solvent W2->W3

Caption: Workflow for optimizing the Vilsmeier-Haack formylation.

Issue 2: Dark-Colored Crude Product and Multiple Spots on TLC

Question: My reaction mixture turns dark brown or black upon heating, and the crude product shows multiple spots on TLC, making purification difficult. What is causing this decomposition?

Answer:

Dark coloration is a strong indicator of product or starting material decomposition. The Vilsmeier-Haack reaction, while generally mild, can lead to side reactions under forcing conditions.[6]

Root Causes and Solutions:

  • Excessive Heat: Prolonged heating at high temperatures can cause degradation of the electron-deficient imidazopyridine ring.[6]

    • Causality: The aldehyde product itself can be susceptible to polymerization or other decomposition pathways at elevated temperatures.

    • Solution: Find the minimum temperature required for a reasonable reaction rate. Instead of high heat for a short time, a lower temperature for a longer duration might be more effective.

  • Improper Work-up: The hydrolysis of the intermediate iminium salt is a critical and often exothermic step.[6]

    • Causality: Uncontrolled quenching can lead to localized heating and pH fluctuations, promoting side reactions. Delay in neutralizing the acidic mixture can also lead to degradation.

    • Solution: Always pour the reaction mixture slowly onto crushed ice with vigorous stirring. Neutralize the acidic solution promptly but carefully with a suitable base (e.g., saturated sodium bicarbonate, sodium hydroxide solution) while maintaining a low temperature.

FAQs - Purification Strategies

Question 1: What is the best method to purify crude 8-Chloroimidazo[1,2-a]pyridine-3-carbaldehyde?

Answer: A multi-step approach is often necessary.

  • Aqueous Work-up and Extraction: After quenching the reaction, neutralize to a slightly basic pH (around 8-9). The product can then be extracted with a suitable organic solvent like dichloromethane (DCM) or ethyl acetate (EtOAc).[10] Washing the organic layer with brine can help remove residual water.

  • Column Chromatography: This is the most common and effective method for separating the desired product from unreacted starting material and byproducts.

    • Stationary Phase: Silica gel is the standard choice.

    • Mobile Phase: A gradient elution is typically most effective. Start with a non-polar solvent system (e.g., hexane or petroleum ether) and gradually increase the polarity by adding ethyl acetate. A typical starting point could be a 90:10 mixture of hexane:ethyl acetate, gradually increasing to 70:30 or 60:40. Monitor the fractions by TLC.

  • Recrystallization: If the product obtained after chromatography is still not of the desired purity, recrystallization can be an excellent final polishing step.[11]

    • Solvent Selection: The ideal solvent is one in which the compound has high solubility at elevated temperatures and low solubility at room temperature or below.[11] A solvent system like ethanol/water, isopropanol, or ethyl acetate/hexane might be suitable. Experiment with small quantities to find the optimal solvent or solvent pair.

Question 2: My compound seems to be sparingly soluble in common chromatography solvents. How can I improve its solubility for purification?

Answer:

Poor solubility can be a significant challenge. The planar, heterocyclic nature of the molecule can lead to strong intermolecular interactions and low solubility in non-polar solvents.[12][13]

  • Solvent System Modification: For column chromatography, you may need to use a more polar mobile phase. Consider adding a small percentage (e.g., 1-2%) of methanol or using a DCM/methanol solvent system.

  • Alternative Purification Techniques: If column chromatography proves ineffective due to solubility issues, consider other options:

    • Preparative TLC: For small-scale purifications, preparative TLC can be a viable alternative.

    • Distillation: While less common for this type of compound due to its likely high boiling point and potential for thermal degradation, it could be an option if impurities are non-volatile.[14]

Question 3: I have a persistent impurity with a similar Rf value to my product on the TLC plate. How can I resolve this?

Answer:

This is a classic purification challenge that requires a systematic approach.

  • Optimize Chromatography Conditions:

    • Change Solvent System: Experiment with different solvent systems. Sometimes, switching from a hexane/ethyl acetate system to a dichloromethane/methanol or toluene/acetone system can alter the relative polarities and improve separation.

    • Use a Different Stationary Phase: If silica gel is not providing adequate separation, consider using alumina (basic or neutral) or a reverse-phase C18 silica.

  • Chemical Treatment:

    • Acid/Base Wash: If the impurity has a functional group with different acidic or basic properties than your product, an acid or base wash during the work-up could selectively remove it.

    • Derivatization: In some cases, it might be possible to selectively react the impurity to form a new compound with significantly different polarity, making it easier to separate. This is a more advanced technique and should be approached with caution.

  • Recrystallization: This is often the most effective method for removing closely related impurities.[15] The principle relies on the fact that the crystal lattice of your desired compound will preferentially exclude molecules of the impurity.[15] Careful solvent selection and slow cooling are key to successful recrystallization.

Data Summary Table: Typical Purification Parameters

Purification StepParameterRecommended ConditionsNotes
Extraction SolventDichloromethane or Ethyl AcetateEnsure complete neutralization before extraction.
pH8-9Avoid strongly basic conditions to prevent potential side reactions.
Column Chromatography Stationary PhaseSilica Gel (230-400 mesh)
Mobile PhaseGradient of Hexane/Ethyl Acetate (e.g., 9:1 to 7:3)Adjust the gradient based on TLC analysis.
Recrystallization Solvent SystemEthanol/Water, Isopropanol, or Ethyl Acetate/HexaneThe choice is highly dependent on the specific impurity profile.
CoolingSlow cooling to room temperature, followed by refrigerationPromotes the formation of well-defined crystals and better impurity exclusion.

Logical Relationship Diagram: Purification Strategy

G Crude Crude Product Workup Aqueous Work-up (Neutralization & Extraction) Crude->Workup Chromatography Silica Gel Column Chromatography Workup->Chromatography Purity_Check1 Check Purity (TLC, NMR) Chromatography->Purity_Check1 Recrystallization Recrystallization Purity_Check1->Recrystallization <98% Pure Pure_Product Pure Product Purity_Check1->Pure_Product >98% Pure Purity_Check2 Check Purity (TLC, NMR, LC-MS) Recrystallization->Purity_Check2 Purity_Check2->Pure_Product >98% Pure Impure Impure Product Purity_Check2->Impure Still Impure

Sources

side reactions in the synthesis of 8-Chloroimidazo[1,2-a]pyridine-3-carbaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

To: User From: Technical Support Team (Senior Application Scientist) Subject: Troubleshooting Guide: Synthesis of 8-Chloroimidazo[1,2-a]pyridine-3-carbaldehyde

Introduction

This guide addresses the synthesis of 8-Chloroimidazo[1,2-a]pyridine-3-carbaldehyde , a critical pharmacophore often used as an intermediate for kinase inhibitors and anxiolytic agents. The primary synthetic route involves the Vilsmeier-Haack formylation of 8-chloroimidazo[1,2-a]pyridine.

While the C3 position of the imidazo[1,2-a]pyridine ring is highly nucleophilic and favorable for electrophilic substitution, the presence of the 8-Chloro substituent introduces specific stability challenges—particularly regarding nucleophilic aromatic substitution (


) and solubility during workup.

Part 1: Diagnostic Hub – What are you seeing?

Use this decision matrix to identify your issue based on experimental observations.

Observation Likely Issue Immediate Action
TLC: Spot remains at baseline (high polarity) after workup.Incomplete Hydrolysis. The intermediate iminium salt has not been converted to the aldehyde.Adjust aqueous layer to pH 7–8 and stir for 30 mins. Do not exceed pH 10.
Appearance: Dark black tar/oil instead of solid.Thermal Decomposition / Polymerization. Reaction temperature was too high during Vilsmeier complex formation.Repeat reaction. Keep complex formation at 0°C. Do not exceed 60°C during heating phase.
MS (Mass Spec): Peak at [M+44] or [M+15] observed.Nucleophilic Displacement. The 8-Cl group was displaced by dimethylamine (from DMF decomposition).Use fresh, anhydrous DMF. Avoid prolonged heating >80°C.
NMR: Aldehyde proton (-CHO) signal is weak or split.[1]Hemiacetal Formation. Product is reacting with solvent (alcohol) or water hydrates.Dry the product thoroughly under vacuum. Avoid methanol during recrystallization if stability is an issue.
Yield: Low (<40%), starting material remains.Moisture Contamination.

is partially hydrolyzed.
Distill

or use a fresh bottle. Ensure inert atmosphere (

/Ar).

Part 2: The Vilsmeier-Haack Protocol & Troubleshooting

The Vilsmeier-Haack reaction is the industry standard for this transformation. However, the 8-chloro group requires modified quenching conditions to prevent hydrolysis to the phenol (8-OH) or substitution.

Standardized Protocol
  • Reagent Formation (Critical):

    • Charge anhydrous DMF (5.0 equiv) to a flame-dried flask under

      
      .
      
    • Cool to 0°C .

    • Add

      
       (1.2–1.5 equiv) dropwise over 30 mins. Exotherm warning.
      
    • Stir at 0°C for 30 mins to form the chloroiminium salt (Vilsmeier Reagent).

  • Substrate Addition:

    • Dissolve 8-chloroimidazo[1,2-a]pyridine (1.0 equiv) in minimal DMF.

    • Add dropwise to the Vilsmeier reagent at 0°C .[2][3]

  • Reaction Phase:

    • Warm to Room Temperature (RT) . Stir for 1 hour.

    • Optional: If conversion is slow by TLC, heat to 50–60°C for 2–4 hours. Do not exceed 80°C to protect the 8-Cl position.

  • Quenching (The Danger Zone):

    • Pour reaction mixture into crushed ice/sodium acetate (buffered) or saturated

      
      .
      
    • Target pH: 7–8. Avoid strong bases (NaOH) which promote

      
       at the 8-position.
      
    • Stir vigorously for 1 hour to ensure complete hydrolysis of the iminium salt.

Common FAQs

Q: Why is my product stuck in the aqueous layer? A: The imidazo[1,2-a]pyridine core is basic. If the quench is too acidic (pH < 4), the pyridine nitrogen protonates, making the molecule water-soluble.

  • Fix: Carefully adjust pH to 7–8 to precipitate the free base aldehyde.

Q: Can I use NaOH to quench? A: Not recommended. The 8-chloro position is activated towards nucleophilic attack, especially at high pH and temperature. Strong hydroxide can displace the chloride (


) to form the 8-hydroxy impurity, or promote aldol condensation of the aldehyde product. Use 

or Sodium Acetate.

Q: My product has a reddish color. Is it pure? A: Pure 8-chloroimidazo[1,2-a]pyridine-3-carbaldehyde is typically a white to pale yellow solid. A red/brown color indicates oligomerization (aldol-type) or oxidation of trace impurities. Recrystallization from Ethanol/Water or column chromatography (DCM/MeOH) usually clears this.

Part 3: Deep Dive – Side Reaction Mechanisms

Understanding why failure occurs is the first step to prevention. The following diagram illustrates the primary reaction pathway versus the two most common failure modes: Displacement and Incomplete Hydrolysis .

G Start 8-Chloroimidazo[1,2-a]pyridine Intermediate C3-Iminium Salt (Intermediate) Start->Intermediate + Vilsmeier Reagent (Electrophilic Attack at C3) Side_SNAr Side Reaction A: 8-Dimethylamino impurity Start->Side_SNAr High Temp (>90°C) or Old DMF Vilsmeier Vilsmeier Reagent (DMF + POCl3) Vilsmeier->Intermediate Reagent Formation Product Target Aldehyde (C3-CHO, 8-Cl) Intermediate->Product Hydrolysis (pH 7-8, Time) Side_Hydro Side Reaction B: Stuck Iminium (Water Soluble) Intermediate->Side_Hydro Incomplete Hydrolysis (pH < 4 or short time)

Figure 1: Reaction pathway showing the critical hydrolysis step and potential divergence points for side reactions.

Mechanistic Explanations
  • Regioselectivity (C3 vs. C5):

    • The C3 position is the most electron-rich site on the imidazo[1,2-a]pyridine ring due to nitrogen lone pair donation.

    • Risk: If C3 is blocked (not the case here) or if reagents are in massive excess with high heat, C5 formylation can occur as a minor impurity.

    • Control: Stoichiometry (1.2 equiv

      
      ) and temperature control (<60°C) ensure C3 exclusivity.
      
  • Nucleophilic Aromatic Substitution (

    
    ) at C8: 
    
    • The 8-position is adjacent to the bridgehead nitrogen. While not as reactive as the 2- or 4-positions of pyridine, the presence of the Chlorine atom makes it a leaving group.

    • Scenario: If DMF decomposes to dimethylamine (common in non-anhydrous or old DMF) and the reaction is heated, the dimethylamine can displace the Chloride.

    • Result: You isolate 8-(dimethylamino)imidazo[1,2-a]pyridine-3-carbaldehyde.

  • Aldol Condensation (Dimerization):

    • The resulting aldehyde is reactive.[3][4][5] In strong base (during quench), it can undergo self-condensation.

    • Prevention: Quench into buffered solutions (Acetate) rather than strong caustic (NaOH).

Part 4: References & Citations

  • Vilsmeier-Haack Mechanism & Protocols:

    • BenchChem Protocols: "General Procedure for Aromatic Formylation."[3] Detailed stoichiometry and temperature guides for Vilsmeier reagents.

    • Organic Chemistry Portal: "Vilsmeier-Haack Reaction."[1][2][5][6][7][8] Mechanisms of chloroiminium salt formation and hydrolysis.

  • Imidazo[1,2-a]pyridine Reactivity:

    • Bagdi et al. (2015): "Synthesis of imidazo[1,2-a]pyridines: a decade update."[9] Chemical Communications.[9] Covers regioselectivity and functionalization patterns.[6][10][11][12]

    • Scientific Research Publishing:[9][13] "Synthesis of 3-Imidazo[1,2-a]Pyridinyl derivatives." Specific examples of formylation at C3 using

      
      /DMF. 
      
  • Side Reaction Analysis:

    • RSC Advances (2023): "Unravelling the synthetic and therapeutic aspects... using Vilsmeier–Haack reagent."[3][4][5][6][7][8][10] Discusses dimerization and cyclization side reactions.

Sources

optimizing reaction conditions for 8-Chloroimidazo[1,2-a]pyridine-3-carbaldehyde derivatization

Author: BenchChem Technical Support Team. Date: February 2026

This guide serves as a technical support center for the derivatization of 8-Chloroimidazo[1,2-a]pyridine-3-carbaldehyde . It is designed for medicinal chemists and process scientists who need to functionalize this specific scaffold efficiently.

The content is structured into Troubleshooting Modules based on the specific "handle" you are trying to modify: the C-3 Formyl group (electrophilic handle) or the C-8 Chloride (nucleophilic/cross-coupling handle).

Quick Navigation
Introduction: The Scaffold Architecture

Before troubleshooting, understand the electronic push-pull of your molecule.

  • The "Handle" (C-3 Aldehyde): Highly electrophilic. It activates the pyridine ring towards nucleophilic attack but is also prone to oxidation (to carboxylic acid) and hydration.

  • The "Anchor" (C-8 Chloride): Located

    
     to the bridgehead nitrogen. While electronically activated for Nucleophilic Aromatic Substitution (
    
    
    
    ), it is sterically sensitive and often less reactive in Pd-catalyzed couplings compared to the C-6 position.

Module 1: C-3 Aldehyde Derivatization

Focus: Reductive Amination, Knoevenagel Condensation, Oxidation[1]

FAQ: Reductive Amination

Q: My reductive amination with a secondary amine is stalling at the intermediate. I see the alcohol byproduct but low amine yield. What is happening? A: You are likely experiencing direct reduction of the aldehyde before iminium formation is complete. The 8-chloro substituent withdraws electron density, making the C-3 aldehyde highly reactive towards hydride donors but potentially slower to form the iminium ion due to steric crowding if the amine is bulky.

Troubleshooting Protocol:

  • Switch to Stepwise: Do not use a "one-pot" mix of aldehyde, amine, and reductant immediately.

    • Step 1: Stir Aldehyde + Amine + 1.0 eq. Acetic Acid (or Ti(OiPr)

      
      ) in DCE/DCM for 2–4 hours. Confirm imine formation by TLC/LCMS.
      
    • Step 2: Only then add the reductant.

  • Reductant Choice: Switch from NaBH

    
     (too aggressive) to NaBH(OAc)
    
    
    
    (STAB)
    . STAB is less likely to reduce the aldehyde directly.
  • Scavenge Water: Add activated 4Å molecular sieves during the imine formation step to push the equilibrium.

Q: I am trying to oxidize the aldehyde to the carboxylic acid, but the 8-Cl is hydrolyzing. How do I prevent this? A: Standard Pinnick oxidations (NaClO


) are usually mild, but if you are using KMnO

or harsh basic conditions, the activated C-8 position can undergo hydrolysis (

with OH

).
  • Solution: Use Pinnick Oxidation with a phosphate buffer (pH 3-4) to keep the reaction mild. Avoid strong bases.

    • Reagents: NaClO

      
       (1.5 eq), NaH
      
      
      
      PO
      
      
      (1.5 eq), 2-methyl-2-butene (scavenger), in tBuOH/H
      
      
      O.

Module 2: C-8 Functionalization

Focus: Cross-Coupling and Nucleophilic Substitution

FAQ: Palladium-Catalyzed Coupling (Suzuki/Buchwald)

Q: I can't get the Suzuki coupling to work at C-8. The starting material is recovered, or I get dehalogenation. Why? A: The C-8 position in imidazo[1,2-a]pyridine is sterically hindered by the bridgehead nitrogen's lone pair and the geometry of the fused ring. Standard ligands like PPh


 often fail to promote oxidative addition effectively.

Optimization Matrix:

ParameterStandard (Fail)Optimized (Success) Why?
Catalyst Pd(PPh

)

Pd(dppf)Cl

or Pd

(dba)

+ XPhos
Bidentate ligands (dppf) or bulky Buchwald ligands (XPhos) prevent catalyst aggregation and facilitate oxidative addition at hindered sites.
Base Na

CO

K

PO

or Cs

CO

Stronger, more soluble bases in organic/water mixes often drive difficult couplings.
Solvent DMF1,4-Dioxane/Water (4:1) Dioxane allows higher temperatures (100°C+) which are often needed for C-8 activation.
Temp 80°C100–110°C Activation energy for C-8 insertion is higher than C-6.

Q: Can I do


 displacement of the chloride with an amine instead of using Palladium? 
A: Yes, but conditionally.  The C-3 formyl group is strongly electron-withdrawing, which activates the ring.
  • Conditions: Use a polar aprotic solvent (DMSO or NMP) at elevated temperatures (100–120°C) with an excess of the amine and a base (DIPEA or K

    
    CO
    
    
    
    ).
  • Limitation: This works best for primary, unhindered amines. Bulky amines will still require Buchwald-Hartwig conditions.

Module 3: Strategic Planning (Workflow)

Q: I need to modify both positions. Which one should I do first? A: This is the most critical decision. The C-3 aldehyde is chemically fragile (oxidation/reduction/aldol), while the C-8 chloride requires harsh conditions.

The "Protect-First" Strategy (Recommended): If you perform Suzuki coupling (Base + Heat) on the free aldehyde, you risk Cannizzaro disproportionation or Aldol polymerization.

Workflow Diagram:

ReactionWorkflow Start Start: 8-Cl-Imidazo-3-CHO Decision Target: Dual Functionalization? Start->Decision PathA Path A: C-3 First (Mild Conditions) Decision->PathA If C-8 amine is tolerant PathB Path B: C-8 First (Harsh Conditions) Decision->PathB Recommended DirectRedAm Step 1: Reductive Amination at C-3 PathA->DirectRedAm Protect Step 1: Protect Aldehyde (Acetal Formation) PathB->Protect Suzuki Step 2: Suzuki Coupling at C-8 (Pd-cat, Base, Heat) Protect->Suzuki Deprotect Step 3: Deprotection (Aq. HCl/THF) Suzuki->Deprotect RedAm Step 4: Reductive Amination at C-3 Deprotect->RedAm DirectSuzuki Step 2: Suzuki at C-8 DirectRedAm->DirectSuzuki Fail RISK: Pd coordinates to amine Product inhibition DirectSuzuki->Fail

Caption: Strategic workflow for dual functionalization. Path B (Protection Strategy) minimizes side reactions.

Experimental Protocol: C-3 Protection (Acetal)
  • Reagents: 8-Chloroimidazo[1,2-a]pyridine-3-carbaldehyde (1 eq), Triethyl orthoformate (3 eq), p-TsOH (0.05 eq).

  • Solvent: Absolute Ethanol.

  • Conditions: Reflux for 3-6 hours.

  • Workup: Quench with mild NaHCO

    
    , extract with EtOAc. The diethyl acetal is stable to basic Suzuki conditions.
    
References
  • Suzuki Coupling on Imidazo[1,2-a]pyridines

    • Title: "Regiocontrolled Microwave Assisted Bifunctionalization of 7,8-Dihalogen
    • Source:Journal of Organic Chemistry
    • URL:[Link] (Note: Validates C-8 reactivity challenges).

  • Reductive Amination Best Practices

    • Title: "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride"
    • Source:Journal of Organic Chemistry
    • URL:[Link]

  • General Reactivity of 8-Haloimidazo[1,2-a]pyridines

    • Title: "Synthesis and Reactivity of 8-Chloroimidazo[1,2-a]pyridine Deriv
    • Source:Tetrahedron Letters
    • URL:[Link] (General reference for scaffold reactivity).

Sources

Technical Support Center: Overcoming Poor Solubility of 8-Chloroimidazo[1,2-a]pyridine Compounds

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for handling 8-Chloroimidazo[1,2-a]pyridine compounds. This guide is designed for researchers, medicinal chemists, and formulation scientists who are encountering solubility challenges with this important class of heterocyclic compounds. The rigid, planar structure and the presence of the chloro-substituent often contribute to low aqueous solubility, posing significant hurdles for in vitro screening, DMPK studies, and formulation development.

This document provides a structured approach to systematically address and overcome these solubility issues, moving from fundamental principles to advanced formulation strategies.

Part 1: Frequently Asked Questions (FAQs)

This section addresses the most common initial questions regarding the solubility of 8-Chloroimidazo[1,2-a]pyridine compounds.

Q1: What are 8-Chloroimidazo[1,2-a]pyridine compounds and why are they often poorly soluble?

A: 8-Chloroimidazo[1,2-a]pyridines are a class of nitrogen-bridged heterocyclic compounds.[1] The core structure is a fusion of an imidazole and a pyridine ring. This scaffold is found in several medically important compounds with a wide range of biological activities, including anti-cancer, anti-inflammatory, and antiviral properties.[1][2]

Their poor solubility typically arises from a combination of factors:

  • High Crystallinity: The planar, rigid structure facilitates strong crystal lattice packing, which requires significant energy to overcome during dissolution.

  • Lipophilicity: The chloro-substituent at the 8-position increases the lipophilicity ("greasiness") of the molecule, reducing its affinity for aqueous media.

  • Weak Basicity: While the imidazo[1,2-a]pyridine core has basic nitrogen atoms, their pKa may not be sufficiently high to ensure significant ionization and solubility in neutral pH environments.

Q2: I'm just starting my experiments. What is the first thing I should try to dissolve my compound for a simple in vitro assay?

A: For initial in vitro screening, the most direct approach is to create a concentrated stock solution in an organic solvent, which is then diluted into your aqueous assay buffer.

  • Start with Dimethyl Sulfoxide (DMSO): DMSO is a powerful, water-miscible organic solvent capable of dissolving a wide range of poorly soluble compounds. Prepare a 10 mM or 20 mM stock solution in 100% DMSO.

  • Serial Dilution: Perform serial dilutions from this stock into your final aqueous assay medium.

  • Watch for Precipitation: Critically, ensure the final concentration of DMSO in your assay is low (typically <0.5%) to avoid solvent-induced artifacts. Be vigilant for any signs of compound precipitation upon dilution, which can appear as cloudiness or visible particles. If precipitation occurs, you may need to lower the final compound concentration or explore the use of co-solvents.

Q3: What are co-solvents and how do they help?

A: Co-solvents are organic solvents that are miscible with water and are used in small amounts to increase the solubility of a hydrophobic compound in an aqueous solution.[3] They work by reducing the polarity of the aqueous solvent system, making it more favorable for the non-polar solute.

Common pharmaceutically acceptable co-solvents include:

  • Ethanol

  • Propylene glycol (PG)

  • Polyethylene glycols (PEGs), particularly PEG 300 and PEG 400[3][4]

  • Glycerol[4]

For laboratory experiments, adding 1-5% of a co-solvent like ethanol or PEG 400 to your aqueous buffer can significantly improve the solubility of your 8-Chloroimidazo[1,2-a]pyridine compound without drastically affecting the biological system.[3]

Part 2: In-Depth Troubleshooting & Solubilization Workflows

When simple DMSO stocks are insufficient, a more systematic approach is required. This section provides a logical workflow for tackling persistent solubility problems.

Workflow for Selecting a Solubilization Strategy

This diagram outlines a decision-making process for addressing solubility issues, starting from initial screening and progressing to more complex formulation approaches.

Solubilization_Workflow cluster_0 Initial Assessment cluster_1 Tier 1: Formulation Adjustments start Poorly Soluble 8-Chloroimidazo[1,2-a]pyridine Cmpd check_dmso Prepare 10-20 mM Stock in 100% DMSO start->check_dmso dilute Dilute into Aqueous Assay Buffer (Final DMSO < 0.5%) check_dmso->dilute precipitate Precipitation? dilute->precipitate success Soluble: Proceed with Assay precipitate->success No ph_adjust Is Compound Ionizable? (Basic pKa) precipitate->ph_adjust Yes use_acid Adjust pH to 2 units below pKa (e.g., pH 2-4) ph_adjust->use_acid Yes cosolvent Add Co-solvents (Ethanol, PEG, PG) ph_adjust->cosolvent No check_sol_t1 Solubility Improved? use_acid->check_sol_t1 cosolvent->check_sol_t1 surfactant Add Surfactants (e.g., Tween 80) check_sol_t1->success asd Amorphous Solid Dispersion (ASD) check_sol_t1->asd No nano Nanosuspension lipid Lipid-Based Formulation (SEDDS)

Caption: Decision tree for selecting a solubilization strategy.

Q4: My compound is basic. How can I use pH adjustment to my advantage?

A: Adjusting the pH is a powerful and preferred method for optimizing the solubility of ionizable drugs.[5] The imidazo[1,2-a]pyridine scaffold contains basic nitrogen atoms. Protonating these sites by lowering the pH of the solvent can dramatically increase aqueous solubility.

  • Mechanism: The protonated (ionized) form of the molecule is a salt, which is generally much more soluble in water than the neutral free base.

  • Protocol:

    • Determine the pKa of your compound (experimentally or via in silico prediction). A study on a related imidazo[1,2-a]pyridine derivative found a pKa of 9.3 for a piperidine amine substituent, indicating that the core structure can support basic centers.[6]

    • Prepare your aqueous buffer.

    • Adjust the pH of the buffer to be at least 2 units below the pKa of the most basic center. For many imidazopyridines, a pH in the range of 2-4 is a good starting point.

    • Add your compound directly to the acidic buffer and determine the solubility.

  • Caution: Be aware of the pH stability of your compound. Some molecules can degrade under highly acidic or basic conditions. Also, consider if the low pH is compatible with your downstream biological assay.

Q5: When should I consider using surfactants or other excipients?

A: Surfactants should be considered when pH adjustment and co-solvents are not sufficient or are incompatible with your experimental system. Excipients are central to many formulation strategies for enhancing solubility.[7][8][9]

  • Surfactants: These are amphiphilic molecules that form micelles in aqueous solutions above a certain concentration (the Critical Micelle Concentration, CMC).[5] The hydrophobic cores of these micelles can encapsulate poorly soluble drug molecules, effectively solubilizing them in the bulk aqueous phase.[10]

    • Common Examples: Polysorbate 20/80 (Tween), Poloxamers, Cremophor.[4]

    • Use Case: Excellent for in vitro assays where you need to maintain solubility upon dilution. A small amount (e.g., 0.1% Tween 80) in the final assay buffer can prevent precipitation.

  • Cyclodextrins: These are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity. They can form inclusion complexes with poorly soluble drugs, shielding the hydrophobic part of the molecule from water and thereby increasing solubility.[11]

Solubility Enhancement Approaches: A Comparative Table
StrategyMechanismProsCons
pH Adjustment Increases ionization of the compound.[5]Simple, highly effective for ionizable compounds, minimal excipients.Only applicable to ionizable compounds; potential for drug instability at pH extremes.
Co-solvents Reduces solvent polarity.[3]Easy to implement for screening, effective for many compounds.Can precipitate upon dilution; potential for solvent toxicity in biological systems.
Surfactants Micellar encapsulation of the drug.[5][10]High solubilization capacity; can improve stability.Can interfere with some biological assays; potential for toxicity at high concentrations.
Cyclodextrins Forms inclusion complexes with the drug.[11]High solubilization capacity; can improve stability.Can be expensive; potential for nephrotoxicity with some types.
Part 3: Advanced Formulation Strategies

For compounds with persistent solubility challenges, especially those intended for in vivo studies, advanced formulation techniques are necessary. These strategies aim to modify the physical form of the active pharmaceutical ingredient (API) to enhance its dissolution properties.

Q6: What is an Amorphous Solid Dispersion (ASD) and when should I use it?

A: An amorphous solid dispersion (ASD) is a system where the crystalline API is converted to its higher-energy, amorphous state and dispersed within a polymer matrix.[12][13] This is one of the most powerful and widely used techniques to enhance the bioavailability of poorly soluble molecules.[12][13][14]

  • Why it Works: By disrupting the stable crystal lattice, the energy barrier for dissolution is significantly lowered.[15] The polymer serves to stabilize the amorphous drug, preventing it from recrystallizing back to the low-solubility crystalline form.[12]

  • When to Use: ASD is an ideal approach for BCS Class II and IV compounds (low solubility) and is often employed when moving from in vitro to in vivo studies.[7] It is particularly beneficial for compounds that are "brick dust" (high melting point, highly crystalline) rather than "grease ball" (highly lipophilic).[16]

  • Common Polymers: HPMC-AS, PVP/VA (Kollidon), Soluplus®.[17]

  • Preparation Methods: Spray drying and hot-melt extrusion (HME) are the most common scalable methods.[18]

Workflow for Preparing an Amorphous Solid Dispersion (ASD)

ASD_Workflow start Select API and Polymer dissolve Dissolve API and Polymer in a Common Solvent (e.g., Acetone, Methanol) start->dissolve spray_dry Spray Drying: Atomize solution into a heated drying chamber dissolve->spray_dry collect Collect Solid Powder spray_dry->collect characterize Characterize the ASD collect->characterize pxrd PXRD (confirm amorphous state) characterize->pxrd dsc DSC (determine Tg) characterize->dsc diss_test Dissolution Testing characterize->diss_test formulate Formulate into Dosage Form (e.g., Capsules, Tablets) diss_test->formulate

Caption: General workflow for preparing an ASD via spray drying.

Q7: What about Nanosuspensions? Are they a viable alternative?

A: Yes, nanosuspensions are another excellent strategy for enhancing the dissolution rate of poorly soluble drugs.[19][20] This approach involves reducing the particle size of the crystalline drug down to the nanometer range (typically 10-1000 nm).[16][21]

  • Mechanism: According to the Noyes-Whitney equation, reducing particle size dramatically increases the surface area-to-volume ratio.[22] This larger surface area leads to a much faster rate of dissolution.[20][21]

  • Key Advantages:

    • Applicable to nearly all poorly water-soluble drugs.[19]

    • Can be used for various administration routes, including oral, parenteral, and pulmonary.[21]

    • High drug loading is possible.

  • Preparation: The two main approaches are "top-down" methods like media milling and high-pressure homogenization, and "bottom-up" methods like precipitation.[21]

Part 4: Experimental Protocols

Protocol 1: Screening for Co-solvent Compatibility

  • Preparation: Prepare 10 mg/mL suspensions of your 8-Chloroimidazo[1,2-a]pyridine compound in a series of aqueous buffers (e.g., pH 2.0, 5.0, 7.4).

  • Co-solvent Addition: To separate aliquots of each suspension, add a co-solvent (e.g., PEG 400, Propylene Glycol) dropwise while vortexing, up to a final concentration of 10%, 20%, and 40% (v/v).

  • Equilibration: Cap the vials and shake them at room temperature for 24-48 hours to reach equilibrium.

  • Analysis: Centrifuge the samples to pellet any undissolved solid.

  • Quantification: Carefully remove the supernatant and determine the concentration of the dissolved compound using a validated analytical method (e.g., HPLC-UV). This will give you the equilibrium solubility in each solvent system.

Protocol 2: Basic Amorphous State Verification

  • Sample Preparation: Prepare a small amount of your ASD powder using a method like spray drying. As a control, use the neat, crystalline API.

  • Powder X-ray Diffraction (PXRD):

    • Mount a small amount of the powder on the sample holder.

    • Run a PXRD scan over a suitable 2θ range (e.g., 5° to 40°).

    • Interpretation: The crystalline API will show sharp, distinct Bragg peaks. A successful amorphous dispersion will show a broad, diffuse "halo" with no sharp peaks, confirming the absence of crystallinity.

  • Differential Scanning Calorimetry (DSC):

    • Accurately weigh 3-5 mg of the ASD powder into an aluminum DSC pan.

    • Heat the sample at a controlled rate (e.g., 10 °C/min) under a nitrogen atmosphere.

    • Interpretation: Look for a single glass transition (Tg) event, which is characteristic of an amorphous system. The absence of a sharp melting endotherm (corresponding to the crystalline API's melting point) further confirms the amorphous nature.

References
  • Patel, V. R., & Agrawal, Y. K. (2011). Nanosuspension: An approach to enhance solubility of drugs. Journal of Advanced Pharmaceutical Technology & Research, 2(2), 81–87.
  • Kumar, P., Ojha, M., Singh, Y., Singh, S. P., & Wal, P. (2025). Nanosuspension: A Propitious Drug Delivery Approach to Enhance Solubility and Bioavailability of Poorly Soluble Drugs-Review. Current Metabolomics and Systems Biology.
  • Savjani, K. T., Gajjar, A. K., & Savjani, J. K. (2012). Drug solubility: importance and enhancement techniques. ISRN Pharmaceutics, 2012, 195727.
  • NANOSUSPENSION – A PROMISING TECHNIQUE FOR POORLY SOLUBLE DRUGS. (2023). INTERNATIONAL JOURNAL OF PHARMACEUTICAL SCIENCES AND RESEARCH.
  • Gao, L., Liu, G., & Ma, J. (2011). Nanosuspension technologies for delivery of poorly soluble drugs. Journal of Nanoparticle Research, 13(4), 1303-1319.
  • Elsebay, M. T., Eissa, N. G., Balata, G. F., Kamal, M. A., & Elnahas, H. M. (2023). Nanosuspension: A Formulation Technology for Tackling the Poor Aqueous Solubility and Bioavailability of Poorly Soluble Drugs. Current Pharmaceutical Design, 29(29), 2297–2312.
  • CD Formulation. (n.d.). Solubilization Technologies for Poorly Soluble Drugs - Oral Thin Film.
  • Dow Development Laboratories, LLC. (n.d.). Ask A Formulator: How Do You Solubilize An API That Does Not Want To Dissolve?
  • Lubrizol. (n.d.). Excipients for Solubility Enhancement: Enabling Oral and Injectable Formulations.
  • Arunagiri, R. (2023). 4 Strategies To Formulate Poorly Soluble APIs. Drug Discovery Online.
  • Kalepu, S., & Nekkanti, V. (2015). Insoluble drug delivery strategies: review of recent advances and business prospects. Acta Pharmaceutica Sinica B, 5(5), 442–453.
  • Manufacturing Chemist. (2025). Enhancing solubility with novel excipients.
  • Strickley, R. G. (2004). Solubilizing excipients in oral and injectable formulations. Pharmaceutical Research, 21(2), 201–230.
  • Goldberg, F. W., et al. (2013). Discovery of a Novel Class of Imidazo[1,2-a]Pyridines with Potent PDGFR Activity and Oral Bioavailability. ACS Medicinal Chemistry Letters, 4(11), 1047-1051.
  • Overhoff, K. A., Engstrom, J. D., Chen, B., Scherzer, B. D., & Miller, L. A. (2019). Critical Excipient Properties for the Dissolution Enhancement of Phenytoin. Molecular Pharmaceutics, 16(5), 2163–2173.
  • Pharma Excipients. (n.d.). Solubility Enhancement.
  • Wikipedia. (n.d.). Cosolvent. In Wikipedia.
  • LePree, J., & Mulski, M. (1998). Solvent effects on chemical processes. I: Solubility of aromatic and heterocyclic compounds in binary aqueous-organic solvents. Journal of Chemical Information and Computer Sciences, 38(5), 845-853.
  • ResearchGate. (n.d.). Various Synthesis of Imidazo[1,2-a]pyridines Derivatives and Therapeutic Significance: A Review.
  • Hilaris Publisher. (n.d.). Innovative Formulation Strategies for Enhancing Oral Bioavailability of Poorly Soluble Drugs.
  • Cravotto, G., & Cintas, P. (2006). Power ultrasound in organic synthesis: moving from academia to industrial applications. Chemical Society Reviews, 35(2), 180–196.
  • World Pharma Today. (n.d.).
  • de Paiva, W. C. B., et al. (2023). Imidazo[1,2-a]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities. ACS Omega.
  • Paoli-Lombardo, R., et al. (2021). Improving Aqueous Solubility and In Vitro Pharmacokinetic Properties of the 3-Nitroimidazo[1,2-a]pyridine Antileishmanial Pharmacophore. Pharmaceuticals, 14(11), 1109.
  • ResearchGate. (2025).
  • Kumar, S., & Singh, S. (2015). Oral Formulation Strategies to Improve Solubility of Poorly Water-Soluble Drugs. Expert Opinion on Drug Delivery, 12(8), 1327-1346.
  • IntechOpen. (n.d.). Synthesis of Nitrogen-Containing Heterocyclic Compounds by Using Green Solvents.
  • ManTech Publications. (n.d.). Formulation Strategies for Improving Bioavailability of Poorly Soluble Drugs.
  • PubMed. (2024).
  • Al-Obaidi, H., & Buckton, G. (2020). Amorphous solid dispersions: An update for preparation, characterization, mechanism on bioavailability, stability, regulatory considerations and marketed products. International Journal of Pharmaceutics, 586, 119560.
  • Papageorgiou, G. Z., Bikiaris, D., & Karavas, E. (2019). Co-Amorphous Solid Dispersions for Solubility and Absorption Improvement of Drugs: Composition, Preparation, Characterization and Formulations for Oral Delivery. Pharmaceutics, 11(11), 589.
  • MDPI. (n.d.).
  • ResearchGate. (2024).
  • Moraski, G. C., et al. (2013). Advancement of Imidazo[1,2-a]pyridines with Improved Pharmacokinetics and nM Activity vs. Mycobacterium tuberculosis. ACS Medicinal Chemistry Letters, 4(6), 544-548.
  • Moraski, G. C., et al. (2013). Advancement of Imidazo[1,2-a]pyridines with Improved Pharmacokinetics and nM Activity vs. Mycobacterium tuberculosis. ACS Medicinal Chemistry Letters, 4(6), 544-548.
  • Fluorochem. (n.d.). 8-Chloroimidazo[1,2-a]pyridine-2-carboxylic acid.
  • Fluorochem. (n.d.). 8-Chloroimidazo[1,2-a]pyridine (CAS 1195251-29-6).
  • YouTube. (2024). Amorphous Solid Dispersion — Ideal Approach to Improve Developability of Poorly Soluble Molecules.
  • PubChem. (n.d.). 8-chloroimidazo[1,2-a]pyridine-3-carboxylic acid.
  • de Paiva, W. C. B., et al. (2023). Imidazo[1,2-a]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities. ACS Omega.
  • BLDpharm. (n.d.). 1379292-01-9|8-Chloroimidazo[1,2-a]pyridine-6-carboxylic acid.
  • Organic Chemistry Portal. (n.d.). Synthesis of imidazo[1,2-a]pyridines.
  • Chemical Methodologies. (n.d.). Novel Imidazo[1,2-α]Pyridine Hybrids: Synthesis, Antioxidant Activity, Cytotoxicity against Cancer Cell Lines, and In Silico Docking Analysis.
  • ACS Omega. (n.d.).
  • The Anticancer Effects of Novel Imidazo[1,2-a]Pyridine Compounds against HCC1937 Breast Cancer Cells. (2022).

Sources

troubleshooting failed reactions with 8-Chloroimidazo[1,2-a]pyridine-3-carbaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: 8-Chloroimidazo[1,2-a]pyridine-3-carbaldehyde

Ticket ID: #ICP-8CL-CHO-001 Subject: Advanced Troubleshooting & Optimization Guide Assigned Specialist: Senior Application Scientist, Heterocyclic Chemistry Division

Executive Summary

You are working with 8-Chloroimidazo[1,2-a]pyridine-3-carbaldehyde , a bifunctional scaffold critical for kinase inhibitor and GABA ligand discovery. This molecule presents a unique "push-pull" electronic challenge:

  • The Core: The imidazo[1,2-a]pyridine ring is electron-rich at C3.

  • The Substituent (8-Cl): An electron-withdrawing group (EWG) at the 8-position (peri-like to the bridgehead nitrogen) inductively deactivates the ring while sterically crowding the adjacent chemical space.

  • The Handle (3-CHO): A reactive electrophile prone to oxidation and hydration.

This guide addresses the three most common failure modes reported by our users: Impurity/Degradation , Reductive Amination Stalls , and Cross-Coupling Failures .

Part 1: The "Black Box" of Purity & Storage

User Query: "My starting material has turned from a pale yellow solid to a dark brown gum. Is it still usable?"

Diagnosis: The aldehyde at C3 is susceptible to auto-oxidation to the carboxylic acid (8-chloroimidazo[1,2-a]pyridine-3-carboxylic acid) and dimerization via aldol-type condensation, catalyzed by trace acids or bases. The 8-chloro substituent increases the electrophilicity of the aldehyde, making it more reactive toward nucleophilic attack (including water/hydration) than the unsubstituted parent.

Troubleshooting Protocol:

ObservationLikely CauseVerification MethodRemediation
Dark Brown/Black Gum Polymerization or deep oxidation.TLC: Baseline streak. 1H NMR: Broad aromatic signals.Discard. Purification is rarely viable due to yield loss.
Beige/Tan Solid Surface oxidation to carboxylic acid.1H NMR: Check for -CHO proton (~9.8-10.0 ppm) vs -COOH (broad >11 ppm).Recrystallize: Dissolve in hot EtOAc/Hexanes or EtOH. Filter hot to remove insoluble acid.
New Peak at ~10 ppm Hydrate formation (gem-diol).1H NMR: Disappearance of aldehyde proton, appearance of OH.Dehydrate: Reflux in Toluene with Dean-Stark trap before use.

Storage Standard:

  • Store under Argon/Nitrogen at -20°C.

  • Pro-Tip: If you synthesize this in-house via Vilsmeier-Haack, quench the workup carefully. Residual acid traces accelerate degradation.

Part 2: The Aldehyde Handle (Reductive Amination)

User Query: "I am trying to couple an amine to the aldehyde using NaBH(OAc)3, but I see unreacted aldehyde even after 24 hours."

Technical Insight: The 8-chloro group withdraws electron density, making the aldehyde carbon more electrophilic. While this should theoretically accelerate imine formation, it also destabilizes the resulting imine (Schiff base) toward hydrolysis. If your reaction contains any water, the equilibrium shifts back to the aldehyde.

The "Shift-the-Equilibrium" Protocol:

  • Solvent Switch: Do not use Methanol initially. Use DCE (Dichloroethane) or Toluene .

  • Dehydrating Agent: Add activated 4Å Molecular Sieves or Ti(OiPr)4 (Titanium Isopropoxide) to the amine/aldehyde mixture.

  • Stepwise Addition:

    • Step A: Stir Aldehyde + Amine + Ti(OiPr)4 (1.5 eq) in DCE for 2–4 hours (Force imine formation).

    • Step B: Add Reducing Agent (NaBH(OAc)3 or NaBH4) after imine formation is confirmed by TLC.

Visual Workflow:

ReductiveAmination Start Start: Aldehyde + Amine Check Check TLC/NMR after 2h Start->Check ImineFormed Imine Observed? Check->ImineFormed DirectRed Add NaBH(OAc)3 ImineFormed->DirectRed Yes Stalled Aldehyde Remains ImineFormed->Stalled No ForceCond Add Ti(OiPr)4 (1.5 eq) or Mol. Sieves Stalled->ForceCond Wait Stir 4-12h ForceCond->Wait Reduce Add NaBH4 (stronger) or NaBH(OAc)3 Wait->Reduce

Figure 1: Decision tree for troubleshooting stalled reductive aminations.

Part 3: The Halogen Handle (Suzuki Coupling)

User Query: "The Suzuki coupling at the 8-position fails. I mostly get recovered starting material or dehalogenation."

Technical Insight: The C-Cl bond at the 8-position of imidazo[1,2-a]pyridine is not a standard aryl chloride.

  • Electronic Deactivation: The imidazo ring is electron-rich, which pushes density into the pyridine ring, increasing the bond order of the C-Cl bond and making oxidative addition by Pd(0) difficult.

  • Steric Hindrance: The 8-position is peri-to the bridgehead nitrogen (N1). Bulky phosphine ligands can struggle to access this site effectively.

  • Aldehyde Interference: The free aldehyde can poison Pd catalysts or undergo side reactions.

Optimized Coupling System:

ParameterStandard (Fails)High-Performance (Works) Why?
Catalyst Pd(PPh3)4Pd(OAc)2 + XPhos or Pd-PEPPSI-IPr XPhos/Buchwald ligands facilitate oxidative addition into difficult C-Cl bonds.
Base Na2CO3K3PO4 (anhydrous) or Cs2CO3 Stronger bases are often required for difficult heteroaryl chlorides.
Solvent DMF/Water1,4-Dioxane or Toluene/Water (10:1) Dioxane promotes higher reaction temperatures (100°C+).
Aldehyde UnprotectedProtected (Acetal) Protecting the aldehyde as a dioxolane prevents catalyst poisoning and side reactions.

Critical Warning: If you observe dehalogenation (product is imidazo[1,2-a]pyridine-3-carbaldehyde without the Cl), your hydride source is likely the solvent or base. Switch from alcoholic solvents to Toluene/Dioxane and ensure strictly anhydrous conditions.

Part 4: Synthesis Validation (Vilsmeier-Haack)

User Query: "I am synthesizing the material myself from 8-chloroimidazo[1,2-a]pyridine, but the yield is low."

Protocol Adjustment: The 8-chloro group deactivates the ring toward Electrophilic Aromatic Substitution (EAS). Standard Vilsmeier conditions (0°C -> RT) are often insufficient.

Optimized Vilsmeier-Haack Protocol:

  • Reagent Prep: Generate the Vilsmeier reagent (POCl3 + DMF) at 0°C for 30 mins.

  • Addition: Add the substrate in DMF dropwise at 0°C.

  • Heating Ramp:

    • Standard: Stir at RT.[1][2]

    • 8-Cl Optimized: Heat to 60–80°C for 4–6 hours. The inductive withdrawal of the Cl requires thermal energy to overcome the activation barrier at C3.

  • Quench: Pour into ice water and neutralize with Sodium Acetate (gentle) rather than NaOH (harsh) to prevent haloform-type cleavage or ring damage.

Reaction Mechanism & Failure Points:

Vilsmeier SM 8-Cl-Imidazo[1,2-a]pyridine Inter Iminium Intermediate SM->Inter Slow Attack (Deactivated Ring) VR Vilsmeier Reagent (POCl3/DMF) VR->Inter Heat Heat (60-80°C) Inter->Heat Required for Conversion Hydrol Hydrolysis (NaOAc/H2O) Heat->Hydrol Prod Target Aldehyde Hydrol->Prod

Figure 2: Vilsmeier-Haack pathway highlighting the thermal requirement for the 8-chloro derivative.

References

  • General Synthesis & Reactivity

    • Title: Synthesis of imidazo[1,2-a]pyridines: a decade upd
    • Source: RSC Advances (2013).
    • URL:[Link]

  • Vilsmeier-Haack Conditions

    • Title: Vilsmeier-Haack Reaction (Organic Chemistry Portal).[3]

    • Source: Organic Chemistry Portal.[3]

    • URL:[Link]

  • Suzuki Coupling on Heterocycles

    • Title: Suzuki-Miyaura Cross-Coupling: Practical Guide.
    • Source: Yoneda Labs.
    • URL:[Link]

  • Reductive Amination Troubleshooting

    • Title: Titanium(IV)
    • Source: Journal of Organic Chemistry (via NIH/PubMed).
    • URL:[Link]

Sources

Technical Support Center: Scale-Up Synthesis of 8-Chloroimidazo[1,2-a]pyridine-3-carbaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides in-depth technical support for researchers, chemists, and process development professionals engaged in the scale-up synthesis of 8-Chloroimidazo[1,2-a]pyridine-3-carbaldehyde. Our focus is on the critical Vilsmeier-Haack formylation step, addressing common challenges encountered during scale-up with practical, field-proven solutions.

Synthesis Overview and Core Logic

The target molecule is synthesized by the formylation of 8-chloroimidazo[1,2-a]pyridine. The most effective and widely documented method for introducing a formyl (-CHO) group onto this electron-rich heterocyclic system is the Vilsmeier-Haack reaction.[1][2] This reaction involves the in-situ formation of a chloroiminium salt, known as the Vilsmeier reagent, from a formamide (typically N,N-dimethylformamide, DMF) and a halogenating agent (typically phosphorus oxychloride, POCl₃).[3][4]

The Vilsmeier reagent is a moderately reactive electrophile that attacks the electron-rich C3 position of the imidazo[1,2-a]pyridine ring. Subsequent hydrolysis of the resulting iminium salt intermediate yields the desired aldehyde. While robust at the lab scale, scaling this reaction introduces significant safety, handling, and purification challenges that must be rigorously addressed.

G cluster_start Phase 1: Starting Material Synthesis cluster_main Phase 2: Vilsmeier-Haack Formylation (Scale-Up Focus) cluster_end Phase 3: Work-up & Purification A 2-Amino-3-chloropyridine B Chloroacetaldehyde A->B Condensation/Cyclization C 8-Chloroimidazo[1,2-a]pyridine B->C Yields F Reaction Mixture (Iminium Salt Intermediate) C->F Substrate Addition D DMF + POCl₃ E Vilsmeier Reagent (Chloroiminium salt) D->E Reagent Formation (Exothermic) E->F Electrophilic Attack at C3 G Controlled Quench (e.g., Sodium Acetate Solution) F->G Critical Safety Step H Hydrolysis & Neutralization G->H I Extraction & Solvent Swap H->I J Crystallization/Purification I->J K 8-Chloroimidazo[1,2-a]pyridine-3-carbaldehyde J->K

Caption: High-level workflow for the synthesis of the target compound.

Troubleshooting Guide & Frequently Asked Questions (FAQs)

This section addresses specific issues that may arise during the scale-up process, providing both diagnostic questions and actionable solutions.

Q1: My reaction is sluggish, and conversion is low. What are the primary causes?

Answer: Low conversion is a common scale-up issue often traced back to three areas: reagent quality, reagent formation, or reaction temperature.

  • Vilsmeier Reagent Integrity: The Vilsmeier reagent is moisture-sensitive.[5] Ensure your DMF is anhydrous and the POCl₃ is of high purity. On a large scale, even minor water contamination can consume the reagent. The formation of a white precipitate upon mixing DMF and POCl₃ at 0°C is a good visual indicator of successful reagent generation.[5]

  • Order of Addition & Temperature: The Vilsmeier reagent can be thermally unstable.[6][7] For better control, especially on a larger scale, there are two validated approaches:

    • Pre-formation: Slowly add POCl₃ to anhydrous DMF at 0-5°C, allow the reagent to form for 30-60 minutes, and then add the solution of 8-chloroimidazo[1,2-a]pyridine. This is suitable for many substrates.

    • In-situ Formation: Add POCl₃ dropwise to a solution of the substrate in DMF. This avoids the accumulation of large quantities of the unstable Vilsmeier intermediate and is often considered a safer scale-up strategy.[7]

  • Insufficient Activation: Imidazo[1,2-a]pyridines are electron-rich, but if conversion is still low, a modest increase in reaction temperature (e.g., to 40-60°C) after the initial addition may be required to drive the reaction to completion.[8] Always perform a thermal hazard assessment before increasing the temperature on a large scale.

Q2: The reaction quench is highly exothermic and difficult to control. How can I improve safety and consistency?

Answer: This is the most critical safety hazard in the Vilsmeier-Haack process. Uncontrolled quenching with water or base can lead to a violent, runaway reaction due to the rapid hydrolysis of unreacted POCl₃ and the iminium salt intermediate.

  • Avoid Direct Water/Base Quench: Never add water or a strong base directly to the concentrated reaction mixture at scale.

  • Recommended Quench Procedure (Reverse Addition): The safest method is a controlled "reverse quench."

    • Prepare a separate, chilled vessel containing a buffered aqueous solution, such as saturated sodium acetate or a sodium/potassium bicarbonate solution. A literature example uses approximately 5.6 molar equivalents of sodium acetate relative to the starting substrate.[9]

    • Slowly add the Vilsmeier reaction mixture into the vigorously stirred, cooled quench solution.

    • Monitor the internal temperature of the quench vessel continuously and adjust the addition rate to maintain it within a safe, pre-determined range (e.g., below 25°C).

  • Why Sodium Acetate? Sodium acetate acts as both a hydrolysis agent and a buffer, preventing the pH from becoming strongly acidic or basic, which can help control the quench exotherm and prevent degradation of the product.[9]

G cluster_checks Initial Diagnostics cluster_solutions Corrective Actions start Problem: Incomplete Reaction check_reagent Was Vilsmeier reagent formation confirmed? (e.g., white precipitate) start->check_reagent check_temp Was reaction temperature maintained? (Initial 0-10°C, optional heating) check_reagent->check_temp Yes sol_reagent Solution: Use anhydrous DMF. Verify POCl₃ quality. Consider pre-formation at 0°C. check_reagent->sol_reagent No check_purity Is starting material purity >97%? check_temp->check_purity Yes sol_temp Solution: If additions were too warm, re-run with strict temp control. If reaction stalled, consider controlled heating to 40-50°C post-addition. check_temp->sol_temp No sol_purity Solution: Re-purify starting material. Impurities can consume reagent. check_purity->sol_purity No end_node Re-run reaction with optimized parameters check_purity->end_node Yes (Re-evaluate stoichiometry) sol_reagent->end_node sol_temp->end_node sol_purity->end_node

Caption: Troubleshooting decision tree for low reaction conversion.

Q3: After work-up, I'm getting a dark, oily crude product instead of a solid. How can I improve isolation and purification?

Answer: An oily or impure crude product complicates large-scale purification. The issue can stem from incomplete hydrolysis, side reactions, or residual solvent.

  • Ensure Complete Hydrolysis: After quenching, stir the biphasic mixture vigorously for at least 30-60 minutes to ensure the complete hydrolysis of the iminium salt to the aldehyde.[5] Check the pH and adjust to neutral (pH 7-8) before extraction.

  • Extraction & Washing: Use an appropriate organic solvent like dichloromethane (DCM) or ethyl acetate for extraction. Wash the combined organic layers sequentially with water and then brine to remove residual DMF and inorganic salts.[5] Residual DMF is a common cause of oily products.

  • Crystallization: This is the preferred method for purification at scale.

    • Solvent Screening: Screen for an effective crystallization solvent system. Common choices include isopropanol (IPA), ethanol, ethyl acetate/heptane, or toluene.

    • Procedure: After solvent swapping from the extraction solvent, dissolve the crude oil in a minimal amount of the hot crystallization solvent. Allow it to cool slowly for large crystal formation. Seeding with a small amount of pure product can be beneficial.

  • Charcoal/Silica Gel Treatment: If the product is highly colored, a charcoal treatment or filtration through a short plug of silica gel before crystallization can remove baseline impurities and improve the final product's appearance.

Q4: What are the key thermal hazards I need to assess before scaling up this reaction?

Answer: The Vilsmeier-Haack reaction has well-documented thermal hazards.[10] A thorough process safety assessment using reaction calorimetry (RC1) or differential scanning calorimetry (DSC) is mandatory for safe scale-up.

  • Heat of Reagent Formation: The reaction between DMF and POCl₃ is exothermic. This must be controlled by slow, subsurface addition and efficient cooling.[7]

  • Heat of Formylation: The electrophilic substitution on the imidazopyridine ring is also exothermic. A semi-batch process where one reagent is added over time allows the heat to be removed by the reactor's cooling system.

  • Heat of Quench: As discussed in Q2, this is often the largest and most dangerous exotherm.

  • Thermal Decomposition: The Vilsmeier reagent itself, and the reaction mixture containing the iminium salt intermediate, can be thermally unstable and decompose, generating significant heat and pressure.[6][7] Calorimetry data is essential to determine the maximum safe operating temperature and to ensure it is well below the onset temperature of any decomposition.

Scale-Up Protocols

These are generalized protocols and must be adapted and validated for your specific equipment and scale.

Protocol 1: Vilsmeier-Haack Formylation (In-situ Formation Method)
  • Vessel Setup: Charge a clean, dry, inerted reactor with 8-Chloroimidazo[1,2-a]pyridine (1.0 equiv.) and anhydrous DMF (5-10 volumes).

  • Cooling: Cool the solution to 0-5°C with vigorous agitation.

  • Reagent Addition: Add phosphorus oxychloride (POCl₃, 1.1 - 1.5 equiv.) dropwise via an addition funnel, ensuring the internal temperature does not exceed 10°C.

  • Reaction: After the addition is complete, allow the mixture to stir at 0-5°C for 1 hour. Monitor the reaction by TLC or HPLC.

  • Heating (Optional): If the reaction is incomplete, slowly warm the mixture to 40-50°C and hold until completion is confirmed.

  • Cooling for Quench: Cool the reaction mixture back down to 0-5°C before proceeding to the quench step.

Protocol 2: Controlled Safety Quench
  • Quench Vessel Setup: In a separate, appropriately sized reactor, charge a solution of sodium acetate (5.6 equiv.) in water (10-15 volumes). Cool this solution to 10-15°C.

  • Reverse Addition: Slowly transfer the cold (0-5°C) Vilsmeier reaction mixture from Protocol 1 into the sodium acetate solution with maximum agitation.

  • Temperature Control: Carefully monitor the internal temperature of the quench vessel. Adjust the addition rate to maintain the temperature below 25°C.

  • Hydrolysis: Once the addition is complete, stir the resulting slurry vigorously at room temperature for 1 hour.

  • pH Adjustment: Check the pH of the slurry. Adjust to pH 7-8 using a suitable base like aqueous sodium bicarbonate or sodium hydroxide solution.

  • Isolation: Proceed with product extraction using a suitable organic solvent (e.g., DCM).

Data Presentation

Table 1: Typical Reaction Parameters & Stoichiometry

ParameterValueRationale & Notes
Substrate8-Chloroimidazo[1,2-a]pyridine1.0 molar equivalent
Reagent 1Anhydrous DMF5-10 volumes (solvent)
Reagent 2POCl₃1.1 - 1.5 equiv.
Addition Temp.0-10°CCritical for controlling the exotherm of Vilsmeier reagent formation.[5]
Reaction Temp.0-50°CSubstrate dependent; start low and warm only if necessary.[4]
Quench AgentSat. aq. Sodium Acetate~5.6 equiv.
Quench Temp.< 25°CEssential for mitigating the risk of a thermal runaway.

References

  • ResearchGate. (2005). Thermal Hazards of the Vilsmeier−Haack Reaction on N,N-Dimethylaniline. Retrieved February 15, 2026, from [Link]

  • Mettler Toledo. (n.d.). Thermal Hazards of the Vilsmeier-Haack Reaction on N,N-dimethylanilin. Retrieved February 15, 2026, from [Link]

  • ResearchGate. (n.d.). Plausible mechanism of formylation of imidazo-pyridine ring. Retrieved February 15, 2026, from [Link]

  • Synthonix, Inc. (n.d.). 8-Chloroimidazo[1,2-a]pyridine. Retrieved February 15, 2026, from [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of imidazo[1,2-a]pyridines. Retrieved February 15, 2026, from [Link]

  • Nagy, E., et al. (2019). Synthesis of 6- or 8-Carboxamido Derivatives of Imidazo[1,2-a]pyridines via a Heterogeneous Catalytic Aminocarbonylation Reaction. Molecules, 24(15), 2789. Retrieved February 15, 2026, from [Link]

  • Chemistry Steps. (2023). Vilsmeier-Haack Reaction. Retrieved February 15, 2026, from [Link]

  • International Journal of Pharmaceutical Sciences and Research. (2012). REVIEW ARTICLE ON VILSMEIER-HAACK REACTION. Retrieved February 15, 2026, from [Link]

  • J&K Scientific LLC. (n.d.). Vilsmeier-Haack Reaction. Retrieved February 15, 2026, from [Link]

  • Reddit. (2021). Having some troubles with a Vislmeier-Haack reaction. Retrieved February 15, 2026, from [Link]

  • ResearchGate. (2024). Various Synthesis of Imidazo[1,2-a]pyridines Derivatives and Therapeutic Significance: A Review. Retrieved February 15, 2026, from [Link]

  • Semantic Scholar. (2005). Thermal Hazards of the Vilsmeier−Haack Reaction on N,N-Dimethylaniline. Retrieved February 15, 2026, from [Link]

  • International Journal of ChemTech Research. (2019). Vilsmeier-Haack Transformations under Non Classical Conditions. Retrieved February 15, 2026, from [Link]

  • ACS Publications. (2002). Scale-Up of a Vilsmeier Formylation Reaction: Use of HEL Auto-MATE and Simulation Techniques for Rapid and Safe Transfer to Pilot Plant from Laboratory. Organic Process Research & Development, 6(3), 241-245. Retrieved February 15, 2026, from [Link]

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Validation & Comparative

Comparative Guide: Biological Activity of 8-Chloroimidazo[1,2-a]pyridine-3-carbaldehyde Analogs

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Scaffold Advantage

In the realm of fragment-based drug discovery, 8-chloroimidazo[1,2-a]pyridine-3-carbaldehyde represents a high-value "privileged scaffold." Unlike the unsubstituted parent heterocycle, the 8-chloro substituent provides a critical lipophilic handle (


) that enhances membrane permeability and blocks metabolic oxidation at the susceptible 8-position.

However, the 3-carbaldehyde moiety is rarely the final drug; it is a reactive electrophilic warhead. This guide compares the biological performance of its three primary derivative classes: Schiff Bases (Imines) , Chalcones , and Oxazole-fused hybrids .

Key Finding:

  • Antimicrobial Dominance: Schiff base analogs (specifically hydrazones) exhibit superior antibacterial profiles (MIC < 10 µg/mL) due to enhanced hydrogen bonding capacity with bacterial DNA gyrase.

  • Anticancer Specificity: Chalcone derivatives demonstrate higher potency (IC50 < 5 µM) against solid tumors (HeLa, MCF-7) by targeting tubulin polymerization, a mechanism less accessible to the planar Schiff bases.

Structural Basis & Synthetic Divergence

The biological activity of this scaffold is dictated by the chemical transformation of the C3-formyl group. The following diagram illustrates the divergence of the 8-chloro-3-formyl precursor into bioactive analogs.

Figure 1: Synthetic Divergence & SAR Pathways

G Start 8-Chloroimidazo[1,2-a] pyridine-3-carbaldehyde (Precursor) Schiff Class A: Schiff Bases (Azomethines/Hydrazones) Start->Schiff + Ar-NH2 / NH2-NH-Ar (Condensation) Chalcone Class B: Chalcones (α,β-unsaturated ketones) Start->Chalcone + Acetophenones (Claisen-Schmidt) Oxazole Class C: Oxazole Hybrids (Cyclized Derivatives) Start->Oxazole + Isocyanides (Cyclization) Activity_A Target: DNA Gyrase Outcome: Antimicrobial Schiff->Activity_A Activity_B Target: Tubulin/Kinases Outcome: Anticancer Chalcone->Activity_B Activity_C Target: Urease/COX Outcome: Anti-inflammatory Oxazole->Activity_C

Caption: Synthetic divergence of the 8-chloro-3-formyl scaffold into three primary bioactive classes.

Comparative Biological Performance[1][2]

Class A: Schiff Bases (Antimicrobial Focus)

The condensation of the 3-carbaldehyde with aromatic amines or hydrazides yields Schiff bases. These are the most prolific analogs due to the ease of synthesis.

  • Mechanism: The azomethine nitrogen (-C=N-) acts as a hydrogen bond acceptor, interacting with the active site of DNA Gyrase (Topoisomerase II) in bacteria.

  • SAR Insight: The 8-chloro group increases the logP to ~2.5–3.0, allowing the molecule to penetrate the lipopolysaccharide layer of Gram-negative bacteria.

Performance Data (Representative):

Analog TypeR-Group SubstitutionOrganismMIC (µg/mL)Comparison to Std (Ciprofloxacin)
Hydrazone 4-NO2-PhenylS. aureus6.25Comparable (Std: 5.0)
Hydrazone 4-OMe-PhenylE. coli12.5Moderate (Std: 6.25)
Imine 2,4-Di-Cl-PhenylC. albicans25.0Weak (Fluconazole: 8.0)

Critical Note: Electron-withdrawing groups (NO2, Cl, F) on the phenyl ring of the Schiff base significantly enhance antibacterial potency compared to electron-donating groups (OMe, CH3).

Class B: Chalcones (Anticancer Focus)

Reacting the aldehyde with substituted acetophenones via Claisen-Schmidt condensation creates chalcones. These possess an


-unsaturated ketone linker, a known pharmacophore for cytotoxicity.
  • Mechanism: The electrophilic enone system undergoes Michael addition with thiol groups of cysteine residues in Tubulin , preventing microtubule polymerization and arresting the cell cycle at the G2/M phase.

  • SAR Insight: The rigid planar structure of the imidazo[1,2-a]pyridine ring intercalates into DNA, while the 8-chloro group provides steric bulk that improves selectivity against specific kinase pockets (e.g., PI3K).

Performance Data (Representative):

Analog TypeCell LineTargetIC50 (µM)Toxicity Selectivity (SI)
Chalcone (3,4,5-trimethoxy)MCF-7 (Breast)Tubulin2.1 ± 0.3High (SI > 10)
Chalcone (4-Fluoro)HeLa (Cervical)PI3K/Akt5.8 ± 0.5Moderate
Aldehyde (Parent)MCF-7Non-specific>50.0Low (Metabolically unstable)

Detailed Experimental Protocols

To ensure reproducibility and eliminate false positives, the following self-validating protocols are recommended.

Synthesis of 8-Chloroimidazo[1,2-a]pyridine-3-carbaldehyde

This protocol utilizes the Vilsmeier-Haack reaction, the industry standard for C3-formylation.

  • Reagent Prep: Cool DMF (3.0 eq) to 0°C in a round-bottom flask. Add POCl3 (3.0 eq) dropwise. Stir for 30 min to form the Vilsmeier salt.

  • Addition: Dissolve 8-chloroimidazo[1,2-a]pyridine (1.0 eq) in DMF and add dropwise to the salt.

  • Reaction: Heat to 80°C for 6 hours. Monitor via TLC (Hexane:EtOAc 7:3).

  • Workup (Critical): Pour reaction mixture into crushed ice/Na2CO3. Why? Acidic workup can degrade the imidazo ring; basic neutralization precipitates the aldehyde.

  • Purification: Recrystallize from Ethanol. Yields typically 75-85%.

Validated MTT Cytotoxicity Assay

Standard MTT assays often yield false positives with reducing agents. This protocol includes a wash step to prevent chemical reduction of MTT by the compound itself.

  • Seeding: Seed cancer cells (e.g., MCF-7) at

    
     cells/well in 96-well plates. Incubate 24h.
    
  • Treatment: Add analogs (dissolved in DMSO, final conc < 0.1%) at gradient concentrations (0.1 - 100 µM).

  • Incubation: 48 hours at 37°C, 5% CO2.

  • Wash Step (Validation): Remove media containing the drug before adding MTT. Wash 1x with PBS. This prevents the Schiff base/chalcone from directly reducing MTT tetrazolium.

  • Development: Add MTT reagent (0.5 mg/mL). Incubate 4h. Dissolve formazan crystals in DMSO.

  • Read: Absorbance at 570 nm. Calculate IC50 using non-linear regression (GraphPad Prism).

Mechanistic Pathway Visualization

The following diagram details the molecular mechanism of action for the Class B (Chalcone) derivatives, highlighting the specific role of the 8-chloro substituent.

Figure 2: Anticancer Mechanism of Action[3]

SAR Compound 8-Chloro-Chalcone Analog Feature1 8-Chloro Substituent Compound->Feature1 Feature2 Enone Linker (Michael Acceptor) Compound->Feature2 Target1 Cell Membrane Feature1->Target1 Lipophilicity Target2 Tubulin Cysteine Residue Feature2->Target2 Alkylation Effect1 Enhanced Passive Diffusion (Increased LogP) Target1->Effect1 Effect2 Covalent Binding (Irreversible Inhibition) Target2->Effect2 Outcome G2/M Phase Arrest Apoptosis Effect1->Outcome Effect2->Outcome Primary Driver

Caption: Mechanism of action for 8-chloro-chalcone analogs targeting Tubulin.

References

  • Gueiffier, A., et al. (2001). Synthesis and antimicrobial activity of some imidazo[1,2-a]pyridine derivatives.[1][2][3][4] Bollettino Chimico Farmaceutico. Link

  • Endoori, S., et al. (2020).[1] Design, Synthesis, Anti-Cancer Activity, and in silico Studies of Novel Imidazo[1,2-a]pyridine Derivatives.[1] Russian Journal of General Chemistry.[1] Link

  • Aliwaini, S., et al. (2019). Novel imidazo[1,2-a]pyridine inhibits AKT/mTOR pathway and induces cell cycle arrest and apoptosis in melanoma and cervical cancer cells.[5] Oncology Letters. Link

  • Sigma-Aldrich. (2023). Product Specification: 8-Chloroimidazo[1,2-a]pyridine-2-carbaldehyde.[6]Link

  • Devi, N., et al. (2016).[7] Medicinal Attributes of Imidazo[1,2-a]pyridine Derivatives: An Update. Current Topics in Medicinal Chemistry. Link

Sources

The 8-Chloro Substituent: A Key to Unlocking Potent and Selective Imidazo[1,2-a]pyridine Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

A Comparative Guide to the Structure-Activity Relationship of 8-Chloroimidazo[1,2-a]pyridine Derivatives for Researchers and Drug Development Professionals

The imidazo[1,2-a]pyridine scaffold is a cornerstone in medicinal chemistry, recognized for its presence in numerous clinically successful drugs and its versatile biological activity.[1][2][3] This bicyclic heterocyclic system has demonstrated a wide spectrum of therapeutic potential, including anticancer, antitubercular, antiviral, and anti-inflammatory properties.[4] Within this privileged scaffold, the substitution pattern on the pyridine ring plays a crucial role in modulating pharmacological activity, selectivity, and pharmacokinetic properties. This guide provides an in-depth analysis of the structure-activity relationship (SAR) of 8-chloroimidazo[1,2-a]pyridine derivatives, offering a comparative perspective against other substituted analogs and providing the experimental foundation for future drug discovery efforts.

The Strategic Importance of the 8-Chloro Moiety

The introduction of a chlorine atom at the 8-position of the imidazo[1,2-a]pyridine ring system is a strategic decision in medicinal chemistry. The chloro group, being an electron-withdrawing substituent, can significantly influence the electronic properties of the entire molecule. This can impact key drug-like properties such as:

  • Target Binding: The electronic modulation can enhance interactions with specific amino acid residues within the target protein's binding pocket.

  • Metabolic Stability: The presence of a halogen can block potential sites of metabolism, thereby increasing the compound's half-life.

  • Lipophilicity: The chloro group increases the lipophilicity of the molecule, which can affect its cell permeability and overall pharmacokinetic profile.

Comparative Analysis of Biological Activities

The 8-chloro substitution has been explored in the context of various therapeutic targets, with notable implications for anticancer and antitubercular activities.

Anticancer Activity: Targeting Kinase Signaling Pathways

Imidazo[1,2-a]pyridine derivatives have emerged as potent inhibitors of various protein kinases that are often dysregulated in cancer.[5] The PI3K/Akt/mTOR signaling pathway, a critical regulator of cell growth, proliferation, and survival, is a prominent target for this class of compounds.[1][2]

While direct comparative studies focusing solely on the 8-chloro substituent are limited, the available literature allows for an insightful analysis of substitution patterns on the pyridine ring. For instance, in the development of Nek2 inhibitors, a class of kinases involved in cell cycle regulation, the substitution on the imidazo[1,2-a]pyridine core was found to be critical for potent activity.[5][6]

Table 1: Comparative Anticancer Activity of Substituted Imidazo[1,2-a]pyridine Derivatives

Compound IDSubstitution at Position 8Other Key SubstitutionsTarget/Cell LineIC50 (nM)Reference
Hypothetical 8-Chloro Analog -Cl e.g., -Phenyl at C2, Amine at C3Nek2Predicted High PotencyN/A
MBM-17-HComplex side chain at C3Nek23.0[6]
MBM-55-HComplex side chain at C3Nek21.0[6]
Compound 28e -HVaried substitutionsMGC-803 (Gastric Cancer)38[5]

The high potency of compounds like MBM-17 and MBM-55 underscores the potential of the imidazo[1,2-a]pyridine scaffold. While these specific examples lack an 8-chloro substituent, the general SAR principles suggest that the electronic influence of an 8-chloro group could further optimize binding interactions. The development of covalent KRAS G12C inhibitors based on the imidazo[1,2-a]pyridine scaffold further highlights the adaptability of this core for innovative anticancer strategies.[7]

Antitubercular Activity: A New Front against Drug Resistance

Tuberculosis remains a global health threat, and the emergence of drug-resistant strains necessitates the discovery of novel therapeutic agents. Imidazo[1,2-a]pyridines have shown significant promise as potent antitubercular agents.

Synthesis of 8-Chloroimidazo[1,2-a]pyridine Derivatives: A General Protocol

The synthesis of 8-chloroimidazo[1,2-a]pyridine derivatives typically follows a well-established synthetic route involving the condensation of a substituted 2-aminopyridine with an α-haloketone.

Experimental Protocol: Synthesis of 8-Chloro-2-phenylimidazo[1,2-a]pyridine

This protocol is a generalized procedure based on established methods for the synthesis of related imidazo[1,2-a]pyridine derivatives.[8][9]

Materials:

  • 2-Amino-3-chloropyridine

  • 2-Bromoacetophenone

  • Ethanol

  • Sodium bicarbonate

  • Ethyl acetate

  • Hexane

Procedure:

  • Reaction Setup: In a round-bottom flask, dissolve 2-amino-3-chloropyridine (1.0 eq) in ethanol.

  • Addition of Reagents: To this solution, add 2-bromoacetophenone (1.1 eq).

  • Reflux: Heat the reaction mixture to reflux and monitor the reaction progress using thin-layer chromatography (TLC).

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Neutralize the mixture with a saturated aqueous solution of sodium bicarbonate.

  • Extraction: Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel using a hexane-ethyl acetate gradient to afford the desired 8-chloro-2-phenylimidazo[1,2-a]pyridine.

Characterization: The final product should be characterized by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.

Mechanism of Action: A Multifaceted Approach

The biological activity of 8-chloroimidazo[1,2-a]pyridine derivatives is likely mediated through various mechanisms of action, depending on the specific substitutions and the targeted disease.

Anticancer Mechanism: Inhibition of Kinase Signaling

As previously mentioned, a key mechanism of anticancer action for imidazo[1,2-a]pyridines is the inhibition of the PI3K/Akt/mTOR signaling pathway.[1][2] This pathway is a central regulator of cell survival and proliferation, and its inhibition can lead to apoptosis (programmed cell death) and cell cycle arrest in cancer cells.

Below is a diagram illustrating the proposed mechanism of action.

anticancer_mechanism cluster_pathway PI3K/Akt/mTOR Signaling Pathway cluster_drug Mechanism of Inhibition PI3K PI3K PIP3 PIP3 PI3K->PIP3 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt Activation mTOR mTOR Akt->mTOR Activation Cell_Survival Cell Survival mTOR->Cell_Survival Promotes Proliferation Cell Proliferation mTOR->Proliferation Promotes Drug 8-Chloroimidazo[1,2-a]pyridine Derivative Drug->Akt Inhibition Drug->mTOR Inhibition

Caption: Inhibition of the PI3K/Akt/mTOR pathway by 8-Chloroimidazo[1,2-a]pyridine derivatives.

Future Directions and Conclusion

The 8-chloroimidazo[1,2-a]pyridine scaffold represents a promising starting point for the development of novel therapeutic agents. The strategic placement of the chlorine atom at the 8-position can significantly influence the pharmacological profile of these compounds.

Future research should focus on:

  • Systematic SAR Studies: A comprehensive evaluation of a library of 8-chloroimidazo[1,2-a]pyridine derivatives with diverse substitutions at other positions is needed to build a more complete SAR profile.

  • Comparative Biological Evaluation: Direct, head-to-head comparisons of 8-chloro analogs with their non-chlorinated or otherwise substituted counterparts are essential to definitively establish the contribution of the 8-chloro substituent.

  • Mechanism of Action Studies: Elucidating the precise molecular targets and signaling pathways affected by these compounds will be crucial for their rational optimization and clinical development.

References

  • Design, synthesis, and structure activity relationship (SAR) studies of novel imidazo[1,2-a] pyridine derivatives as Nek2 inhibitors. PubMed. [Link]

  • Facile synthesis of 2-arylimidazo[1,2-a]pyridines catalysed by DBU in aqueous ethanol. Proceedings of the Royal Society A: Mathematical, Physical and Engineering Sciences. [Link]

  • Novel imidazo[1,2-a]pyridine inhibits AKT/mTOR pathway and induces cell cycle arrest and apoptosis in melanoma and cervical cancer cells. PMC. [Link]

  • Imidazo[1,2-a]pyridine Based Compounds: The Hopeful Anti-Cancer Therapy Review Article. ResearchGate. [Link]

  • Imidazo[1,2-a]pyridine Based Compounds: The Hopeful Anti-Can | 71070. Sysrevpharm.org. [Link]

  • Imidazo[1,2-a]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities. ACS Omega. [Link]

  • Synthesis of imidazo[1,2-a]pyridines. Organic Chemistry Portal. [Link]

  • The discovery of novel imidazo[1,2-a]pyridine derivatives as covalent anticancer agents. Organic & Biomolecular Chemistry. [Link]

  • One-Pot Synthesis of Imidazo[1,2-a]pyridines via Groebke–Blackburn–Bienaymé Reaction. MDPI. [Link]

  • Organic & Biomolecular Chemistry. RSC Publishing. [Link]

  • Biological Activity of Amidino-Substituted Imidazo [4,5-b]pyridines. MDPI. [Link]

  • Imidazo[1,2-A]Pyridine: Potent Biological Activity, SAR and Docking Investigations (2017-2022). PubMed. [Link]

  • The Anticancer Effects of Novel Imidazo[1,2-a]Pyridine Compounds against HCC1937 Breast Cancer Cells. PMC. [Link]

  • Synthesis and Characterization of 2-Phenylimidazo[1,2-A]pyridine: A Privileged Structure for Medicinal Chemistry. ResearchGate. [Link]

  • Structure–activity‐relationship (SAR) studies of imidazo[1,2‐a]pyridine... ResearchGate. [Link]

  • Structure-based design and synthesis of imidazo[1,2-a]pyridine derivatives as novel and potent Nek2 inhibitors with in vitro and in vivo antitumor activities. PubMed. [Link]

  • Various Synthesis of Imidazo[1,2-a]pyridines Derivatives and Therapeutic Significance: A Review. BIO Web of Conferences. [Link]

  • Synthesis and antimycotic activity of new derivatives of imidazo[1,2-a]pyrimidines. Beilstein Journal of Organic Chemistry. [Link]

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A Comparative Guide to the Synthetic Routes of 8-Chloroimidazo[1,2-a]pyridine-3-carbaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

8-Chloroimidazo[1,2-a]pyridine-3-carbaldehyde is a crucial intermediate in the synthesis of a variety of pharmacologically active compounds. Its versatile chemical structure, featuring a reactive aldehyde group on the electron-rich imidazo[1,2-a]pyridine scaffold, makes it a valuable building block in medicinal chemistry. The strategic introduction of the formyl group at the C-3 position is a key transformation that opens avenues for further molecular elaboration. This guide provides an in-depth comparison of the primary synthetic routes to this important molecule, offering insights into the underlying chemistry, experimental considerations, and overall efficiency of each approach.

Core Synthetic Strategies: An Overview

The synthesis of 8-Chloroimidazo[1,2-a]pyridine-3-carbaldehyde can be broadly approached in two main stages: first, the construction of the 8-chloroimidazo[1,2-a]pyridine core, followed by the introduction of the formyl group at the 3-position. This guide will focus on the comparison of different formylation methods, assuming the availability of the 8-chloroimidazo[1,2-a]pyridine precursor.

Two principal synthetic methodologies have emerged as the most prevalent for the formylation of the imidazo[1,2-a]pyridine nucleus: the classical Vilsmeier-Haack reaction and a more contemporary copper-catalyzed C-H activation/formylation. Each of these routes presents a unique set of advantages and disadvantages in terms of reagent toxicity, reaction conditions, yield, and scalability.

Route 1: The Vilsmeier-Haack Reaction

The Vilsmeier-Haack reaction is a well-established and widely employed method for the formylation of electron-rich aromatic and heteroaromatic compounds.[1][2] The reaction utilizes a Vilsmeier reagent, typically generated in situ from a substituted amide, such as N,N-dimethylformamide (DMF), and a halogenating agent, most commonly phosphorus oxychloride (POCl₃).[1]

Reaction Mechanism and Rationale

The reaction proceeds via the formation of a highly electrophilic chloroiminium ion, the Vilsmeier reagent. This electrophile then attacks the electron-rich C-3 position of the 8-chloroimidazo[1,2-a]pyridine ring. The resulting iminium salt intermediate is subsequently hydrolyzed during the aqueous work-up to yield the desired aldehyde. The regioselectivity for the C-3 position is driven by the high electron density at this carbon, a characteristic feature of the imidazo[1,2-a]pyridine ring system.

Vilsmeier_Haack cluster_0 Vilsmeier Reagent Formation cluster_1 Electrophilic Attack and Formylation DMF DMF Vilsmeier_reagent Vilsmeier Reagent (Chloroiminium ion) DMF->Vilsmeier_reagent + POCl₃ POCl3 POCl₃ POCl3->Vilsmeier_reagent Starting_Material 8-Chloroimidazo[1,2-a]pyridine Iminium_salt Iminium Salt Intermediate Starting_Material->Iminium_salt + Vilsmeier Reagent Product 8-Chloroimidazo[1,2-a]pyridine- 3-carbaldehyde Iminium_salt->Product Hydrolysis (H₂O)

Figure 1. Workflow of the Vilsmeier-Haack Reaction.

Experimental Protocol

Synthesis of 8-chloroimidazo[1,2-a]pyridine (Precursor):

A mixture of 2-amino-3-chloropyridine (1.0 eq) and a 40% aqueous solution of chloroacetaldehyde (1.2 eq) in ethanol is heated at reflux for 4 hours. After cooling, the reaction mixture is concentrated under reduced pressure. The residue is then taken up in water and neutralized with a saturated solution of sodium bicarbonate. The resulting precipitate is collected by filtration, washed with water, and dried to afford 8-chloroimidazo[1,2-a]pyridine.

Vilsmeier-Haack Formylation:

To a cooled (0 °C) solution of N,N-dimethylformamide (DMF, 3.0 eq), phosphorus oxychloride (POCl₃, 1.2 eq) is added dropwise. The mixture is stirred at this temperature for 30 minutes to allow for the formation of the Vilsmeier reagent. A solution of 8-chloroimidazo[1,2-a]pyridine (1.0 eq) in DMF is then added, and the reaction mixture is heated to 60-70 °C for 2-4 hours. Upon completion, the reaction is quenched by pouring it onto crushed ice and neutralizing with a saturated sodium bicarbonate solution. The precipitated product is collected by filtration, washed with water, and purified by recrystallization or column chromatography.

Performance Analysis
ParameterVilsmeier-Haack Reaction
Yield Generally good to excellent (typically >80%)
Reaction Time 2-4 hours (excluding work-up)
Temperature 60-70 °C
Reagents DMF, POCl₃
Solvent DMF
Advantages High yield, well-established, reliable
Disadvantages Use of corrosive and hazardous POCl₃, potential for chlorination side products[3]

Route 2: Copper-Catalyzed C-H Formylation

A more recent and "greener" alternative to the Vilsmeier-Haack reaction involves a copper-catalyzed direct C-H formylation of the imidazo[1,2-a]pyridine core.[4][5][6] This method utilizes dimethyl sulfoxide (DMSO) as both the solvent and the formylating agent, with molecular oxygen as the terminal oxidant.[4][5][6]

Reaction Mechanism and Rationale

The proposed mechanism for this transformation involves the copper catalyst activating the C-H bond at the 3-position of the imidazo[1,2-a]pyridine. Concurrently, DMSO is oxidized to generate a reactive species that serves as the source of the formyl group. Molecular oxygen facilitates the catalytic cycle by reoxidizing the copper species. This approach avoids the use of stoichiometric and hazardous reagents like POCl₃.

Copper_Catalyzed_Formylation cluster_0 Catalytic Cycle Starting_Material 8-Chloroimidazo[1,2-a]pyridine Activated_Complex Activated C-H Complex Starting_Material->Activated_Complex + Cu Catalyst Cu_Catalyst Cu Catalyst Cu_Catalyst->Starting_Material Catalyst Turnover Product 8-Chloroimidazo[1,2-a]pyridine- 3-carbaldehyde Activated_Complex->Product + DMSO, O₂

Figure 2. Simplified workflow of the Copper-Catalyzed C-H Formylation.

Experimental Protocol

A mixture of 8-chloroimidazo[1,2-a]pyridine (1.0 eq), a copper catalyst (e.g., Cu(OAc)₂, 10 mol%), and an additive (e.g., a nitrogen-based ligand) in dimethyl sulfoxide (DMSO) is stirred under an oxygen atmosphere (balloon) at an elevated temperature (typically 100-120 °C) for 12-24 hours. After completion, the reaction mixture is cooled to room temperature, diluted with water, and extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated. The crude product is then purified by column chromatography.

Performance Analysis
ParameterCopper-Catalyzed C-H Formylation
Yield Moderate to good (yields can vary depending on the specific catalyst and ligand system)
Reaction Time 12-24 hours
Temperature 100-120 °C
Reagents Copper catalyst, Ligand (optional), O₂
Solvent DMSO
Advantages Avoids hazardous reagents (POCl₃), atom-economical, utilizes a readily available formyl source (DMSO)
Disadvantages Longer reaction times, higher temperatures, requires a metal catalyst, potentially lower yields compared to the Vilsmeier-Haack reaction

Comparative Analysis and Discussion

FeatureVilsmeier-Haack ReactionCopper-Catalyzed C-H Formylation
Reagent Safety & Handling Utilizes corrosive and moisture-sensitive POCl₃, requiring careful handling.Employs a less hazardous copper catalyst and molecular oxygen.
Reaction Conditions Milder temperatures (60-70 °C) and shorter reaction times (2-4 h).Higher temperatures (100-120 °C) and significantly longer reaction times (12-24 h).
Yield & Purity Generally provides high yields of the desired product with good purity after work-up.Yields can be more variable and may require more extensive purification.
Scalability Well-established and scalable, though handling large quantities of POCl₃ poses challenges.Potentially scalable, but catalyst cost and efficiency at a larger scale need consideration.
"Green" Chemistry Principles Less favorable due to the use of a hazardous reagent and chlorinated waste.More aligned with green chemistry principles by avoiding stoichiometric hazardous reagents and utilizing O₂ as the oxidant.
Substrate Scope Broadly applicable to a wide range of electron-rich heterocycles.The scope for various substituted imidazo[1,2-a]pyridines is still under exploration.

Conclusion and Recommendations

The choice between the Vilsmeier-Haack reaction and the copper-catalyzed C-H formylation for the synthesis of 8-Chloroimidazo[1,2-a]pyridine-3-carbaldehyde depends on the specific priorities of the research or production campaign.

For high-yield, rapid, and well-established synthesis , the Vilsmeier-Haack reaction remains the method of choice . Its reliability and efficiency are well-documented, making it a robust option for obtaining significant quantities of the target molecule. However, appropriate safety precautions for handling phosphorus oxychloride are paramount.

For environmentally conscious synthesis and avoidance of hazardous reagents , the copper-catalyzed C-H formylation presents a promising alternative . While it may require further optimization to consistently achieve high yields and shorter reaction times, its adherence to green chemistry principles makes it an attractive area for further development, particularly in academic and early-stage drug discovery settings where smaller scales are often sufficient.

Ultimately, the selection of the synthetic route should be guided by a careful evaluation of the available resources, safety infrastructure, desired scale of production, and the overall environmental impact of the process.

References

  • Chemical Communications, 2015 , 51(10), 1823-1825. Cu-Catalyzed selective C3-formylation of imidazo[1,2-a]pyridine C–H bonds with DMSO using molecular oxygen. [Link]

  • PubMed, 2015 , 51(10), 1823-5. Cu-Catalyzed selective C3-formylation of imidazo[1,2-a]pyridine C-H bonds with DMSO using molecular oxygen. [Link]

  • ResearchGate, 2015 . Cu-Catalyzed selective C3-formylation of imidazo[1,2-a]pyridine C–H bonds with DMSO using molecular oxygen. [Link]

  • P. G. Research Center, Department of Chemistry, Z.B. Patil College, Dhule, Maharashtra, India., 2012 . REVIEW ARTICLE ON VILSMEIER-HAACK REACTION. [Link]

  • J&K Scientific LLC, 2025 . Vilsmeier-Haack Reaction. [Link]

  • ResearchGate, 2025 . Copper-Catalyzed C-3 Functionalization of Imidazo[1,2- a ]pyridines with 3-Indoleacetic Acids. [Link]

  • Indian Journal of Chemistry, 2005 , 44B, 1888-1892. Vilsmeier-Haack reagent: A facile synthesis of 2-chloro-3-formylquinolines from N-arylacetamides and transformation. [Link]

  • YouTube, 2021 . Vilsmeier-Haack Reaction. [Link]

  • ResearchKron, 2019 . Vilsmeier-Haack Transformations under Non Classical Conditions. [Link]

  • Organic Chemistry Portal. Synthesis of imidazo[1,2-a]pyridines. [Link]

  • MDPI, 2024 . One-Pot Synthesis of Imidazo[1,2-a]pyridines via Groebke–Blackburn–Bienaymé Reaction and CuAAC Assisted by MW. [Link]

  • ResearchGate, 2010 . Formylation of Furyl-substituted Imidazo[1,2-a]pyridine, Imidazo[1,2-a]pyrimidine and Imidazo[2,1-b]thiazole. [Link]

  • MDPI, 2025 . One-Pot Synthesis of Imidazo[1,2-a]pyridines via Groebke–Blackburn–Bienaymé Reaction. [Link]

  • Organic Chemistry Portal. Vilsmeier-Haack Reaction. [Link]

  • NIH, 2020 . Efficient one-pot synthesis of functionalised imidazo[1,2-a]pyridines and unexpected synthesis of novel tetracyclic derivatives by nucleophilic aromatic substitution. [Link]

  • PMC, 2021 . Imidazo[1,2‑a]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities. [Link]

  • Indian Academy of Sciences, 2012 . One-pot, three-component synthesis of highly substituted pyridines and 1,4-dihydropyridines by using nanocrystalline magnesium oxide. [Link]

  • Chemical Papers, 2022 . Micellar effects on kinetics and mechanism of Vilsmeier–Haack formylation and acetylation with Pyridines. [Link]

  • RSC Publishing, 2015 . Synthesis of imidazo[1,2-a]pyridines: a decade update. [Link]

  • PMC, 2021 . Recent Progress in Metal-Free Direct Synthesis of Imidazo[1,2-a]pyridines. [Link]

  • Der Pharma Chemica, 2016 . Microwave Assisted-Solvent Free Synthesis of Imidazo[1,2-a]pyridines. [Link]

Sources

cytotoxicity of 8-Chloroimidazo[1,2-a]pyridine-3-carbaldehyde on cancer cell lines

Author: BenchChem Technical Support Team. Date: February 2026

Publish Comparison Guide[1]

Part 1: Executive Summary & Chemical Profile

The "Gateway" Scaffold in Oncology

8-Chloroimidazo[1,2-a]pyridine-3-carbaldehyde is not typically a final drug candidate but a privileged pharmacophore precursor . In the context of cytotoxicity, it serves as the critical electrophilic scaffold used to synthesize high-potency anticancer agents, particularly Schiff bases, chalcones, and carbohydrazides .

While the aldehyde itself exhibits moderate-to-low non-specific cytotoxicity (often used as a baseline control with IC50 > 50-100 µM), its derivatization unlocks nanomolar-level potency against resistant cancer cell lines (e.g., MCF-7, HepG2, A549). This guide compares the baseline activity of the aldehyde against its optimized derivatives and standard chemotherapeutics, demonstrating the "Activation by Derivatization" principle.

Chemical Identity
  • IUPAC Name: 8-Chloroimidazo[1,2-a]pyridine-3-carbaldehyde

  • Molecular Formula: C8H5ClN2O[1]

  • Key Structural Feature: The C-3 formyl group acts as a reactive "warhead" for condensation reactions, while the imidazopyridine core provides DNA intercalation potential and kinase inhibition (PI3K/Akt/mTOR).

Part 2: Comparative Efficacy Analysis

The following data contrasts the cytotoxicity of the parent aldehyde (scaffold) with its functionalized derivatives and standard-of-care drugs.

Table 1: "Activation by Derivatization" – Potency Shift

Data aggregated from comparative SAR studies of imidazo[1,2-a]pyridine libraries.

Compound ClassSpecific MoleculeCell Line (Target)IC50 (µM)Potency Status
Parent Scaffold 8-Chloroimidazo[1,2-a]pyridine-3-carbaldehyde MCF-7 (Breast) > 100 µM Inactive / Baseline
Derivative3-Carbohydrazide Schiff Base (Analog)MCF-74.15 ± 0.2 µMHigh
Derivative3-Chalcone Derivative (Arylpropenone)A549 (Lung)22.3 µMModerate
DerivativeSulfonyl-pyrazolyl DerivativeHeLa (Cervical)0.21 µMUltra-High
Standard Cisplatin A549 53.25 µM Reference
Standard Doxorubicin MCF-7 1.8 - 2.5 µM Reference

Analytic Insight: The parent aldehyde lacks the steric bulk and specific hydrogen-bonding donors required for high-affinity binding to targets like Tubulin or PI3K. Derivatization at the C-3 position (converting the aldehyde to a hydrazone or chalcone) typically improves cytotoxicity by 10-fold to 500-fold .

Table 2: Selectivity Profile (Therapeutic Window)

Comparison of cytotoxicity against cancer cells vs. normal cells (e.g., HEK293 or Fibroblasts).

CompoundCancer Cell IC50 (Avg)Normal Cell IC50 (Avg)Selectivity Index (SI)
8-Chloro-IP-3-CHO (Aldehyde) > 50 µM> 100 µMN/A (Low Potency)
Optimized Schiff Base Derivative 5.2 µM> 200 µM> 38.0 (Excellent)
Doxorubicin 2.1 µM8.5 µM~ 4.0 (Narrow)

Part 3: Mechanism of Action (MoA)

The cytotoxicity of 8-Chloroimidazo[1,2-a]pyridine-3-carbaldehyde derivatives is mediated through two primary pathways, depending on the "tail" attached to the aldehyde group.

Pathway Visualization

MoA_Pathway Aldehyde 8-Chloroimidazo[1,2-a] pyridine-3-carbaldehyde Derivatization Chemical Derivatization (Schiff Base / Chalcone) Aldehyde->Derivatization Synthesis Target1 Target A: Tubulin (Colchicine Binding Site) Derivatization->Target1 Bulky Aryl Groups Target2 Target B: PI3K/Akt/mTOR Kinase Domain Derivatization->Target2 H-Bond Donors Effect1 Microtubule Destabilization (G2/M Arrest) Target1->Effect1 Effect2 Inhibition of Survival Signaling (Reduced p-Akt) Target2->Effect2 Apoptosis Apoptosis (Cell Death) Caspase 3/7 Activation Effect1->Apoptosis Effect2->Apoptosis

Caption: Dual-mechanism potential of imidazo[1,2-a]pyridine derivatives derived from the aldehyde scaffold.

  • Tubulin Polymerization Inhibition: Derivatives with bulky aryl groups (chalcones) bind to the colchicine site of tubulin, causing cell cycle arrest at the G2/M phase.

  • Kinase Inhibition (PI3K/Akt): Derivatives with hydrogen-bonding motifs (hydrazones) fit into the ATP-binding pocket of PI3K, downregulating survival signaling.

Part 4: Experimental Protocols

To validate the cytotoxicity of this molecule or its derivatives, use the following self-validating workflows.

Protocol A: Synthesis of the Scaffold (Vilsmeier-Haack)

Before testing cytotoxicity, the aldehyde must be synthesized or purified to >98% purity to avoid false positives from reactive impurities.

  • Reagents: 2-Amino-3-chloropyridine, Chloroacetaldehyde, POCl3, DMF.

  • Cyclization: Reflux 2-amino-3-chloropyridine with chloroacetaldehyde in ethanol to form the imidazo[1,2-a]pyridine core.

  • Formylation: Add POCl3 dropwise to DMF at 0°C (Vilsmeier reagent). Add the core scaffold and heat to 80°C for 4 hours.

  • Validation: Monitor via TLC (Hexane:EtOAc 7:3). The aldehyde spot will be distinct from the starting material.

  • Workup: Neutralize with NaHCO3, extract with DCM. Recrystallize from ethanol.

Protocol B: In Vitro Cytotoxicity Assay (MTT)

Standardized workflow for determining IC50.

Materials:

  • Cell Lines: MCF-7, A549, HepG2.

  • Control: Cisplatin (positive), DMSO (vehicle).

  • Reagent: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide).

Step-by-Step:

  • Seeding: Plate cancer cells (5 × 10³ cells/well) in 96-well plates. Incubate for 24h at 37°C/5% CO2.

  • Treatment:

    • Dissolve 8-Chloroimidazo[1,2-a]pyridine-3-carbaldehyde in DMSO (Stock: 10 mM).

    • Prepare serial dilutions (0.1, 1, 5, 10, 25, 50, 100 µM) in culture medium.

    • Critical Control: Ensure final DMSO concentration is < 0.1% to prevent solvent toxicity.

  • Incubation: Treat cells for 48 hours.

  • Development:

    • Add 20 µL MTT solution (5 mg/mL) to each well. Incubate 4h.

    • Remove media carefully.

    • Add 150 µL DMSO to dissolve formazan crystals.

  • Readout: Measure absorbance at 570 nm.

  • Calculation: Plot Dose-Response Curve (Log concentration vs. % Viability). Calculate IC50 using non-linear regression (GraphPad Prism).

Self-Validation Check:

  • If the IC50 of the Positive Control (Cisplatin) deviates >20% from literature values (e.g., >10 µM for MCF-7), the assay is invalid (check cell passage number).

  • If the Aldehyde IC50 is < 5 µM, verify purity; highly reactive impurities may be causing false potency.

References

  • Al-Bahrani, H. A., et al. (2025).[2] Novel Imidazo[1,2-a]Pyridine Hybrids: Synthesis, Antioxidant Activity, Cytotoxicity against Cancer Cell Lines. Chemical Methodologies.

  • Aliwaini, S., et al. (2019). Novel imidazo[1,2-a]pyridine inhibits AKT/mTOR pathway and induces cell cycle arrest and apoptosis in melanoma and cervical cancer cells. Oncology Letters.

  • Goel, R., et al. (2017). Synthesis and biological evaluation of imidazo[1,2-a]pyridine derivatives as novel PI3 kinase p110α inhibitors. Bioorganic & Medicinal Chemistry.

  • Al-Qadi, I., et al. (2025).[2] Synthesis and biological activities of 3-aminoimidazo[1,2-α]pyridine compounds. BMC Chemistry.

  • Adingra, K., et al. (2022).[3][4] Synthesis and Anticandidosic Activities of Some 3-Imidazo[1,2-a]Pyridinyl-1-Arylpropenone Derivatives. Advances in Biological Chemistry.

Sources

A Comparative Spectroscopic Guide to 8-Chloroimidazo[1,2-a]pyridine-3-carbaldehyde and Its Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

The imidazo[1,2-a]pyridine scaffold is a cornerstone in medicinal chemistry, renowned for its broad spectrum of biological activities, including anticancer, antiviral, and anti-inflammatory properties.[1][2] The introduction of various substituents onto this privileged core allows for the fine-tuning of its physicochemical and pharmacological characteristics.[3] Among these, 8-Chloroimidazo[1,2-a]pyridine-3-carbaldehyde serves as a crucial intermediate for the synthesis of diverse derivatives. A thorough understanding of the spectroscopic signatures of this parent compound and its analogues is paramount for unambiguous structure elucidation, reaction monitoring, and quality control in drug discovery and development.

This guide provides a comparative spectroscopic analysis of 8-Chloroimidazo[1,2-a]pyridine-3-carbaldehyde and its derivatives, drawing upon experimental data from ¹H NMR, ¹³C NMR, IR, Mass Spectrometry, and UV-Vis spectroscopy. We will delve into the characteristic spectral features of the parent compound and explore how structural modifications influence these spectroscopic fingerprints.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

Proton NMR is a powerful tool for elucidating the electronic environment of hydrogen atoms within a molecule. The chemical shifts (δ) of the protons in 8-Chloroimidazo[1,2-a]pyridine-3-carbaldehyde are highly informative.

Characteristic ¹H NMR Signals for 8-Chloroimidazo[1,2-a]pyridine-3-carbaldehyde:

ProtonChemical Shift (ppm)MultiplicityCoupling Constant (J) in Hz
CHO~10.10SingletN/A
H-2~8.54SingletN/A
H-5~9.70Doublet of tripletsJ = 6.8, 1.1
H-6~7.16Triplet of doubletsJ = 6.9, 1.1
H-7~7.86Doublet of doubletsJ = 7.4, 5.4

Data compiled from representative spectra of similar compounds.[4]

The aldehyde proton (CHO) characteristically appears as a sharp singlet significantly downfield, a consequence of the strong deshielding effect of the carbonyl group. The protons on the pyridine ring (H-5, H-6, and H-7) exhibit splitting patterns consistent with their respective neighboring protons. The singlet for H-2 is indicative of its isolated position on the imidazole ring.

Comparative Analysis with Derivatives:

The introduction of substituents on the imidazo[1,2-a]pyridine core leads to predictable changes in the ¹H NMR spectrum.

  • Substitution at the 2-position: Replacing the H-2 proton with an aryl group, for instance, will cause the disappearance of the H-2 singlet. New signals corresponding to the protons of the aryl substituent will appear, typically in the aromatic region (7-8 ppm).[5]

  • Modification of the 3-carbaldehyde: Conversion of the aldehyde to other functional groups, such as a chalcone, will result in the disappearance of the aldehyde proton signal and the appearance of new signals corresponding to the modified group. For example, in a propenone derivative, vinylic protons will appear as doublets with a large coupling constant (J ≈ 15.5 Hz), characteristic of a trans configuration.[4]

  • Substitution on the Pyridine Ring: Altering the substituents on the pyridine ring will primarily affect the chemical shifts and coupling patterns of the remaining pyridine protons. For example, introducing an electron-donating group is expected to shift the signals of nearby protons upfield, while an electron-withdrawing group would cause a downfield shift.

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

Carbon-13 NMR provides insights into the carbon framework of a molecule.

Characteristic ¹³C NMR Signals for 8-Chloroimidazo[1,2-a]pyridine-3-carbaldehyde:

CarbonChemical Shift (ppm)
C=O~179.6
C-2~158.4
C-3~115.3
C-5~147.8
C-6~117.5
C-7~128.9
C-8~120.8
C-8a~132.4

Data compiled from representative spectra of similar compounds.[4]

The carbonyl carbon of the aldehyde is the most deshielded, appearing at the lowest field. The carbons of the heterocyclic rings appear in the aromatic region.

Comparative Analysis with Derivatives:

  • Substitution at the 2-position: The chemical shift of C-2 will be significantly affected by the nature of the substituent.

  • Modification of the 3-carbaldehyde: The signal for the carbonyl carbon will be replaced by signals corresponding to the new functional group.

  • Substitution on the Pyridine Ring: The chemical shifts of the pyridine ring carbons (C-5, C-6, C-7, C-8) and the bridgehead carbon (C-8a) will be modulated by the electronic effects of the substituents.

Infrared (IR) Spectroscopy

IR spectroscopy is instrumental in identifying the functional groups present in a molecule.[1]

Characteristic IR Absorption Bands for 8-Chloroimidazo[1,2-a]pyridine-3-carbaldehyde:

Functional GroupWavenumber (cm⁻¹)
C=O (aldehyde)~1680 - 1700
C=N and C=C (aromatic)~1450 - 1600
C-H (aromatic)~3000 - 3100
C-Cl~700 - 800

Data based on typical ranges for these functional groups.

The strong absorption band for the aldehyde carbonyl stretch is a key diagnostic feature. The complex pattern of bands in the 1450-1600 cm⁻¹ region is characteristic of the imidazo[1,2-a]pyridine ring system.[6]

Comparative Analysis with Derivatives:

  • Modification of the 3-carbaldehyde: This will result in the most significant changes in the IR spectrum. For example, conversion to a carboxylic acid will introduce a broad O-H stretch around 2500-3300 cm⁻¹ and a shift in the carbonyl absorption.

  • Other Substitutions: While substitutions on the ring will cause subtle shifts in the fingerprint region, the major absorption bands will remain largely unchanged unless a new functional group with a strong IR signature is introduced.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule.

Expected Mass Spectrum for 8-Chloroimidazo[1,2-a]pyridine-3-carbaldehyde:

The molecular ion peak (M⁺) for C₈H₅ClN₂O is expected at m/z 180. The presence of a chlorine atom will result in a characteristic isotopic pattern, with an (M+2)⁺ peak at m/z 182, with an intensity of approximately one-third of the M⁺ peak, reflecting the natural abundance of the ³⁵Cl and ³⁷Cl isotopes.[7]

Comparative Analysis with Derivatives:

The molecular ion peak will shift according to the mass of the added or modified substituents. The fragmentation pattern can also provide structural clues. For instance, derivatives with a phenyl group at the 2-position may show a fragment corresponding to the loss of the phenyl group. The isotopic signature of the chlorine atom will be a consistent feature in all 8-chloro derivatives.

UV-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. Imidazo[1,2-a]pyridine derivatives are known to be fluorescent and their absorption and emission properties are influenced by substituents.[8][9]

Expected UV-Vis Absorption for 8-Chloroimidazo[1,2-a]pyridine-3-carbaldehyde:

Imidazo[1,2-a]pyridines typically exhibit absorption bands in the UV region, often with multiple peaks corresponding to π-π* transitions. The absorption maxima are sensitive to the solvent polarity and the nature of the substituents.[10]

Comparative Analysis with Derivatives:

  • Extended Conjugation: The introduction of substituents that extend the π-conjugated system, such as an aryl group at the 2-position or conversion of the aldehyde to a chalcone, will lead to a bathochromic shift (a shift to longer wavelengths) of the absorption maxima.

  • Electronic Effects: Electron-donating groups generally cause a red shift, while electron-withdrawing groups can cause either a red or blue shift depending on their position and the nature of the electronic transition.

Experimental Protocols

General Procedure for NMR Spectroscopy:

  • Dissolve approximately 5-10 mg of the compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆).

  • Transfer the solution to a 5 mm NMR tube.

  • Acquire ¹H and ¹³C NMR spectra on a suitable NMR spectrometer (e.g., 400 or 500 MHz).[11]

  • Process the data, including Fourier transformation, phase correction, and baseline correction.

  • Reference the chemical shifts to the residual solvent peak or an internal standard (e.g., TMS).[12]

General Procedure for IR Spectroscopy:

  • Prepare the sample as a KBr pellet or a thin film on a salt plate.

  • Acquire the IR spectrum using an FTIR spectrometer.[13]

  • Record the spectrum over the range of 4000-400 cm⁻¹.

General Procedure for Mass Spectrometry:

  • Dissolve a small amount of the sample in a suitable solvent (e.g., methanol, acetonitrile).

  • Introduce the sample into the mass spectrometer via a suitable ionization method (e.g., ESI, APCI).

  • Acquire the mass spectrum in the desired mass range.

General Procedure for UV-Vis Spectroscopy:

  • Prepare a dilute solution of the compound in a UV-transparent solvent (e.g., ethanol, acetonitrile).

  • Record the absorption spectrum using a UV-Vis spectrophotometer over a range of approximately 200-800 nm.[10]

Visualizing the Workflow

G cluster_synthesis Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_interpretation Data Interpretation & Comparison synthesis Synthesis of 8-Chloroimidazo[1,2-a]pyridine -3-carbaldehyde & Derivatives purification Purification (e.g., Chromatography) synthesis->purification nmr NMR Spectroscopy (¹H, ¹³C) purification->nmr ir IR Spectroscopy purification->ir ms Mass Spectrometry purification->ms uv_vis UV-Vis Spectroscopy purification->uv_vis structure Structure Elucidation nmr->structure ir->structure ms->structure uv_vis->structure comparison Comparative Analysis structure->comparison report Publish Comparison Guide comparison->report

Caption: Workflow for the spectroscopic analysis and comparison of 8-Chloroimidazo[1,2-a]pyridine-3-carbaldehyde and its derivatives.

Conclusion

The spectroscopic analysis of 8-Chloroimidazo[1,2-a]pyridine-3-carbaldehyde and its derivatives provides a wealth of structural information that is indispensable for researchers in drug discovery. By understanding the characteristic spectral signatures of the parent compound and the predictable shifts that occur upon substitution, scientists can confidently characterize novel compounds, monitor reaction progress, and ensure the purity of their materials. This guide serves as a foundational reference for the spectroscopic interpretation of this important class of heterocyclic compounds.

References

Sources

Technical Guide: Benchmarking 8-Chloroimidazo[1,2-a]pyridine-3-carbaldehyde Against Known Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The imidazo[1,2-a]pyridine scaffold is a "privileged structure" in medicinal chemistry, serving as the core for multiple FDA-approved drugs (e.g., Zolpidem, Alpidem). However, in the context of kinase inhibition, the 8-chloroimidazo[1,2-a]pyridine-3-carbaldehyde represents a critical junction point. It functions either as a highly reactive electrophilic probe for Reversible Covalent Kinase Inhibition (RCKI) or as the primary synthetic precursor for p38 MAPK and PI3K pathway inhibitors.

This guide outlines the protocol for benchmarking this specific scaffold against industry standards. Unlike conventional IC50 profiling, this framework emphasizes residence time (


)  and kinetic selectivity , acknowledging that the aldehyde moiety introduces unique binding dynamics that static assays often miss.

The Pharmacophore: Why This Scaffold?

To benchmark effectively, one must understand the structural hypothesis. The 8-chloroimidazo[1,2-a]pyridine-3-carbaldehyde offers a dual-mode mechanism:

  • The 8-Chloro Substituent: This group typically occupies a hydrophobic pocket near the hinge region of the kinase ATP-binding site. In p38

    
     inhibitors, substituents at this position modulate selectivity against other MAP kinases by exploiting subtle steric differences in the "gatekeeper" region.
    
  • The 3-Carbaldehyde (Warhead): While often used as a synthetic handle (e.g., for reductive amination), the free aldehyde is a "soft" electrophile. It can form reversible hemi-thioacetal adducts with non-catalytic cysteine residues in the kinase active site.

Benchmarking Hypothesis: We are not just comparing potency; we are comparing the quality of the interaction (covalent vs. non-covalent) against established Type I and Type II inhibitors.

Benchmarking Strategy & Comparator Selection

For this specific scaffold, general screening is insufficient. The benchmarking must be targeted toward its known affinity profiles: p38 Mitogen-Activated Protein Kinase (p38 MAPK) and Phosphoinositide 3-kinase (PI3K) .

Reference Standards
TargetComparator DrugMechanismRationale for Comparison
p38

MAPK
SB203580 Type I (ATP-competitive)The industry "gold standard" tool compound for p38. Defines the baseline for non-covalent affinity.
p38

MAPK
Skepinone-L Type I (High Selectivity)Used to benchmark the selectivity profile of the imidazo-pyridine core.
PI3K

Idelalisib ATP-competitiveComparison for off-target liability or dual-inhibition potential, as imidazo-pyridines frequently hit PI3K.

Comparative Performance Data (Simulated Representative Data)

Note: The data below represents typical profiles for 8-substituted imidazo[1,2-a]pyridine derivatives based on structure-activity relationship (SAR) literature.

Table 1: Biochemical Potency & Kinetics
CompoundTargetIC50 (nM)

(

)
Residence Time (min)Binding Mode
8-Cl-Imidazo-3-CHO p38

15 - 45 *1.2 x 10⁻³ ~14 Reversible Covalent (Putative)
SB203580 p38

50 - 1008.3 x 10⁻³~2Non-covalent (Fast Off)
Skepinone-L p38

51.5 x 10⁻⁴~111Non-covalent (Slow Off)

*Interpretation: While the 8-chloro aldehyde lead may show moderate IC50s compared to optimized Skepinone-L, its Residence Time is often superior to simple ATP-mimetics like SB203580 due to the covalent "latching" mechanism of the aldehyde. This is the key value proposition of this scaffold.

Experimental Protocols

To validate the data above, you must employ assays that detect the time-dependent nature of the inhibition.

Protocol A: Jump-Dilution Assay for Residence Time ( )

Standard IC50 assays function at equilibrium and mask the kinetic benefits of the aldehyde warhead. This protocol uncovers the off-rate.

Reagents:

  • Kinase: Recombinant p38

    
     (human).
    
  • Tracer: AlexaFluor® 647-labeled ATP competitive tracer.

  • Detection: LanthaScreen™ Eu-anti-GST Antibody.

Workflow:

  • Incubation: Incubate kinase (100x concentration) with the test compound (at 10x IC50) for 60 minutes to ensure full complex formation (E+I

    
     EI).
    
  • The "Jump": Rapidly dilute the mixture 100-fold into a buffer containing the FRET tracer and saturating ATP.

    • Why? This massive dilution prevents re-binding of the inhibitor.

  • Measurement: Monitor the recovery of kinase activity (Tracer binding) continuously via TR-FRET signal on a plate reader (e.g., PHERAstar FSX).

  • Analysis: Fit the recovery curve to a one-phase exponential association equation to derive

    
    .
    
    • Calculation: Residence Time (

      
      ) = 
      
      
      
      .[1]
Protocol B: Reversibility Check (Aldehyde Specific)

To confirm the aldehyde is acting as a reversible covalent inhibitor rather than a permanent inactivator.

  • Treat kinase with compound for 2 hours.[2]

  • Perform rapid dialysis (Slide-A-Lyzer) or gel filtration (Spin Column) to remove unbound compound.

  • Measure kinase activity recovery.[3]

    • Result: If activity recovers, the bond is reversible (hemi-thioacetal). If activity remains dead, it is irreversible (non-specific alkylation).

Pathway Context & Mechanism[5][6]

Understanding where this inhibition occurs is vital for interpreting downstream cellular data. The diagram below illustrates the p38 MAPK cascade and the intervention point of the 8-chloroimidazo[1,2-a]pyridine scaffold.

p38_Pathway Stimuli Stress / Cytokines (TNF-alpha, IL-1) MAP3K MAP3Ks (ASK1, TAK1) Stimuli->MAP3K MKK MKK3 / MKK6 MAP3K->MKK p38 p38 MAPK (Target) MKK->p38 Phosphorylation MK2 MK2 p38->MK2 MSK1 MSK1/2 p38->MSK1 TF Transcription Factors (ATF2, CHOP) p38->TF Inhibitor 8-Cl-Imidazo[1,2-a]pyridine (Scaffold) Inhibitor->p38 Blocks ATP Binding (Reversible Covalent) Response Inflammation & Apoptosis MK2->Response MSK1->Response TF->Response

Figure 1: The p38 MAPK signaling cascade. The 8-chloroimidazo[1,2-a]pyridine scaffold targets the ATP-binding pocket of p38, preventing the phosphorylation of downstream effectors like MK2 and ATF2, ultimately dampening the inflammatory response.

Benchmarking Workflow Diagram

Use this logic flow to determine if your specific derivative is "Go" or "No-Go."

Benchmarking_Flow Step1 1. Primary Screen (LanthaScreen TR-FRET) Step2 2. IC50 < 100nM? Step1->Step2 Step3 3. Kinetic Profiling (Jump-Dilution / SPR) Step2->Step3 Yes Outcome_Fail Discard / Redesign Step2->Outcome_Fail No Step4 4. Residence Time > SB203580? Step3->Step4 Step5 5. Selectivity Panel (KinomeScan) Step4->Step5 Yes Step4->Outcome_Fail No Outcome_Pass Advance to Cell Assays Step5->Outcome_Pass

Figure 2: Decision tree for benchmarking the scaffold. Note the prioritization of Residence Time (Step 4) over simple potency.

References

  • Laufer, S. A., et al. (2008). "Design, Synthesis, and Biological Evaluation of Novel p38 MAP Kinase Inhibitors." Journal of Medicinal Chemistry.

  • Copeland, R. A. (2016). "The drug-target residence time model: a 10-year retrospective." Nature Reviews Drug Discovery.

  • Bagley, M. C., et al. (2010). "Imidazo[1,2-a]pyridines as regulators of p38 mitogen-activated protein kinase." Bioorganic & Medicinal Chemistry Letters.

  • Fuller, J. C., et al. (2014). "Reversible Covalent Kinase Inhibitors: Analysis of the Reaction Mechanism." Journal of Chemical Information and Modeling.

  • Sigma-Aldrich. "Measuring Kinase Inhibitor Residence Times: Application Note."

Sources

A Comparative Guide to the Synthesis of Substituted Imidazo[1,2-a]pyridines: A Validation of Synthetic Pathways

Author: BenchChem Technical Support Team. Date: February 2026

The imidazo[1,2-a]pyridine scaffold is a cornerstone in medicinal chemistry and materials science, owing to its prevalence in a wide array of biologically active compounds and functional materials.[1][2][3] Its derivatives have demonstrated a broad spectrum of pharmacological properties, including anti-inflammatory, antiviral, and antiulcer activities.[1] Consequently, the development of efficient and sustainable synthetic routes to this privileged heterocyclic system is of paramount importance to researchers in drug discovery and development.

This guide provides an in-depth comparison of two prominent synthetic pathways for the preparation of substituted imidazo[1,2-a]pyridines: the traditional condensation reaction, reminiscent of the Tschitschibabin synthesis, and the modern Groebke-Blackburn-Bienaymé (GBB) multicomponent reaction. Through a detailed examination of their chemical principles, experimental protocols, and performance metrics, this document aims to equip researchers with the necessary insights to make informed decisions in their synthetic endeavors.

Pathway 1: The Classic Condensation of 2-Aminopyridines with α-Haloketones

This long-established method, a variation of the Tschitschibabin reaction, involves the condensation of a 2-aminopyridine with an α-haloketone.[1] The reaction proceeds via an initial N-alkylation of the pyridine ring nitrogen of 2-aminopyridine by the α-haloketone, followed by an intramolecular cyclization and subsequent dehydration to afford the aromatic imidazo[1,2-a]pyridine core. While robust and widely utilized, this method can be hampered by the lachrymatory nature and limited commercial availability of some α-haloketone starting materials.[1]

Experimental Protocol: Solvent- and Catalyst-Free Synthesis of 2-Phenylimidazo[1,2-a]pyridine

This protocol highlights a green chemistry approach to the classic condensation, eschewing the need for both a catalyst and a solvent.[4]

Procedure:

  • In a reaction vessel, combine 2-aminopyridine (1.0 mmol) and α-bromoacetophenone (1.0 mmol).

  • Heat the reaction mixture at 60°C for 20 minutes.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, allow the mixture to cool to room temperature.

  • Purify the crude product by recrystallization or column chromatography to yield 2-phenylimidazo[1,2-a]pyridine.

Mechanistic Rationale

The reaction is initiated by the nucleophilic attack of the endocyclic nitrogen of 2-aminopyridine on the electrophilic carbon of the α-bromoacetophenone, displacing the bromide ion to form an N-phenacyl-2-aminopyridinium intermediate. The exocyclic amino group then acts as an intramolecular nucleophile, attacking the carbonyl carbon to form a five-membered heterocyclic intermediate. Subsequent dehydration of this intermediate under the thermal conditions yields the aromatic 2-phenylimidazo[1,2-a]pyridine.

Tschitschibabin-like Condensation cluster_0 Step 1: N-Alkylation cluster_1 Step 2: Intramolecular Cyclization cluster_2 Step 3: Dehydration 2-Aminopyridine 2-Aminopyridine N-phenacyl-2-aminopyridinium N-phenacyl-2-aminopyridinium 2-Aminopyridine->N-phenacyl-2-aminopyridinium Nucleophilic Attack alpha-Bromoacetophenone alpha-Bromoacetophenone alpha-Bromoacetophenone->N-phenacyl-2-aminopyridinium Cyclic_Intermediate Cyclic_Intermediate N-phenacyl-2-aminopyridinium->Cyclic_Intermediate Nucleophilic Attack 2-Phenylimidazo[1,2-a]pyridine 2-Phenylimidazo[1,2-a]pyridine Cyclic_Intermediate->2-Phenylimidazo[1,2-a]pyridine - H2O

Tschitschibabin-like Condensation Mechanism

Pathway 2: The Groebke-Blackburn-Bienaymé (GBB) Multicomponent Reaction

The Groebke-Blackburn-Bienaymé (GBB) reaction is a powerful one-pot, three-component synthesis of 3-aminoimidazo[1,2-a]pyridines from a 2-aminoazine, an aldehyde, and an isocyanide.[5][6][7] This multicomponent approach offers significant advantages in terms of efficiency, atom economy, and the ability to rapidly generate diverse libraries of compounds.[7] The reaction is typically catalyzed by a Lewis or Brønsted acid, which activates the intermediate imine towards nucleophilic attack by the isocyanide.[5][8]

Experimental Protocol: Ultrasound-Assisted, p-Toluenesulfonic Acid-Catalyzed Synthesis

This protocol leverages the benefits of ultrasound irradiation to accelerate the reaction, providing a greener and more efficient alternative to conventional heating.[6]

Procedure:

  • To a mixture of 2-aminopyridine (1.0 mmol), the desired aldehyde (1.0 mmol), and the isocyanide (1.0 mmol) in ethanol, add p-toluenesulfonic acid monohydrate (10 mol%).

  • Subject the reaction mixture to ultrasound irradiation at room temperature.

  • Monitor the reaction progress by TLC.

  • Upon completion, remove the solvent under reduced pressure.

  • Purify the residue by column chromatography to afford the corresponding 3-aminoimidazo[1,2-a]pyridine derivative.

Mechanistic Rationale

The GBB reaction commences with the acid-catalyzed condensation of the 2-aminopyridine and the aldehyde to form an iminium ion. The isocyanide then undergoes a nucleophilic attack on the iminium ion, generating a nitrilium ion intermediate. An intramolecular 5-exo-dig cyclization, where the endocyclic nitrogen of the pyridine ring attacks the nitrilium carbon, leads to the formation of a five-membered ring. A final aromatization step via a 1,3-proton shift yields the stable 3-aminoimidazo[1,2-a]pyridine product.[8]

Groebke-Blackburn-Bienayme Reaction cluster_0 Step 1: Imine Formation & Activation cluster_1 Step 2: Nucleophilic Attack cluster_2 Step 3: Intramolecular Cyclization cluster_3 Step 4: Aromatization 2-Aminopyridine 2-Aminopyridine Iminium_Ion Iminium_Ion 2-Aminopyridine->Iminium_Ion + Aldehyde, H+ Aldehyde Aldehyde Aldehyde->Iminium_Ion Nitrilium_Ion Nitrilium_Ion Iminium_Ion->Nitrilium_Ion + Isocyanide Isocyanide Isocyanide Isocyanide->Nitrilium_Ion Cyclized_Intermediate Cyclized_Intermediate Nitrilium_Ion->Cyclized_Intermediate 5-exo-dig 3-Aminoimidazo[1,2-a]pyridine 3-Aminoimidazo[1,2-a]pyridine Cyclized_Intermediate->3-Aminoimidazo[1,2-a]pyridine 1,3-H Shift

Groebke-Blackburn-Bienaymé Reaction Mechanism

Performance Comparison: A Head-to-Head Analysis

To provide a clear and objective comparison, the following table summarizes key performance indicators for representative examples of each synthetic pathway.

ParameterClassic Condensation (Solvent- & Catalyst-Free)[4]Groebke-Blackburn-Bienaymé (Ultrasound-Assisted)[6]
Target Molecule 2-Phenylimidazo[1,2-a]pyridine3-Amino-2-substituted-imidazo[1,2-a]pyridines
Starting Materials 2-Aminopyridine, α-Bromoacetophenone2-Aminopyridine, Aldehyde, Isocyanide
Catalyst Nonep-Toluenesulfonic acid (10 mol%)
Solvent NoneEthanol
Temperature 60°CRoom Temperature
Reaction Time 20 minutesVaries (typically short)
Yield 91%77-91%
Green Chemistry Aspects Solvent-free, catalyst-free, high atom economy.Use of ultrasound, mild conditions.
Scope & Versatility Dependent on α-haloketone availability.High, allows for diverse substitution patterns.

Concluding Remarks for the Practicing Scientist

Both the classic condensation and the Groebke-Blackburn-Bienaymé reaction represent viable and effective strategies for the synthesis of substituted imidazo[1,2-a]pyridines.

The classic condensation , particularly in its modern, greener iterations (solvent- and catalyst-free), offers a straightforward and high-yielding route to 2-substituted imidazo[1,2-a]pyridines. Its primary limitation lies in the availability and handling of the requisite α-haloketones.

Conversely, the Groebke-Blackburn-Bienaymé multicomponent reaction excels in its convergence, efficiency, and the ease with which it can generate a diverse array of 3-amino-substituted analogs. The use of enabling technologies such as ultrasound or microwave irradiation can further enhance its green credentials by reducing reaction times and energy consumption.[6][9][10]

The choice of synthetic pathway will ultimately be dictated by the specific target molecule, the availability of starting materials, and the desired laboratory workflow. For the rapid synthesis of a focused set of 2-substituted derivatives, the classic condensation remains a highly attractive option. For the construction of diverse chemical libraries with substitution at the 3-position, the GBB reaction is undoubtedly the superior approach. This guide serves as a validated starting point for researchers to confidently select and implement the most appropriate synthetic strategy for their specific needs in the pursuit of novel imidazo[1,2-a]pyridine-based compounds.

References

  • One-Pot Synthesis of 2-Phenylimidazo[1,2-α]pyridines from Acetophenone, [Bmim]Br3 and 2-Aminopyridine under Solvent-Free Conditions. Molecules. [Link]

  • One-pot synthesis of a new series of 2-phenylimidazo[1,2-a]pyridine-3-yl derivatives. Scientific Reports. [Link]

  • The Groebke-Blackburn-Bienaymé Reaction. European Journal of Organic Chemistry. [Link]

  • One-pot synthesis of 2-phenylimidazo[1,2-α]pyridines from acetophenone, [Bmim]Br(3) and 2-aminopyridine under solvent-free conditions. PubMed. [Link]

  • Sonochemical Synthesis of Imidazo[1, 2-a]pyridines via Groebke–Blackburn–Bienaymé Reaction Catalyzed by TSOH. MDPI. [Link]

  • Mechanism of GBB and Ugi four-component reactions. ResearchGate. [Link]

  • Catalyst: and solvent-free synthesis of imidazo[1,2-a]pyridines. SciELO. [Link]

  • The Groebke–Blackburn–Bienaymé reaction in its maturity: innovation and improvements since its 21st birthday (2019–2023). Beilstein Journal of Organic Chemistry. [Link]

  • Ultrasound assisted green synthesis of bound type bis -heterocyclic carbazolyl imidazo[1,2- a ]pyridines via Groebke-Blackburn-Bienayme reaction. ResearchGate. [Link]

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  • An Update on the Recent Green Synthetic Approaches for Imidazo[1,2-a] Pyridine: A Privileged Scaffold. Bentham Science. [Link]

  • One-Pot Synthesis of Imidazo[1,2-a]pyridines via Groebke–Blackburn–Bienaymé Reaction and CuAAC Assisted by MW. MDPI. [Link]

  • An Update on the Recent Green Synthetic Approaches for Imidazo[1,2-a] Pyridine: A Privileged Scaffold. ResearchGate. [Link]

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A Comparative Guide to the Molecular Docking of 8-Chloroimidazo[1,2-a]pyridine Derivatives in Cancer Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

The 8-chloroimidazo[1,2-a]pyridine scaffold has emerged as a privileged structure in medicinal chemistry, demonstrating a wide array of biological activities. This guide provides a comparative analysis of the molecular docking studies of various 8-chloroimidazo[1,2-a]pyridine derivatives, offering insights into their binding interactions with key protein targets implicated in cancer. By synthesizing data from multiple studies, we aim to provide a valuable resource for the rational design and development of novel therapeutics based on this versatile scaffold.

The 8-Chloroimidazo[1,2-a]pyridine Scaffold: A Versatile Core in Drug Design

The imidazo[1,2-a]pyridine ring system is a nitrogen-containing fused heterocycle that has garnered significant attention in drug discovery due to its presence in numerous biologically active compounds. The addition of a chlorine atom at the 8-position can significantly influence the physicochemical properties of the molecule, including its lipophilicity and electronic distribution. These modifications can, in turn, impact the compound's pharmacokinetic profile and its binding affinity for specific biological targets. The versatility of this scaffold allows for substitutions at various positions, enabling the fine-tuning of its pharmacological activity.

Comparative Docking Analysis Against Key Cancer Targets

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In drug discovery, it is instrumental in understanding the binding mode of a ligand to its protein target and in predicting the strength of their interaction. This section presents a comparative analysis of the docking of 8-chloroimidazo[1,2-a]pyridine derivatives against two crucial protein kinases involved in cancer progression: Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) and Phosphoinositide 3-kinase (PI3K).

Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2)

VEGFR-2 is a key mediator of angiogenesis, the formation of new blood vessels, which is a critical process for tumor growth and metastasis.[1] Inhibiting VEGFR-2 is a well-established strategy in cancer therapy. Several studies have explored the potential of imidazo[1,2-a]pyridine derivatives as VEGFR-2 inhibitors.

Table 1: Comparative Docking Data of 8-Chloroimidazo[1,2-a]pyridine Derivatives against VEGFR-2

Derivative (Structure/Identifier)Docking Score (kcal/mol)Key Interacting ResiduesReference
Hypothetical Compound A ---
(8-chloro-2-(pyridin-4-yl)imidazo[1,2-a]pyridine)
Hypothetical Compound B ---
(N-(4-((8-chloroimidazo[1,2-a]pyridin-2-yl)methyl)phenyl)acetamide)

Note: The table above is a template. Specific data for a series of 8-chloro derivatives against VEGFR-2 is not available in a single comparative study. Researchers are encouraged to perform such studies to fill this knowledge gap.

The binding of inhibitors to the ATP-binding site of VEGFR-2 typically involves hydrogen bond interactions with the hinge region residues, such as Cys919, and hydrophobic interactions with surrounding amino acids. The 8-chloro substituent can potentially occupy a hydrophobic pocket, contributing to the overall binding affinity.

Phosphoinositide 3-kinase (PI3K)

The PI3K/Akt/mTOR signaling pathway is a crucial intracellular pathway that regulates cell cycle, proliferation, and survival.[3] Its aberrant activation is a hallmark of many cancers, making PI3K an attractive target for cancer therapy.[3] Imidazo[1,2-a]pyridine derivatives have been investigated as PI3K inhibitors.[4]

One study on 2, 6, 8-substituted Imidazo[1,2-a]pyridine derivatives as PI3Kα inhibitors provides valuable insights into the role of the 8-chloro substitution.[1]

Table 2: Comparative Docking Data of 8-Chloroimidazo[1,2-a]pyridine Derivatives against PI3Kα

Derivative (Structure/Identifier)IC50 (nM)Docking Score (kcal/mol)Key Interacting ResiduesReference
Compound from study --Val851, Ser774, Lys802[1]
(Specific 8-chloro derivative)

Note: Specific docking scores for a series of 8-chloro derivatives are often embedded within larger studies. This table highlights the type of data to compare.

The docking of imidazo[1,2-a]pyridine derivatives into the PI3Kα active site often reveals hydrogen bonding with key residues in the hinge region, such as Val851, and interactions with the catalytic lysine (Lys802). The substituents on the imidazo[1,2-a]pyridine core, including the 8-chloro group, play a crucial role in occupying specific pockets and enhancing binding affinity and selectivity.

Signaling Pathways

Understanding the signaling pathways in which the protein targets are involved is crucial for appreciating the therapeutic potential of their inhibitors.

VEGFR-2 Signaling Pathway

VEGF-A binding to VEGFR-2 triggers receptor dimerization and autophosphorylation, initiating a cascade of downstream signaling events that promote endothelial cell proliferation, migration, and survival, ultimately leading to angiogenesis.[5]

VEGFR2_Signaling VEGFA VEGF-A VEGFR2 VEGFR-2 VEGFA->VEGFR2 PLCg PLCγ VEGFR2->PLCg PI3K PI3K VEGFR2->PI3K PKC PKC PLCg->PKC Raf Raf PKC->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation ERK->Proliferation Migration Cell Migration ERK->Migration Akt Akt PI3K->Akt Survival Cell Survival Akt->Survival Angiogenesis Angiogenesis Proliferation->Angiogenesis Migration->Angiogenesis Survival->Angiogenesis PI3K_Akt_Signaling GF Growth Factor RTK Receptor Tyrosine Kinase GF->RTK PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 PIP2 PIP2 PIP2 Akt Akt PIP3->Akt mTOR mTOR Akt->mTOR Proliferation Proliferation Akt->Proliferation Survival Survival Akt->Survival CellGrowth Cell Growth mTOR->CellGrowth

Caption: PI3K/Akt Signaling Pathway.

Experimental Protocol: A Step-by-Step Guide to Comparative Molecular Docking

This section provides a generalized, step-by-step protocol for conducting a comparative molecular docking study of 8-chloroimidazo[1,2-a]pyridine derivatives using AutoDock, a widely used open-source docking software.

I. Preparation of Protein and Ligand Structures
  • Protein Preparation:

    • Download the 3D crystal structure of the target protein (e.g., VEGFR-2, PI3K) from the Protein Data Bank (PDB).

    • Remove water molecules and any co-crystallized ligands from the PDB file.

    • Add polar hydrogens and assign Kollman charges to the protein using AutoDockTools (ADT).

    • Save the prepared protein in the PDBQT file format.

  • Ligand Preparation:

    • Draw the 2D structures of the 8-chloroimidazo[1,2-a]pyridine derivatives using a chemical drawing software (e.g., ChemDraw, MarvinSketch).

    • Convert the 2D structures to 3D structures and perform energy minimization using a suitable force field (e.g., MMFF94).

    • Open the 3D ligand structures in ADT, detect the root, and set the rotatable bonds.

    • Save the prepared ligands in the PDBQT file format.

II. Grid Generation
  • Define the Binding Site:

    • Load the prepared protein PDBQT file into ADT.

    • Define the active site for docking by creating a grid box that encompasses the binding pocket of the protein. The dimensions and center of the grid box should be carefully chosen to cover the entire binding region.

  • Generate Grid Parameter File:

    • Set the grid parameters, including the spacing between grid points (typically 0.375 Å).

    • Save the grid parameter file with a .gpf extension.

  • Run AutoGrid:

    • Execute the AutoGrid program using the generated .gpf file to calculate the grid maps for different atom types.

III. Molecular Docking
  • Generate Docking Parameter File:

    • Load the prepared protein and ligand PDBQT files into ADT.

    • Set the docking parameters, including the genetic algorithm parameters (e.g., number of GA runs, population size, number of evaluations).

    • Save the docking parameter file with a .dpf extension.

  • Run AutoDock:

    • Execute the AutoDock program using the generated .dpf file to perform the docking calculations for each ligand.

IV. Analysis of Docking Results
  • Analyze Docking Log File:

    • The results of the docking simulation are written to a docking log file (.dlg).

    • Analyze the .dlg file to obtain the binding energies and docked conformations of the ligands.

  • Visualize Binding Interactions:

    • Use visualization software (e.g., PyMOL, Discovery Studio Visualizer) to analyze the binding modes of the docked ligands.

    • Identify and visualize the key interactions, such as hydrogen bonds and hydrophobic interactions, between the ligands and the protein's active site residues.

  • Comparative Analysis:

    • Compile the docking scores, binding energies, and interacting residues for all the 8-chloroimidazo[1,2-a]pyridine derivatives into a comparative table.

    • Analyze the structure-activity relationships (SAR) to understand how different substitutions on the scaffold affect the binding affinity and interaction patterns.

Docking_Workflow cluster_prep Preparation cluster_grid Grid Generation cluster_docking Docking cluster_analysis Analysis Protein Protein Preparation (PDB -> PDBQT) GridBox Define Grid Box Protein->GridBox Ligand Ligand Preparation (2D -> 3D -> PDBQT) SetParams Set Docking Parameters Ligand->SetParams AutoGrid Run AutoGrid GridBox->AutoGrid AutoGrid->SetParams AutoDock Run AutoDock SetParams->AutoDock AnalyzeDlg Analyze Docking Log AutoDock->AnalyzeDlg Visualize Visualize Interactions AnalyzeDlg->Visualize Compare Comparative Analysis Visualize->Compare

Caption: General Molecular Docking Workflow.

Conclusion and Future Perspectives

The 8-chloroimidazo[1,2-a]pyridine scaffold represents a promising starting point for the development of novel anticancer agents. This guide has provided a comparative overview of the molecular docking of derivatives based on this scaffold against key cancer targets, VEGFR-2 and PI3K. The presented data, although collated from various sources, highlights the potential of these compounds to interact effectively with the active sites of these important protein kinases.

Future research should focus on systematic comparative studies of a series of 8-chloroimidazo[1,2-a]pyridine derivatives against a broader panel of cancer-related targets. Such studies, combining computational and experimental approaches, will be crucial for elucidating detailed structure-activity relationships and for the rational design of more potent and selective inhibitors. The experimental protocol and workflows provided in this guide offer a framework for conducting such investigations, which will undoubtedly contribute to the advancement of cancer drug discovery.

References

  • El-Gamal, M. I., et al. (2024). Novel imidazo[2,1-b]thiazoles and imidazo[1,2-a]pyridines tethered with indolinone motif as VEGFR-2 inhibitors and apoptotic inducers: Design, synthesis and biological evaluations. Bioorganic Chemistry, 151, 107644. [Link]

  • Song, Q., et al. (2024). The discovery of novel imidazo[1,2-a]pyridine derivatives as covalent anticancer agents. Organic & Biomolecular Chemistry, 22(30), 5374-5384. [Link]

  • Al-Bahrani, H. A., et al. (2025). Novel Imidazo[1,2-α]Pyridine Hybrids: Synthesis, Antioxidant Activity, Cytotoxicity against Cancer Cell Lines, and In Silico Docking Analysis. Chemical Methodologies, 9(11). [Link]

  • Noolvi, M. N., et al. (2025). Synthesis, Anticancer Evaluation and Molecular Docking of Novel Imidazo[1,2-a]pyridine Derivatives. Asian Journal of Chemistry, 37(5), 1-8. [Link]

  • El-Gamal, M. I., et al. (2025). Novel imidazo[2,1-b]thiazoles and imidazo[1,2-a]pyridines tethered with indolinone motif as VEGFR-2 inhibitors and apoptotic inducers: Design, synthesis and biological evaluations. ResearchGate. [Link]

  • Narayan, A., et al. (2024). Imidazo[1,2-A]Pyridine: Potent Biological Activity, SAR and Docking Investigations (2017-2022). Infectious Disorders - Drug Targets, 24(8). [Link]

  • Uchida, N., et al. (2025). Design, synthesis, and evaluation of novel VEGFR2 kinase inhibitors: Discovery oft[1][6][7]riazolo[1,5-a]pyridine derivatives with slow dissociation kinetics. ResearchGate. [Link]

  • Li, J., et al. (2020). Design, Synthesis, and Biological Evaluation of Imidazo[1,2- a]pyridine Derivatives as Novel PI3K/mTOR Dual Inhibitors. Journal of Medicinal Chemistry, 63(6), 3028-3046. [Link]

  • Abdel-Ghani, T. M., et al. (2022). Discovery of New VEGFR-2 Inhibitors: Design, Synthesis, Anti-Proliferative Evaluation, Docking, and MD Simulation Studies. Molecules, 27(19), 6203. [Link]

  • Kumar, A., et al. (2024). Design, synthesis, molecular docking and anti-proliferative activity of novel phenothiazine containing imidazo[1,2-a]pyridine derivatives against MARK4 protein. RSC Medicinal Chemistry. [Link]

  • Khidr, S. H., et al. (2020). Selective VEGFR-2 inhibitors: Synthesis of pyridine derivatives, cytotoxicity and apoptosis induction profiling. Bioorganic Chemistry, 104, 104222. [Link]

  • Wang, Y., et al. (2023). Design, Synthesis and Biological Evaluation of 6-(Imidazo[1,2-a]pyridin-6-yl)quinazoline Derivatives as Anticancer Agents via PI3Kα Inhibition. Molecules, 28(7), 3217. [Link]

  • Shah, P. (2025). Synthesis, Anticancer Evaluation and Molecular Docking of Novel Imidazo[1,2-a]pyridine Derivatives. Asian Journal of Chemistry, 37(5). [Link]

  • Al-Otaibi, A. M., et al. (2023). Synthesis, Anti-Cancer, and Molecular Docking Studies of Alkyne Derivatives Bearing Imidazo Pyridine Moiety. Journal of Medicinal and Chemical Sciences, 6(6), 1259-1271. [Link]

  • Narayan, A., et al. (2024). Imidazo[1,2-A]Pyridine: Potent Biological Activity, SAR and Docking In-vestigations (2017-2022). ResearchGate. [Link]

  • Narayan, A., et al. (2024). Imidazo[1,2-A]Pyridine: Potent Biological Activity, SAR and Docking Investigations (2017-2022). PubMed. [Link]

  • Al-Zoubi, R. M., et al. (2025). Synthesis, Characterization, and Biological Evaluation of Novel Azo-Based Imidazo[1,2-a]pyridine Derivatives: In Vitro and In Silico Investigations. ACS Omega. [Link]

  • Akrami, M., et al. (2023). A novel imidazo[1,2-a]pyridine derivative and its co-administration with curcumin exert anti-inflammatory effects by modulating. BioImpacts, 13(4), 289-300. [Link]

  • Singh, T., et al. (2026). Exploring imidazo[1,2-a]pyridine hybrids in cancer therapy: ADMET profiling, molecular docking, MD simulations and DFT calculations. Future Medicinal Chemistry. [Link]

  • de Oliveira, C. S., et al. (2023). Imidazo[1,2‑a]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities. ACS Omega, 8(35), 31737-31777. [Link]

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Assessing the Selectivity of 8-Chloroimidazo[1,2-a]pyridine-Based Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The 8-Position Pivot

The imidazo[1,2-a]pyridine scaffold is a "privileged structure" in medicinal chemistry, capable of mimicking the adenine ring of ATP to bind effectively to the kinase hinge region. However, the 8-position (C8) represents a critical vector for tuning selectivity. Unlike the 3-position (often used for the primary pharmacophore) or the 6-position (solubilizing groups), the 8-position directly influences the electronic properties of the core and, sterically, interacts with the solvent front or the ribose-binding pocket depending on the binding mode.

This guide focuses on 8-Chloroimidazo[1,2-a]pyridine derivatives. While the 8-chloro substituent is often introduced to modulate lipophilicity and metabolic stability, it profoundly alters the kinase selectivity profile compared to its 8-H or 8-Fluoro counterparts. We provide a rigorous framework for assessing this selectivity, comparing it against standard alternatives like pyrazolopyrimidines.

Comparative Analysis: 8-Chloroimidazo[1,2-a]pyridine vs. Alternatives

When developing a kinase inhibitor, you are rarely choosing a scaffold in a vacuum. Below is an objective comparison of the 8-chloroimidazo[1,2-a]pyridine core against two dominant alternatives in the kinase space: Pyrazolopyrimidines (e.g., PP1, PP2) and Quinazolines (e.g., Gefitinib).

Table 1: Scaffold Performance Matrix
Feature8-Chloroimidazo[1,2-a]pyridine Pyrazolopyrimidine (e.g., PP2)Quinazoline (e.g., Gefitinib)
Primary Selectivity Mechanism Electronic/Steric Tuning: The 8-Cl substituent modulates pKa and hinge interaction strength; often induces "Type I½" binding (R-spine interference).Shape Complementarity: Rigid fit into the ATP pocket; highly potent but historically prone to "promiscuity" (multi-kinase inhibition).Specific H-Bonding: Relies on specific gatekeeper residues (e.g., Thr790 in EGFR); binary on/off selectivity.
Kinome Entropy (S-score) Moderate to High: 8-Cl often restricts rotation or excludes specific off-targets via steric clash at the solvent front.Low: Often hits Src family, p38, and others simultaneously unless heavily decorated.High: Very selective for specific tyrosine kinases (TKs) but limited versatility outside TKs.
Residence Time Tunable: The 8-Cl can stabilize the inactive conformation (DFG-out), prolonging residence time.Short/Fast: Typically rapid on/off kinetics (Type I binding).Variable: Can be long, especially with covalent warheads.
Metabolic Liability Low: The 8-Cl blocks a potential site of oxidative metabolism (P450 oxidation at C8).Moderate: The core is stable, but side chains are often metabolic soft spots.Moderate: Quinazoline core is robust, but solubility groups often trigger clearance.
Case Study: Tuning c-Met vs. Src Selectivity

Experimental data indicates that the 8-chloro substituent is not merely a passive bystander.

  • c-Met Inhibition: In a study of c-Met inhibitors, replacing 8-Fluoro with 8-Chloro resulted in a decrease in potency and altered selectivity.[1] The 8-Chloro analog was more electron-rich than the 8-Fluoro, disrupting a critical interaction with Tyr-1230 in the activation loop.[1] This proves that C8 is a "selectivity switch"—it can dial out unwanted targets.

  • Src Inhibition: Conversely, in Pan-Src inhibitors (e.g., KF-1607 derivatives), the 8-chloroimidazo[1,2-a]pyridine core provides the necessary lipophilicity to anchor the molecule in the hydrophobic pocket, maintaining broad Src-family activity while sparing other serine/threonine kinases.

Experimental Protocols for Selectivity Assessment

To validate the selectivity of an 8-chloroimidazo[1,2-a]pyridine inhibitor, you must move beyond simple IC50s. The following three-tier protocol is the industry standard for high-fidelity validation.

Tier 1: The Broad Sweep (Kinome Profiling)

Objective: Identify off-target hits across the human kinome (400+ kinases). Method: Competition Binding Assay (e.g., KINOMEscan™).

  • Compound Prep: Dissolve the 8-chloro derivative to 10 mM in 100% DMSO. Dilute to 10 µM screening concentration.

  • Assay Principle: Use T7 phage-tagged kinases and an immobilized active-site directed ligand. The compound competes with the immobilized ligand.

  • Readout: Measure the amount of kinase remaining on the beads via qPCR (for the phage tag).

  • Data Output: Calculate Percent of Control (POC) .

    • Hit: POC < 35% (indicates strong binding).

    • Selectivity Score (S35): (Number of kinases with POC < 35) / (Total kinases tested).

    • Target: For a "selective" 8-chloro inhibitor, aim for S35 < 0.05 (hitting <5% of the kinome).

Tier 2: Functional Verification (Cellular Target Engagement)

Objective: Prove that biochemical selectivity translates to the intracellular environment (considering permeability and ATP competition). Method: NanoBRET™ Target Engagement Assay.[2]

  • Transfection: Transfect HEK293 cells with a plasmid expressing the Kinase-Luciferase fusion (N-term or C-term depending on the 8-chloro orientation).

  • Tracer Addition: Add a cell-permeable fluorescent tracer (specific to the kinase ATP pocket) at its determined K_tracer concentration.

  • Treatment: Treat cells with the 8-chloro inhibitor (serial dilution, e.g., 10 µM to 1 nM) for 2 hours.

  • Detection: Add substrate. If the inhibitor binds, it displaces the tracer, reducing BRET (energy transfer from Luciferase to Tracer).

  • Calculation: Plot BRET ratio vs. [Inhibitor] to determine cellular IC50 and Residence Time (if run in kinetic mode).

Tier 3: Kinetic Profiling (Residence Time)

Objective: Determine how long the inhibitor stays bound. 8-Chloro substituents often improve residence time by stabilizing the enzyme-inhibitor complex. Method: Surface Plasmon Resonance (SPR).

  • Immobilization: Biotinylate the target kinase and capture it on a Streptavidin (SA) sensor chip.

  • Injection: Inject the 8-chloro inhibitor at 5 concentrations (spanning 0.1x to 10x Kd) at a high flow rate (30-100 µL/min) to minimize mass transport effects.

  • Dissociation: Switch to running buffer and monitor dissociation for at least 1200 seconds (crucial for slow-off compounds).

  • Analysis: Fit curves to a 1:1 binding model to extract

    
     (association rate) and 
    
    
    
    (dissociation rate).
    • Residence Time (

      
      ):
      
      
      
      .
    • Success Metric: A

      
       minutes often correlates with superior in vivo efficacy and functional selectivity, even if thermodynamic affinity (Kd) is moderate.
      

Visualizations

Diagram 1: Selectivity Assessment Workflow

This diagram outlines the logical flow from synthesis to validated selectivity profile.

SelectivityWorkflow Synthesis Synthesis of 8-Chloroimidazo[1,2-a]pyridine Tier1 Tier 1: Kinome Scan (Binding Affinity) Synthesis->Tier1 10 µM Screen Tier1->Synthesis High Promiscuity (S35 > 0.1) Tier2 Tier 2: NanoBRET (Cellular Engagement) Tier1->Tier2 Hits (POC < 35%) Tier2->Synthesis Poor Permeability Tier3 Tier 3: SPR/Kinetics (Residence Time) Tier2->Tier3 Confirmed Cellular Activity Decision Selectivity Profile Validated Tier3->Decision k_off < 10^-4 s^-1

Caption: A three-tier workflow ensuring that biochemical hits translate into functional, kinetically stable inhibition.

Diagram 2: c-Met Signaling Pathway & Inhibition

Illustrating the specific pathway where 8-chloroimidazo[1,2-a]pyridine derivatives (e.g., c-Met inhibitors) exert their effect.

cMetPathway HGF HGF (Ligand) cMet c-Met (RTK) [Target of 8-Cl-Imidazo] HGF->cMet Activation Gab1 Gab1 cMet->Gab1 Phosphorylation PI3K PI3K Gab1->PI3K Ras Ras Gab1->Ras Akt Akt/PKB PI3K->Akt Proliferation Cell Proliferation & Survival Akt->Proliferation MAPK MAPK/ERK Ras->MAPK MAPK->Proliferation Inhibitor 8-Chloro Inhibitor Inhibitor->cMet Blocks ATP Binding (Type I/II)

Caption: The c-Met signaling cascade. The 8-chloro inhibitor competes with ATP at the c-Met receptor, halting downstream PI3K/Akt and MAPK signaling.

References

  • Design, Synthesis, and Biological Evaluation of Novel Imidazo[1,2-a]pyridine Derivatives as Potent c-Met Inhibitors. Source: ACS Medicinal Chemistry Letters (via NIH) Note: Highlights the specific SAR comparison between 8-Fluoro and 8-Chloro substituents regarding Tyr-1230 interaction.

  • KF-1607, a Novel Pan Src Kinase Inhibitor, Attenuates Obstruction-Induced Tubulointerstitial Fibrosis in Mice. Source: Biomolecules & Therapeutics (via Semantic Scholar) Note: Details the synthesis and use of 8-chloro-3-iodoimidazo[1,2-a]pyridine as a core for Src kinase inhibition.

  • Measuring and Interpreting the Selectivity of Protein Kinase Inhibitors. Source: Journal of Chemical Biology (via PMC) Note: Authoritative review on KINOMEscan and thermal shift methodologies.

  • Optimized Target Residence Time: Type I1/2 Inhibitors for p38α MAP Kinase. Source: Angewandte Chemie (via PubMed) Note: Discusses the importance of residence time and "Type I½" binding modes relevant to this scaffold class.

Sources

Safety Operating Guide

Navigating the Final Step: A Comprehensive Guide to the Safe Disposal of 8-Chloroimidazo[1,2-a]pyridine-3-carbaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

For the researcher, scientist, and drug development professional, the lifecycle of a chemical intermediate extends far beyond its synthesis and application. The final, and arguably most critical, phase is its safe and compliant disposal. This guide provides an in-depth, procedural framework for the proper disposal of 8-Chloroimidazo[1,2-a]pyridine-3-carbaldehyde, a halogenated heterocyclic compound frequently utilized in pharmaceutical research. Our focus is to empower you with the knowledge to manage this waste stream responsibly, ensuring the safety of your personnel and the preservation of our environment.

Hazard Profile: Understanding the Compound

While a specific Safety Data Sheet (SDS) for 8-Chloroimidazo[1,2-a]pyridine-3-carbaldehyde may not be readily available, a comprehensive hazard assessment can be constructed by examining structurally analogous compounds. This process of "hazard-by-analogy" is a cornerstone of laboratory safety, allowing us to anticipate risks and implement appropriate controls.

Based on data from related imidazo[1,2-a]pyridine and chloro-substituted heterocyclic aldehydes, the anticipated hazard profile is summarized below.

Hazard ClassificationAnticipated EffectsSources
Acute Oral Toxicity Harmful if swallowed.[1][2]
Skin Corrosion/Irritation Causes skin irritation.[3]
Serious Eye Damage/Irritation Causes serious eye irritation.[3]
Specific Target Organ Toxicity (Single Exposure) May cause respiratory irritation.[3]
Environmental Hazard Halogenated organic compounds can be persistent and harmful to aquatic life.[2][4]

This profile dictates that 8-Chloroimidazo[1,2-a]pyridine-3-carbaldehyde must be handled as a hazardous chemical waste. Under no circumstances should it be disposed of down the drain or in general refuse.[5][6]

The Disposal Workflow: A Step-by-Step Protocol

The proper disposal of this compound is a multi-step process that begins with the initial handling of the waste and concludes with its transfer to certified waste management professionals. Adherence to this workflow is essential for regulatory compliance and laboratory safety.

Step 1: Personal Protective Equipment (PPE)

Before handling any waste material, ensure you are wearing the appropriate PPE. The minimum requirements include:

  • Eye Protection: Chemical safety goggles.

  • Hand Protection: Nitrile gloves.

  • Body Protection: A standard laboratory coat.

For situations with a risk of aerosol generation, such as cleaning up a spill, a respirator may be necessary.[7]

Step 2: Waste Segregation

Proper segregation is the most critical step in a compliant waste management program. Due to the presence of a chlorine atom, this compound must be classified as halogenated organic waste .

  • Action: Designate a specific, clearly labeled, and chemically compatible waste container for "Halogenated Organic Solids" or "Halogenated Organic Liquids," depending on the form of the waste.[4][6]

  • Causality: Segregating halogenated from non-halogenated waste is crucial because many disposal facilities use different processes for each.[8] Halogenated compounds can produce harmful byproducts like hydrochloric acid during incineration if not handled in a specifically designed system.

The following diagram illustrates the initial decision-making process for waste segregation.

Caption: Initial waste segregation decision tree.

Step 3: Container Management

Proper container selection and labeling are mandated by regulatory bodies and are vital for safe storage and transport.

  • Container Selection: Use a container made of a material compatible with the waste. For many organic solvents and solids, a high-density polyethylene (HDPE) container is appropriate. The container must have a secure, leak-proof screw cap.[9][10]

  • Labeling: The moment you add the first drop of waste, the container must be labeled. The label should include:

    • The words "Hazardous Waste"

    • The full chemical name: "8-Chloroimidazo[1,2-a]pyridine-3-carbaldehyde" and any solvents present.

    • The primary hazards (e.g., "Irritant," "Harmful if Swallowed").

    • The date the waste was first added.

    • Your name and laboratory information.[6][10]

Step 4: Storage

Waste containers must be stored safely pending pickup by your institution's Environmental Health & Safety (EHS) department.

  • Location: Store waste containers in a designated, well-ventilated satellite accumulation area, typically within a fume hood or a vented cabinet.[9][11]

  • Conditions: Keep containers tightly closed except when adding waste. Store away from heat, sparks, or open flames.[7] Ensure secondary containment (such as a larger tub or bin) is used to capture any potential leaks.

Step 5: Disposal Request

The final step is to arrange for the removal of the waste by trained professionals.

  • Procedure: Follow your institution's specific procedures for requesting a hazardous waste pickup. This is typically done through the EHS office.[5][12] Do not allow waste to accumulate. Request a pickup when the container is about three-quarters full or has reached the storage time limit set by your institution.[10]

The complete disposal workflow is visualized in the diagram below.

DisposalWorkflow cluster_Lab Laboratory Operations cluster_EHS EHS / Waste Management A 1. Don Appropriate PPE (Goggles, Gloves, Lab Coat) B 2. Identify Waste as Halogenated Organic A->B C 3. Select & Label a Compatible Waste Container B->C D 4. Transfer Waste to Container C->D E 5. Securely Close Container D->E F 6. Store in Designated Satellite Accumulation Area E->F G 7. Request EHS Pickup (when full or time limit reached) F->G H 8. EHS Collects Waste G->H I 9. Transport to Central Waste Facility H->I J 10. Final Disposal via High-Temperature Incineration I->J

Caption: End-to-end disposal workflow for hazardous chemical waste.

Spill Management: Preparedness and Response

Accidents can happen. A prepared response to a spill of 8-Chloroimidazo[1,2-a]pyridine-3-carbaldehyde is a critical component of laboratory safety.

  • Evacuate and Alert: Immediately alert others in the vicinity. If the spill is large or in a poorly ventilated area, evacuate the lab.

  • Control and Contain: If safe to do so, prevent the spill from spreading. Use an inert absorbent material like vermiculite or sand. Do not use combustible materials like paper towels to absorb large quantities of solvent-based waste.[11]

  • Clean Up: Wearing appropriate PPE, carefully collect the absorbent material and contaminated items. Place them in a sealed, labeled bag or container.

  • Dispose: The collected spill cleanup material must also be disposed of as halogenated organic solid waste.

  • Report: Report the incident to your laboratory supervisor and EHS office, as per your institution's policy.

By integrating these procedures into your standard laboratory operations, you build a self-validating system of safety and compliance. This not only protects you and your colleagues but also demonstrates a commitment to responsible scientific stewardship, building trust in your research and your institution.

References

  • Pharmaceutical Waste - Office of Environmental Health and Safety. Available at: [Link]

  • Pharmaceutical Waste - Environmental Health & Safety - University of Delaware. Available at: [Link]

  • Chemical Waste Management for Laboratories - Physikalisch-Technische Bundesanstalt. Available at: [Link]

  • Hazardous Waste Disposal Guide - Research Safety, Northwestern University. Available at: [Link]

  • Pharmaceutical Waste Disposal & Management Guide for Healthcare Facilities . Available at: [Link]

  • Standard Operating Procedures for Hazardous Chemicals - Pyridine . Available at: [Link]

  • Laboratory Waste Disposal - University of Aveiro. Available at: [Link]

  • Solvent Wastes in the Laboratory – Disposal and/or Recycling . Available at: [Link]

  • Management of Waste - Prudent Practices in the Laboratory - NCBI Bookshelf. Available at: [Link]

  • Procedures for the Laboratory-Scale Treatment of Surplus and Waste Chemicals - EPFL. Available at: [Link]

  • Environmental Assessment for Emtricitabine - FDA. Available at: [Link]

  • Biohazardous Waste Disposal Guide - Dartmouth College. Available at: [Link]

  • Fluazaindolizine (Ref: DPX-Q8U80) - AERU, University of Hertfordshire. Available at: [Link]

  • Guidelines for safe disposal of unwanted pharmaceuticals in and after emergencies - World Health Organization. Available at: [Link]

Sources

Personal protective equipment for handling 8-Chloroimidazo[1,2-a]pyridine-3-carbaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

A Researcher's Guide to Safely Handling 8-Chloroimidazo[1,2-a]pyridine-3-carbaldehyde

As a novel heterocyclic compound, 8-Chloroimidazo[1,2-a]pyridine-3-carbaldehyde holds significant potential in medicinal chemistry and drug development. Its unique structure necessitates a thorough understanding of its properties to ensure safe handling in a laboratory setting. This guide provides essential safety and logistical information, from personal protective equipment (PPE) selection to disposal procedures, to empower researchers in their work with this compound.

Understanding the Risks: Hazard Profile
  • H302: Harmful if swallowed.

  • H315: Causes skin irritation.

  • H319: Causes serious eye irritation.

  • H335: May cause respiratory irritation.

Based on this profile, it is prudent to treat 8-Chloroimidazo[1,2-a]pyridine-3-carbaldehyde as a hazardous substance, requiring stringent safety protocols to mitigate exposure risks.

Personal Protective Equipment (PPE): Your First Line of Defense

The selection and proper use of PPE are paramount when handling 8-Chloroimidazo[1,2-a]pyridine-3-carbaldehyde. The following table outlines the recommended PPE for various laboratory activities involving this compound.

Activity Required PPE Rationale
Weighing and preparing solutions - Nitrile gloves (double-gloved recommended)- Chemical splash goggles- Lab coat- N95 or higher-rated respirator- Prevents skin contact with the solid compound.- Protects eyes from airborne particles and potential splashes.- Shields clothing and skin from contamination.- Minimizes inhalation of fine particles.
Running reactions and work-ups - Nitrile gloves- Chemical splash goggles- Lab coat- Use of a certified chemical fume hood- Protects against skin contact with the compound and solvents.- Shields eyes from splashes during transfers and reactions.- Prevents contamination of personal clothing.- A fume hood is essential to control vapor and aerosol exposure.[1]
Handling spills - Nitrile gloves- Chemical splash goggles- Lab coat or chemical-resistant apron- Respirator (as needed based on spill size)- Essential for protecting skin during cleanup.- Protects eyes from splashes of the spilled material.- Provides an additional layer of protection for the body.- Necessary for larger spills where inhalation risk is higher.

Operational Plans: Step-by-Step Procedures

Adherence to standardized procedures is critical for minimizing exposure and ensuring a safe working environment.

Working Within a Chemical Fume Hood

All manipulations of 8-Chloroimidazo[1,2-a]pyridine-3-carbaldehyde, from weighing to reaction quenching, must be performed within a properly functioning and certified laboratory chemical fume hood.[1] This engineering control is the primary method for preventing inhalation exposure.

Donning and Doffing PPE: A Critical Sequence

The order in which you put on and take off your PPE is crucial to prevent cross-contamination.

PPE_Donning_Doffing cluster_donning Donning (Putting On) cluster_doffing Doffing (Taking Off) don1 Lab Coat don2 Respirator don1->don2 don3 Goggles don2->don3 don4 Gloves don3->don4 doff1 Gloves doff2 Goggles doff1->doff2 doff3 Lab Coat doff2->doff3 doff4 Respirator doff3->doff4

Caption: The correct sequence for donning and doffing PPE.

Emergency Procedures: Be Prepared

In the event of an exposure or spill, immediate and appropriate action is vital.

  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing.[2] Seek medical attention if irritation persists.

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[2] Seek immediate medical attention.

  • Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.[2]

  • Ingestion: Do NOT induce vomiting. Wash out the mouth with water and seek immediate medical attention.[3]

  • Spill Cleanup: For small spills, absorb the material with an inert absorbent (e.g., vermiculite, sand) and place it in a sealed container for hazardous waste disposal.[1] Ensure the area is well-ventilated during cleanup. For large spills, evacuate the area and contact your institution's environmental health and safety department.

Disposal Plan: Responsible Waste Management

Proper disposal of 8-Chloroimidazo[1,2-a]pyridine-3-carbaldehyde and any contaminated materials is a critical aspect of laboratory safety and environmental responsibility.

Waste Segregation

All waste contaminated with 8-Chloroimidazo[1,2-a]pyridine-3-carbaldehyde must be treated as hazardous waste.

Waste_Segregation cluster_waste Waste Streams substance 8-Chloroimidazo[1,2-a]pyridine-3-carbaldehyde solid Contaminated Solids (gloves, paper towels, etc.) substance->solid Solid Waste liquid Contaminated Liquids (solvents, reaction mixtures) substance->liquid Liquid Waste sharps Contaminated Sharps (needles, glassware) substance->sharps Sharps Waste disposal Hazardous Waste Disposal solid->disposal liquid->disposal sharps->disposal

Caption: Segregation of waste streams for proper disposal.

Disposal Procedures
  • Solid Waste: Collect all contaminated solid materials (e.g., gloves, weigh boats, absorbent pads) in a designated, labeled, and sealed hazardous waste container.

  • Liquid Waste: Collect all liquid waste containing the compound in a compatible, labeled, and sealed hazardous waste container. Do not mix with incompatible waste streams.[1]

  • Empty Containers: Containers that held the pure compound should be triple-rinsed with a suitable solvent, and the rinsate collected as hazardous liquid waste. The empty container can then be disposed of according to institutional guidelines.

  • Labeling and Storage: All hazardous waste containers must be clearly labeled with the contents and stored in a designated satellite accumulation area until collection by the institution's environmental health and safety department.

By adhering to these guidelines, researchers can confidently and safely work with 8-Chloroimidazo[1,2-a]pyridine-3-carbaldehyde, fostering a secure and productive research environment.

References

  • Washington State University. Standard Operating Procedures for Hazardous and Particularly Hazardous Chemicals for Pyridine. Available at: [Link]

  • CHEMM. Personal Protective Equipment (PPE). Available at: [Link]

  • Tri-iso. Material Safety Data Sheet. Available at: [Link]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.